molecular formula C21H25ClN2O2 B1668945 Basic Yellow 11 CAS No. 4208-80-4

Basic Yellow 11

Número de catálogo: B1668945
Número CAS: 4208-80-4
Peso molecular: 372.9 g/mol
Clave InChI: QAMCXJOYXRSXDU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

C.I. 48055 is a biochemical.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,4-dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2.ClH/c1-21(2)16-8-6-7-9-18(16)23(3)20(21)12-13-22-17-11-10-15(24-4)14-19(17)25-5;/h6-14H,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMCXJOYXRSXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CNC3=C(C=C(C=C3)OC)OC)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052092
Record name C.I. Basic Yellow 11
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4208-80-4
Record name Basic Yellow 11
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4208-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Basic Yellow 11
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Basic Yellow 11 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Yellow 11, also known by its Colour Index name C.I. 48055, is a synthetic cationic dye belonging to the methine class.[1][2] It is characterized by its brilliant yellow hue and is utilized in various industrial and research applications. This technical guide provides a comprehensive overview of the chemical structure, properties, and known applications of this compound, with a focus on delivering detailed information for scientific and research purposes.

Chemical Structure and Identification

This compound is a complex organic molecule with a chemical structure centered around an indolium ring system linked to a dimethoxyaniline moiety via a vinyl group. This structure is responsible for its characteristic color and cationic nature.

IUPAC Name: 2-[(E)-2-(2,4-dimethoxyanilino)ethenyl]-1,3,3-trimethyl-3H-indolium chloride[3]

Chemical Formula: C₂₁H₂₅ClN₂O₂[1][2][3]

Molecular Structure: The core structure consists of a 1,3,3-trimethyl-3H-indolium cation linked at the 2-position to a 2,4-dimethoxyaniline (B45885) through an ethenyl bridge. The positive charge on the indolium nitrogen is balanced by a chloride anion.

Physicochemical Properties

PropertyValueSource
Molecular Weight 372.89 g/mol [1][2][4]
CAS Number 4208-80-4[1][3]
Appearance Brilliant yellow to greenish-yellow powder[1]
Solubility Soluble in hot water and ethanol (B145695); slightly soluble in cold water.[1]
Absorbance Maximum (λmax) 422 nm[5]

Synthesis

The synthesis of this compound is achieved through the condensation reaction of two key precursors: 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde and 2,4-Dimethoxybenzenamine.[1][2] While detailed, step-by-step experimental protocols are not available in the public domain, the general synthetic workflow is understood to involve the formation of the ethenyl bridge between the two reactant molecules.

Below is a logical workflow diagram illustrating the synthesis process.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde Condensation Reaction Condensation Reaction 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde->Condensation Reaction 2,4-Dimethoxybenzenamine 2,4-Dimethoxybenzenamine 2,4-Dimethoxybenzenamine->Condensation Reaction This compound This compound Condensation Reaction->this compound

Caption: Logical workflow for the synthesis of this compound.

Applications

This compound finds its primary applications as a dye in various industries. Its cationic nature makes it particularly effective for dyeing materials with anionic characteristics.

  • Textile Industry: It is used for dyeing acrylic fabrics, as well as vinegar fiber and polyvinyl chloride (PVC) fibers.[1]

  • Cosmetics: The dye is also used in hair dyeing formulations.[3]

Due to its distinct spectral properties, this compound may also have potential applications in research areas such as fluorescence microscopy and as a biological stain, although these applications are less documented.

Experimental Protocols

Detailed experimental protocols for the synthesis, analysis, or application of this compound are not extensively reported in the available scientific literature. Researchers interested in utilizing this compound would need to develop specific protocols based on its known chemical properties and general laboratory procedures for handling and using organic dyes.

General Spectroscopic Analysis Protocol: A general protocol for obtaining the UV-Vis absorbance spectrum of this compound would involve the following steps:

  • Preparation of a Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a suitable solvent, such as ethanol or hot water, to create a stock solution of known concentration.

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0).

  • Spectrophotometer Setup: Calibrate the UV-Vis spectrophotometer with a blank solution (the pure solvent used to dissolve the dye).

  • Measurement: Record the absorbance spectrum of the working solution over a wavelength range that includes the expected λmax (e.g., 300-600 nm). The peak absorbance should be observed around 422 nm.[5]

The following diagram illustrates a general workflow for the spectroscopic analysis of this compound.

G Spectroscopic Analysis Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Prepare Working Dilutions Prepare Working Dilutions Prepare Stock Solution->Prepare Working Dilutions Calibrate Spectrophotometer Calibrate Spectrophotometer Prepare Working Dilutions->Calibrate Spectrophotometer Measure Absorbance Spectrum Measure Absorbance Spectrum Calibrate Spectrophotometer->Measure Absorbance Spectrum Analyze Data Analyze Data Measure Absorbance Spectrum->Analyze Data End End Analyze Data->End

Caption: General workflow for UV-Vis spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis of C.I. 48055 (Pigment Yellow 155)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of C.I. 48055, chemically known as Pigment Yellow 155. This high-performance organic pigment is of significant interest due to its excellent lightfastness, thermal stability, and vibrant greenish-yellow hue. This document details the synthesis pathway, reaction mechanism, experimental protocols, and key characterization data.

Introduction to C.I. 48055 (Pigment Yellow 155)

C.I. 48055 is the Colour Index designation for Pigment Yellow 155, a disazo pigment. Its chemical formula is C₃₄H₃₂N₆O₁₂ and it has a molecular weight of 716.65 g/mol .[1] The pigment is widely used in plastics, inks, and coatings due to its favorable properties. Structurally, it is characterized by two azo groups linking substituted aromatic rings. Research on its crystal structure has revealed that it exists in the bisketohydrazone tautomeric form, which contributes to its stability.

Synthesis Pathway and Mechanism

The synthesis of Pigment Yellow 155 is a two-step process that involves a diazotization reaction followed by an azo coupling reaction.

Step 1: Diazotization of Dimethyl 2-aminoterephthalate

The synthesis begins with the diazotization of Dimethyl 2-aminoterephthalate. In this reaction, the primary aromatic amine is converted into a diazonium salt in the presence of a nitrous acid source, typically sodium nitrite (B80452), under acidic conditions and at low temperatures to ensure the stability of the diazonium salt.

Step 2: Azo Coupling with N,N'-1,4-phenylenebis(3-oxobutanamide)

The resulting diazonium salt is then coupled with N,N'-1,4-phenylenebis(3-oxobutanamide) (also known as acetoacet-p-phenylenediamide). This is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and attacks the activated methylene (B1212753) groups of the coupling component. The reaction is typically carried out in a neutral to slightly acidic medium. The final product, Pigment Yellow 155, precipitates from the reaction mixture.

The overall synthesis pathway is depicted below:

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Dimethyl 2-aminoterephthalate Dimethyl 2-aminoterephthalate Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Dimethyl 2-aminoterephthalate->Diazotization N,N'-1,4-phenylenebis(3-oxobutanamide) N,N'-1,4-phenylenebis(3-oxobutanamide) Coupling Azo Coupling N,N'-1,4-phenylenebis(3-oxobutanamide)->Coupling Diazotization->Coupling Diazonium Salt Intermediate Pigment Yellow 155 Pigment Yellow 155 Coupling->Pigment Yellow 155

Overall synthesis pathway of Pigment Yellow 155.

The detailed mechanism of the azo coupling reaction involves the electrophilic attack of the diazonium ion on the enolate form of the β-ketoamide in the coupling component. This is followed by proton transfer to yield the final bisketohydrazone structure.

Azo_Coupling_Mechanism Diazonium_Ion Diazonium Ion Ar-N₂⁺ Intermediate {Intermediate Complex} Diazonium_Ion->Intermediate Electrophilic Attack Coupling_Component Coupling Component (Enolate form) R-C(O⁻)=CH-C(O)-NH-R' Coupling_Component->Intermediate Product Pigment Yellow 155 (Bisketohydrazone form) Ar-NH-N=C(C(O)R)-C(O)-NH-R' Intermediate->Product Proton Transfer

Mechanism of the Azo Coupling Reaction.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of Pigment Yellow 155, compiled from various sources in the patent literature.

3.1. Diazotization of Dimethyl 2-aminoterephthalate

  • To a suitable reaction vessel, add 209 parts by weight of Dimethyl 2-aminoterephthalate to a mixture of 300 parts of 30% hydrochloric acid and 1500 parts of water.

  • Stir the suspension at room temperature for 2 hours.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of 141 parts of sodium nitrite in 400 parts of water to the cooled suspension while maintaining the temperature between 0-5 °C.

  • Continue stirring the mixture at this temperature for 1 hour to ensure complete diazotization. The resulting solution contains the diazonium salt of Dimethyl 2-aminoterephthalate.

3.2. Azo Coupling Reaction

  • In a separate vessel, dissolve 276 parts by weight of N,N'-1,4-phenylenebis(3-oxobutanamide) in 4000 parts of water containing 240 parts of a 50% sodium hydroxide (B78521) solution.

  • To this solution, add 300 parts of glacial acetic acid to adjust the pH to approximately 6.

  • Cool the solution of the coupling component to 10-15 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling component over a period of 2 hours, while maintaining the temperature at 10-15 °C and the pH at 5-6 by the addition of a sodium acetate (B1210297) solution.

  • After the addition is complete, continue to stir the reaction mixture for an additional 2-3 hours.

  • Heat the resulting suspension to 90-95 °C and maintain this temperature for 1 hour to complete the reaction and promote pigment crystallization.

  • Filter the precipitated pigment, wash thoroughly with hot water until the filtrate is neutral, and then dry the product at 80-100 °C.

Data Presentation

PropertyValue
Chemical Name Pigment Yellow 155
C.I. Name C.I. 48055
CAS Number 68516-73-4
Molecular Formula C₃₄H₃₂N₆O₁₂
Molecular Weight 716.65 g/mol
Appearance Greenish-yellow powder
Tautomeric Form Bisketohydrazone
Lightfastness Excellent
Heat Stability Good
Solvent Resistance Good

Conclusion

This technical guide has provided a detailed overview of the synthesis of C.I. 48055 (Pigment Yellow 155). The synthesis pathway via diazotization and azo coupling is a well-established and efficient method for producing this high-performance pigment. The provided experimental protocol offers a solid foundation for laboratory-scale synthesis. The understanding of its bisketohydrazone structure is key to appreciating its stability and performance characteristics. Further research could focus on optimizing the synthesis conditions to control particle size and morphology, which would, in turn, influence the pigment's coloristic and application properties.

References

In-Depth Technical Guide to the Spectral Data of Basic Yellow 11 (CAS 4208-80-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for the cationic dye Basic Yellow 11 (CAS 4208-80-4). The information is presented to be a valuable resource for researchers and professionals in drug development and other scientific fields.

Core Compound Information

This compound, also known by other names including Astrazon Yellow 4G and C.I. 48055, is a synthetic dye belonging to the methine class.[1][2] Its chemical formula is C₂₁H₂₅ClN₂O₂, and it has a molecular weight of approximately 372.9 g/mol .[1][2] The IUPAC name for this compound is 2,4-dimethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline chloride.[1][2]

Spectral Data Summary

The following tables summarize the available quantitative spectral data for this compound.

Spectroscopic Technique Parameter Value Source
UV-Visible Spectroscopy Absorbance Peak (λmax)422 nmAAT Bioquest[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
Technique KBr-PelletPubChem[1][4]
Instrument Bruker IFS 85PubChem[1][4]
Spectral Data Not Publicly Available

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry Data: Publicly accessible ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound could not be located in the searched resources.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectral data presented. These protocols are based on standard laboratory practices for the analysis of organic dyes.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the maximum absorbance wavelength (λmax) of this compound in solution.

Materials:

  • This compound

  • Solvent (e.g., ethanol, deionized water)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Solution Preparation: Prepare a dilute stock solution of this compound in a suitable solvent. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable light source.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This step subtracts the absorbance of the solvent and the cuvette from the sample measurement.

  • Sample Measurement: Rinse the cuvette with a small amount of the this compound solution before filling it with the sample. Place the sample cuvette in the spectrophotometer.

  • Data Acquisition: Scan the sample across the appropriate wavelength range (e.g., 200-800 nm). The resulting spectrum will show absorbance as a function of wavelength. The wavelength at which the highest absorbance is recorded is the λmax.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

Objective: To obtain the infrared absorption spectrum of solid this compound to identify its functional groups.

Materials:

  • This compound (solid)

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Pellet press

  • FTIR Spectrometer

Procedure:

  • Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.

  • Grinding: Add the sample and KBr to an agate mortar and grind the mixture thoroughly until a fine, homogeneous powder is obtained. This minimizes light scattering.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically several tons) to form a thin, transparent or translucent KBr pellet.

  • Spectrometer Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Spectrum: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Acquire the FTIR spectrum of the sample. The resulting spectrum will show the transmittance or absorbance of infrared radiation as a function of wavenumber (cm⁻¹).

Visualizations

Industrial Application: Dyeing of Acrylic Fibers

This compound, as a cationic dye, is primarily used in the textile industry for dyeing acrylic fibers. The process relies on the electrostatic attraction between the positively charged dye molecules and the negatively charged functional groups present in the acrylic polymer.

Dyeing_Process cluster_preparation Dye Bath Preparation cluster_dyeing Dyeing Process Dye This compound (Cationic Dye) DyeBath Dye Bath Dye->DyeBath Water Water Water->DyeBath AceticAcid Acetic Acid (pH control) AceticAcid->DyeBath Retarder Retarding Agent Retarder->DyeBath AcrylicFiber Acrylic Fiber (Anionic Sites) DyeBath->AcrylicFiber Introduction of Fiber Adsorption Adsorption of Dye on Fiber Surface AcrylicFiber->Adsorption Diffusion Diffusion into Fiber (Temperature Increase) Adsorption->Diffusion Fixation Ionic Bond Formation (Fixation) Diffusion->Fixation DyedFiber Dyed Acrylic Fiber Fixation->DyedFiber

Caption: Workflow for dyeing acrylic fibers with this compound.

Biological Application: Staining Mechanism

This compound can be utilized in biological staining techniques to highlight specific cellular components.[5] As a basic dye, its positively charged ions are attracted to negatively charged molecules within the cell, such as nucleic acids and certain proteins.

Staining_Mechanism cluster_cell Biological Cell Cell Cell Membrane Cytoplasm Cytoplasm Cell->Cytoplasm Binding Electrostatic Attraction and Binding Nucleus Nucleus (Anionic Nucleic Acids) Cytoplasm->Nucleus Nucleus->Binding Dye This compound (Cationic, Positively Charged) Dye->Cell Penetration StainedNucleus Stained Nucleus (Visible under Microscope) Binding->StainedNucleus

Caption: Mechanism of biological staining with this compound.

References

Navigating the Properties of Basic Yellow 11: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Yellow 11, also known by its Colour Index name C.I. 48055, is a cationic methine dye. Its utility in various applications, from textile dyeing to potential roles in biomedical research, necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability of this compound in different solvents, offering valuable data and experimental protocols for professionals working with this compound. While quantitative data for this compound is not extensively available in public literature, this guide consolidates known qualitative information and provides context with data from analogous dyes.

Core Properties of this compound

PropertyValueReference
Chemical Name2-[2-(2,4-Dimethoxyanilino)vinyl]-1,3,3-trimethyl-3H-indolium chloride
Molecular FormulaC₂₁H₂₅ClN₂O₂[1]
Molecular Weight372.89 g/mol [1]
CAS Number4208-80-4[1]
AppearanceGreenish-yellow powder[1]

Solubility Profile

The solubility of a dye is a critical parameter for its application, formulation, and delivery. This compound exhibits variable solubility across different solvents.

Qualitative Solubility Data

SolventSolubilityReference
Cold WaterSparingly soluble / Micro-dissolve[1]
Hot WaterSoluble[1]
Ethanol (B145695)Soluble (yields a yellow solution)[1]
Dimethyl Sulfoxide (DMSO)Soluble
Dichloromethane (CH₂Cl₂)Soluble
C₁₋₈ AlcoholsSoluble
C₁₋₈ KetonesSoluble
C₁₋₈ EthersSoluble
AmidesSoluble

Note: Much of the information on solubility in organic solvents other than ethanol comes from patent literature related to optical data recording media, where high solubility is a desirable trait for film formation.

Quantitative Solubility Data

Stability Profile

The stability of this compound is influenced by several factors, including light, heat, and pH. Understanding its degradation is crucial for ensuring the efficacy and safety of its applications.

General Stability Observations:

  • Light Sensitivity: this compound is known to be sensitive to light, which can lead to photodegradation. However, its stability can be enhanced within specific formulations, such as those used for optical data recording media where "excellent light stability" has been reported.

  • Thermal Stability: The dye can also be susceptible to thermal degradation. Information on its decomposition temperature is not consistently reported and may depend on the surrounding matrix.

  • pH Influence: The pH of the solution is expected to play a significant role in the stability of this compound, as it does for many organic dyes. The degradation of similar dyes has been shown to be pH-dependent, with different optimal pH values for degradation depending on the specific conditions.

Degradation Kinetics:

While specific kinetic data for the degradation of this compound is scarce, studies on similar dyes often report pseudo-first-order kinetics for their degradation, particularly in photocatalytic systems[2]. The rate of degradation is typically influenced by the initial dye concentration, pH, temperature, and the intensity of light exposure.

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed, transparent container (e.g., a screw-cap vial).

  • Equilibration: Agitate the container at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker water bath is ideal for maintaining constant temperature and agitation.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated solution from the excess solid. A syringe filter (e.g., 0.45 µm) is suitable for removing fine particles.

  • Quantification: Accurately dilute a known volume of the clear, saturated supernatant. Analyze the concentration of this compound in the diluted solution using a suitable analytical technique, such as UV-Vis spectrophotometry at its maximum absorbance wavelength (λmax).

  • Calculation: Calculate the original concentration in the saturated solution to determine the solubility.

experimental_workflow_solubility cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_result Result start Add excess this compound to solvent equilibrate Agitate at constant temperature (24-48h) start->equilibrate separate Centrifuge or filter to remove solid equilibrate->separate dilute Dilute supernatant separate->dilute analyze Analyze concentration (e.g., UV-Vis) dilute->analyze calculate Calculate solubility analyze->calculate

Caption: Workflow for determining the solubility of this compound.
Determination of Stability (Photodegradation Study)

This protocol outlines a method to assess the stability of this compound under UV irradiation.

Methodology:

  • Solution Preparation: Prepare a solution of this compound of known concentration in the desired solvent or buffer system.

  • Initial Measurement: Measure the initial absorbance of the solution at the λmax of the dye using a UV-Vis spectrophotometer.

  • UV Exposure: Place the solution in a quartz cuvette or other UV-transparent container and expose it to a controlled UV light source.

  • Time-Course Monitoring: At regular time intervals, remove the solution from the UV source and measure its absorbance at λmax.

  • Data Analysis: Plot the concentration (or absorbance) of this compound as a function of time. From this data, the degradation rate and half-life can be calculated. The data can be fitted to kinetic models (e.g., first-order, second-order) to determine the rate constant.

experimental_workflow_stability cluster_setup Experiment Setup cluster_exposure UV Exposure and Monitoring cluster_analysis Data Analysis prep_solution Prepare this compound solution of known concentration initial_abs Measure initial absorbance (t=0) prep_solution->initial_abs expose_uv Expose solution to UV light initial_abs->expose_uv measure_abs Measure absorbance at regular time intervals expose_uv->measure_abs Repeat over time plot_data Plot absorbance vs. time measure_abs->plot_data calc_kinetics Calculate degradation rate, half-life, and rate constant plot_data->calc_kinetics

Caption: Workflow for assessing the photodegradation stability of this compound.

Proposed Degradation Pathway

While a definitive degradation pathway for this compound is not established in the literature, a plausible mechanism can be proposed based on the known degradation of similar methine and azo dyes, which often involves the cleavage of the chromophore. In the case of this compound, photocatalytic degradation would likely be initiated by the generation of highly reactive species, such as hydroxyl radicals (•OH), which can attack the dye molecule.

The proposed pathway involves the cleavage of the vinylene (-CH=CH-) bridge, which is a key part of the chromophore. This would lead to the formation of smaller aromatic compounds. Further oxidation could lead to the opening of the aromatic rings and eventual mineralization to CO₂, H₂O, and inorganic ions.

degradation_pathway BY11 This compound Intermediates Aromatic Intermediates (e.g., substituted indoles and anilines) BY11->Intermediates Chromophore Cleavage (e.g., by •OH attack) RingOpening Ring-Opened Products (e.g., carboxylic acids) Intermediates->RingOpening Further Oxidation Mineralization Mineralization Products (CO₂, H₂O, Cl⁻, NO₃⁻) RingOpening->Mineralization Complete Oxidation

Caption: Proposed degradation pathway for this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While there is a notable lack of quantitative data in the public domain, the qualitative information and the provided experimental protocols offer a strong starting point for researchers and developers. It is imperative that for any specific application, the properties of this compound are experimentally verified under the relevant conditions to ensure reliable and reproducible results. Further research into the quantitative solubility and a detailed analysis of its degradation products would be of significant value to the scientific community.

References

Navigating the Chemical Identity of Cationic Yellow GL: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a chemical entity's molecular characteristics is paramount. This guide provides a detailed analysis of the molecular weight and formula of Cationic Yellow GL, a designation that can refer to several distinct chemical compounds. The ambiguity in its naming necessitates a careful examination of its various identities to ensure accurate research and application.

Cationic Yellow GL is a name used in the chemical and textile industries for various yellow cationic dyes. While the name is used generally, it most frequently refers to C.I. Basic Yellow 28. However, other dyes with similar names or applications also exist, each with a unique chemical structure, molecular formula, and weight. This guide will delineate the properties of the most common variants to provide clarity for scientific and developmental work.

Core Chemical Data of Cationic Yellow Dyes

To address the potential for ambiguity, the following table summarizes the key molecular information for C.I. Basic Yellow 28, the most common compound referred to as Cationic Yellow GL, alongside other related cationic yellow dyes. This structured presentation allows for a clear comparison of their fundamental properties.

Common Name/SynonymC.I. NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Cationic Yellow GL, Cationic Golden Yellow X-GLBasic Yellow 2854060-92-3C21H27N3O5S433.52[1][2][3]
Cationic Yellow GLBasic Yellow 114208-80-4C21H25ClN2O2372.89[4]
-Basic Yellow 5768391-31-1C19H22ClN5O371.68[5][6], 371.87[7]
Cationic Yellow 7GLBasic Yellow 2452435-14-0C19H21N5O4S2447.53[8]

Experimental Protocols: Synthesis of Related Cationic Dyes

Synthesis of C.I. Basic Yellow 57:

The manufacturing process for C.I. Basic Yellow 57 involves a two-step diazo coupling reaction[5][7]:

  • Diazotization: 3-Amino-N,N,N-trimethylbenzenaminium chloride is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt.

  • Coupling: The resulting diazonium salt is then reacted with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one to form the final azo dye.

Synthesis of C.I. This compound:

The synthesis of C.I. This compound is achieved through a condensation reaction[4]:

  • Reactants: 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde and 2,4-Dimethoxybenzenamine are condensed together. This reaction typically occurs under conditions that facilitate the formation of a methine bridge between the two aromatic precursors.

Visualizing the Identity of Cationic Yellow GL

To visually represent the relationships between the different names and identifiers for the most prominent Cationic Yellow GL variant, the following diagram illustrates the connections for C.I. Basic Yellow 28.

Cationic_Yellow_GL_Identity Cationic Yellow GL Cationic Yellow GL C.I. Basic Yellow 28 C.I. Basic Yellow 28 Cationic Yellow GL->C.I. Basic Yellow 28 is commonly CAS: 54060-92-3 CAS: 54060-92-3 C.I. Basic Yellow 28->CAS: 54060-92-3 has Formula: C21H27N3O5S Formula: C21H27N3O5S C.I. Basic Yellow 28->Formula: C21H27N3O5S has MW: 433.52 MW: 433.52 Formula: C21H27N3O5S->MW: 433.52 results in

References

An Examination of Basic Yellow 11 in Biological Systems: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basic Yellow 11, a synthetic dye also known as C.I. 48055, is utilized in various industrial and cosmetic applications.[1][2] Despite its commercial use, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its mechanism of action in biological systems. This document summarizes the currently available information and highlights the absence of detailed research into its molecular targets, signaling pathways, and overall pharmacological effects.

Chemical and Physical Properties

This compound is a methine class dye with the molecular formula C21H25ClN2O2 and a molecular weight of 372.89 g/mol .[3] It is described as a brilliant yellow powder, slightly soluble in cold water but soluble in hot water and ethanol.[3] Its primary applications are in the dyeing of acrylic, acetate, and PVC fibers.[3] The chemical structure and basic properties are well-documented in chemical databases.[1][4]

Toxicological Profile

Information regarding the specific toxicological profile of this compound is limited. While some toxicity studies have been conducted on other dyes, such as D&C Yellow No. 11 and other "Basic Yellow" compounds, these are distinct chemical entities and their findings cannot be directly extrapolated to this compound.[5][6][7][8] For instance, D&C Yellow No. 11 (2-(2-quinolyl)-1,3-indandione) has been studied by the National Toxicology Program for its carcinogenic potential.[5][6] These studies on related but distinct compounds have investigated endpoints such as genotoxicity and carcinogenicity, but do not provide a specific mechanism of action at the molecular level.[6][9] Some "Basic Yellow" dyes have been assessed for their safety in cosmetic use, with studies focusing on irritation, sensitization, and systemic toxicity.[7][8] However, specific data on the biological interactions of this compound remains elusive.

Gaps in Knowledge and Future Directions

The core requirements of this technical guide—to provide quantitative data on biological activity, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled due to the absence of relevant research in the public domain. There are no published studies that describe:

  • Molecular Targets: The specific proteins, enzymes, receptors, or nucleic acids with which this compound interacts to elicit a biological response.

  • Signaling Pathways: The intracellular cascades or intercellular communication pathways that may be modulated by this compound.

  • Quantitative Biological Data: Metrics such as IC50, EC50, binding affinities, or other quantitative measures of biological activity are not available.

  • Experimental Protocols: Detailed methodologies for studying the mechanism of action of this compound have not been published because such studies do not appear to have been conducted.

This lack of information presents a clear area for future research. Given the use of this compound in consumer products, a thorough investigation into its biological effects is warranted. Future studies could include:

  • In vitro screening: To identify potential molecular targets and assess cytotoxicity in various cell lines.

  • Genotoxicity and mutagenicity assays: To determine the potential for DNA damage.

  • Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion of the compound.

  • Mechanism-focused studies: Upon identification of a biological effect, further research to elucidate the specific signaling pathways involved.

Conclusion

While this compound is a well-characterized chemical dye from a manufacturing and materials science perspective, its biological mechanism of action remains uninvestigated. The scientific community, particularly researchers in toxicology, pharmacology, and drug development, should be aware of this significant data gap. The absence of foundational research on its interaction with biological systems precludes any in-depth discussion of its molecular mechanisms. Therefore, this guide serves not as a summary of its biological action, but as a call for the necessary research to be undertaken to fill this critical knowledge void.

References

An In-Depth Technical Guide to the In Vitro Toxicological Profile of Basic Yellow 11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Basic Yellow 11

This compound is a synthetic cationic dye belonging to the methine class.[1] It is identified by the CAS number 4208-80-4 and the chemical formula C₂₁H₂₅ClN₂O₂.[2] This dye is also known by several synonyms, including C.I. 48055, C.I. Basic Yellow 18, Astrazon Yellow 3G, and Cationic Yellow GL.[1][2] Due to its bright yellow color, it finds applications in the textile industry for dyeing acrylic fibers and in other industrial processes.[1] As with many synthetic dyes, understanding its potential toxicological profile is crucial for risk assessment and safe handling, particularly in environments where human exposure is possible.

This guide provides a comprehensive overview of the available in vitro toxicological data for this compound, outlines key experimental protocols for its assessment, and visualizes relevant workflows and potential mechanisms of action.

Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 4208-80-4[2]
Molecular Formula C₂₁H₂₅ClN₂O₂[2]
Molecular Weight 372.9 g/mol [2]
Synonyms C.I. 48055, C.I. Basic Yellow 18, Astrazon Yellow 3G, Cationic Yellow GL[1][2]
Class Methine Dye[1]
Appearance Brilliant yellow powder[1]
Solubility Slightly soluble in cold water, soluble in hot water and ethanol[1]

In Vitro Toxicological Profile

Cytotoxicity

Cytotoxicity assays are fundamental in toxicology to determine the concentration at which a substance becomes harmful to living cells.

Quantitative Cytotoxicity Data for this compound

Cell LineAssayEndpointResultReference
Data Not AvailableMTTIC50Not Available
Data Not AvailableNeutral Red UptakeIC50Not Available
Data Not AvailableLDH ReleaseEC50Not Available
Genotoxicity

Genotoxicity assays are employed to assess the potential of a substance to damage the genetic material of cells, which can lead to mutations and potentially cancer.

Quantitative Genotoxicity Data for this compound

AssayTest SystemMetabolic ActivationResultReference
Ames Test Salmonella typhimuriumWith and Without S9Not Available
In Vitro Micronucleus Test Human Lymphocytes or Cell LinesWith and Without S9Not Available
In Vitro Chromosomal Aberration Test Mammalian CellsWith and Without S9Not Available

Experimental Protocols for In Vitro Toxicological Assessment

The following are detailed, generalized protocols for standard in vitro toxicology assays that are recommended for evaluating the safety profile of this compound.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3][4][5][6][7]

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product.[7] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.[5]

Materials:

  • Target cell line (e.g., HaCaT, HepG2)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., DMSO, or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[5]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the dye) and a negative control (untreated cells).

  • Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, carefully remove the treatment medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell viability by 50%) can be determined by plotting a dose-response curve of cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of this compound treatment Treat Cells with Dye compound_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (2-4h) for Formazan Formation mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate Cell Viability & IC50 read_absorbance->data_analysis

Workflow of the MTT assay for cytotoxicity testing.
Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[8][9]

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it for growth.[10] The test evaluates the ability of a substance to cause a reverse mutation in these bacteria, restoring their ability to synthesize histidine (His+). A positive result, indicated by the growth of bacterial colonies on a histidine-deficient medium, suggests that the substance is mutagenic.[9] The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[10]

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA102, TA1535, TA1537)[10]

  • Nutrient broth

  • Top agar (B569324)

  • Minimal glucose agar plates

  • This compound stock solution

  • Positive controls (e.g., sodium azide, 2-nitrofluorene, 2-aminoanthracene)[10]

  • Negative/vehicle control

  • S9 fraction and co-factors

Procedure:

  • Strain Preparation: Grow overnight cultures of the Salmonella typhimurium tester strains in nutrient broth.

  • Plate Labeling: Label minimal glucose agar plates with the strain, compound concentration, and whether S9 is present.

  • Test Mixture Preparation: In separate tubes for each concentration and control, mix the tester strain culture, the test compound (or control), and either the S9 mix or a buffer.

  • Plating: Add molten top agar to each tube, gently vortex, and pour the mixture onto the surface of a minimal glucose agar plate.[10]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis strain_prep Grow His- Salmonella Strains mix Mix Bacteria, Dye, and S9/Buffer strain_prep->mix compound_prep Prepare this compound Concentrations compound_prep->mix plate Pour onto Histidine-Deficient Agar mix->plate incubation Incubate at 37°C for 48-72h plate->incubation count Count Revertant Colonies incubation->count analysis Assess Mutagenic Potential count->analysis Micronucleus_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_cytokinesis Cytokinesis Block cluster_harvest Harvesting & Slide Prep cluster_analysis Analysis culture Culture Mammalian Cells treat Expose Cells to this compound culture->treat add_cytoB Add Cytochalasin B treat->add_cytoB incubate Incubate to form Binucleated Cells add_cytoB->incubate harvest Harvest Cells incubate->harvest prepare_slides Prepare and Stain Slides harvest->prepare_slides score Score Micronuclei in Binucleated Cells prepare_slides->score analyze Determine Genotoxic Potential score->analyze Cationic_Dye_Toxicity_Pathway cluster_uptake Cellular Uptake cluster_mitochondria Mitochondrial Interaction cluster_stress Oxidative Stress cluster_outcome Cellular Outcome dye Cationic Dye (e.g., this compound) uptake Cellular Uptake (Endocytosis) dye->uptake accumulation Mitochondrial Accumulation (driven by membrane potential) uptake->accumulation dysfunction Mitochondrial Dysfunction accumulation->dysfunction ros Increased ROS Production dysfunction->ros damage Oxidative Damage (Lipids, Proteins, DNA) ros->damage cytotoxicity Cytotoxicity damage->cytotoxicity

References

Unveiling the Photophysical Characteristics of Basic Yellow 11: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Core Photophysical Properties

The quantum yield (Φ) of a fluorophore is a measure of its emission efficiency, defined as the ratio of emitted photons to absorbed photons. The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state via fluorescence. These two parameters are crucial for characterizing the performance of a fluorescent dye in various applications.

While specific values for Basic Yellow 11 were not found, Table 1 summarizes its known spectroscopic properties.

Table 1: Spectroscopic Properties of this compound

PropertyValueReference
Chemical ClassMethine Dye[1]
SynonymsC.I. 48055, Astrazon Yellow 3G, Maxilon Flavine 10GFF[1]
Absorbance Maximum (λabs)Not specified in literature
Emission Maximum (λem)Not specified in literature
Quantum Yield (Φ)Not specified in literature
Fluorescence Lifetime (τ)Not specified in literature

Experimental Protocols for Photophysical Characterization

To determine the quantum yield and fluorescence lifetime of this compound, the following established experimental protocols are recommended.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[2][3][4][5][6]

Principle:

The quantum yield of the unknown sample (Φsample) is calculated using the following equation:

Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2)

Where:

  • Φ is the quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • n is the refractive index of the solvent

Experimental Workflow:

G Workflow for Relative Quantum Yield Measurement cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluo Fluorescence Measurement cluster_calc Data Analysis prep_standard Prepare series of standard solutions of known quantum yield measure_abs_standard Measure absorbance of standard solutions at excitation wavelength prep_standard->measure_abs_standard prep_sample Prepare series of sample solutions (this compound) measure_abs_sample Measure absorbance of sample solutions at the same excitation wavelength prep_sample->measure_abs_sample measure_fluo_standard Record fluorescence emission spectra of standard solutions measure_abs_standard->measure_fluo_standard measure_fluo_sample Record fluorescence emission spectra of sample solutions measure_abs_sample->measure_fluo_sample integrate_fluo Integrate the area under the emission spectra measure_fluo_standard->integrate_fluo measure_fluo_sample->integrate_fluo plot_data Plot integrated fluorescence intensity vs. absorbance for both standard and sample integrate_fluo->plot_data calculate_qy Calculate quantum yield of the sample using the comparative method equation plot_data->calculate_qy

Caption: Workflow for determining relative fluorescence quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol, methanol, or water, ensuring the dye is soluble and stable)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Rhodamine 6G in ethanol).

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the standard and this compound in the chosen solvent.

  • Prepare Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be a wavelength where both the standard and the sample absorb light.

  • Measure Fluorescence: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation and emission slits are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • Determine the slope of the linear fit for both plots.

    • Calculate the quantum yield of this compound using the equation provided above.

Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes, capable of resolving lifetimes from picoseconds to microseconds.[7][8][9][10][11]

Principle:

The sample is excited by a high-repetition-rate pulsed light source. The time difference between the excitation pulse and the detection of the first emitted photon is measured for a large number of excitation cycles. A histogram of these time differences represents the fluorescence decay profile, from which the lifetime can be determined by fitting an exponential decay function.

Experimental Workflow:

G Workflow for TCSPC Measurement cluster_setup Experimental Setup cluster_measurement Data Acquisition cluster_analysis Data Analysis light_source Pulsed Light Source (e.g., Picosecond Laser) tcspc_module TCSPC Electronics Module light_source->tcspc_module Start Signal excitation Excite Sample with Light Pulses light_source->excitation sample_holder Sample Holder with this compound Solution photon_detection Detect Emitted Photons sample_holder->photon_detection detector Single-Photon Detector (e.g., PMT, SPAD) detector->tcspc_module Stop Signal time_measurement Measure Time Delay between Excitation and Emission tcspc_module->time_measurement excitation->sample_holder photon_detection->detector histogram Build a Histogram of Photon Arrival Times time_measurement->histogram decay_fit Fit an Exponential Decay Function to the Histogram histogram->decay_fit lifetime_determination Determine Fluorescence Lifetime (τ) from the Fit decay_fit->lifetime_determination G Jablonski Diagram Illustrating Fluorescence Processes S0 Ground State (S₀) S1 First Excited Singlet State (S₁) S0->S1 hν_abs S1->S0 hν_fluo S1->S0 T1 First Excited Triplet State (T₁) S1->T1 T1->S0 hν_phos excitation Absorption fluorescence Fluorescence (k_f) ic Internal Conversion (k_ic) isc Intersystem Crossing (k_isc) phosphorescence Phosphorescence

References

A Technical Guide to the Synthesis of Basic Yellow 11 and Its Potential Derivatives for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and patent databases contain limited specific information regarding the synthesis of derivatives of Basic Yellow 11 (C.I. 48055) and their applications in research. This guide provides a comprehensive overview of the core synthesis of the parent compound based on available data and presents a theoretical framework for the synthesis of its derivatives to facilitate future research.

Introduction to this compound

This compound, also known by its Colour Index name C.I. 48055, is a cationic methine dye.[1] Its chemical structure consists of a conjugated chain of carbon atoms connecting two terminal groups, which is characteristic of polymethine dyes.[2][3][4] The IUPAC name for this compound is 2-(2-((2,4-dimethoxyphenyl)amino)ethenyl)-1,3,3-trimethyl-3H-indolium chloride.[2] Primarily, it is used for dyeing acrylic fabrics, vinegar fiber, and PVC.[1] While its applications in industrial dyeing are established, its potential in biomedical research, particularly as a fluorescent probe or scaffold for drug development, remains largely unexplored. This document outlines the synthesis of the core molecule and proposes logical pathways for the creation of novel derivatives for research purposes.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. This information is crucial for characterization and quality control during and after synthesis.

PropertyValueReference
IUPAC Name 2,4-dimethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline chloride[2]
Synonyms C.I. 48055, C.I. This compound, CAS 4208-80-4[1][2]
Molecular Formula C₂₁H₂₅ClN₂O₂[1][2]
Molecular Weight 372.89 g/mol [1][2]
Absorbance Peak (λmax) 422 nm[5]
Physical Appearance Brilliant yellow to greenish-yellow powder[1]
Solubility Slightly soluble in cold water; soluble in hot water and ethanol (B145695)[1]

Synthesis of the Core this compound Molecule

The established manufacturing method for this compound is the condensation reaction between two primary precursors: 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde and 2,4-Dimethoxybenzenamine.[1]

Synthesis Workflow

The synthesis is a direct condensation that forms the vinyl bridge connecting the indolium and aniline (B41778) moieties.

G cluster_reactants Reactants A 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde C Condensation Reaction (Acid or Base Catalyzed) A->C B 2,4-Dimethoxybenzenamine B->C D This compound (C.I. 48055) C->D Formation of Vinyl Linkage

Caption: Core synthesis workflow for this compound.

Experimental Protocol (Generalized)

While specific reaction conditions such as yield and purification methods are not detailed in the available literature, a general protocol for this type of condensation can be proposed. This protocol should be optimized by the end-user.

  • Reactant Preparation: Equimolar amounts of 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde and 2,4-Dimethoxybenzenamine are dissolved in a suitable organic solvent, such as ethanol or glacial acetic acid.

  • Catalysis: The reaction can be catalyzed by adding a small amount of a mineral acid (e.g., HCl) or a base. The choice of catalyst may affect reaction time and yield.

  • Reaction Conditions: The mixture is heated to reflux and stirred for a period of 2-8 hours. Reaction progress should be monitored using an appropriate technique like Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate directly from the solution or can be precipitated by adding a non-polar co-solvent.

  • Purification: The crude product is collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product as a crystalline powder.

  • Characterization: The final compound should be characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis Spectroscopy to confirm its structure and purity. The absorbance maximum should be verified against the known λmax of 422 nm.[5]

Proposed Synthesis of this compound Derivatives

The development of this compound derivatives for research applications, such as fluorescent probes or targeted biological agents, requires strategic modification of the parent structure. The most logical approach is to introduce functional groups by utilizing substituted analogues of the original precursors.

Derivatization Strategy

The 2,4-dimethoxybenzenamine precursor is an ideal target for modification. By replacing it with various substituted anilines, a library of this compound derivatives can be generated. These substitutions can alter the dye's photophysical properties (e.g., absorption/emission spectra, quantum yield) or introduce reactive handles for bioconjugation.

G cluster_precursors Precursors A 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde (Constant Precursor) C Condensation Reaction A->C B Substituted Anilines (Variable Precursor) - R = OH, COOH, N₃, Alkynyl, etc. B->C D Library of this compound Derivatives C->D Introduce Novel Functionality (R)

References

Basic Yellow 11: A Technical Guide for its Potential as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Yellow 11, also known by several synonyms including C.I. 48055 and Astrazon Yellow 4G, is a cationic dye belonging to the methine class.[1][2] With a molecular formula of C₂₁H₂₅ClN₂O₂ and a molecular weight of 372.89 g/mol , this compound presents as a brilliant yellow powder.[1][2] While historically utilized in the textile industry for dyeing acrylic and other synthetic fibers, its inherent fluorescence warrants an investigation into its potential as a fluorescent probe for biological applications. This technical guide provides a comprehensive overview of the known properties of this compound, summarizes available data, and outlines potential experimental approaches for its use in cellular imaging and sensing.

Physicochemical and Photophysical Properties

A thorough understanding of a compound's photophysical properties is paramount for its application as a fluorescent probe. While some data for this compound is available, significant gaps remain in the scientific literature regarding its complete fluorescence profile.

Table 1: Physicochemical and Known Photophysical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₁H₂₅ClN₂O₂[1][2]
Molecular Weight 372.89 g/mol [1][2]
Appearance Brilliant yellow powder[1]
Solubility Slightly soluble in cold water, soluble in hot water and ethanol[1]
Maximum Absorbance (λmax) 422 nm[3]

Synthesis

The primary manufacturing method for this compound is described as the condensation of 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde with 2,4-Dimethoxybenzenamine.[1] A one-step synthesis process has also been patented, which involves reacting an aqueous solution of para-nitro-toluenesulfonic acid (PNTOSA) with a base at an elevated temperature. The reaction progress is monitored by observing the disappearance of the starting material's UV absorbance peak at 278 nm and the appearance of a product peak at 410 nm.

Conceptual Synthesis Workflow

G PNTOSA para-nitro-toluenesulfonic acid (PNTOSA) ReactionVessel Reaction at 65-90°C PNTOSA->ReactionVessel Base Aqueous Base (e.g., NaOH) Base->ReactionVessel Monitoring UV Spectrophotometry (Monitor λ=278nm & λ=410nm) ReactionVessel->Monitoring Reaction Progress Quenching Quench with Cold Water Monitoring->Quenching Endpoint Reached Neutralization Adjust pH to 7-8.2 with Acid Quenching->Neutralization Product This compound Dye Neutralization->Product G cluster_0 Preparation cluster_1 Staining cluster_2 Analysis A Culture Cells C Incubate Cells with Probe A->C B Prepare this compound Working Solution B->C D Wash to Remove Unbound Probe C->D E Fluorescence Microscopy D->E G A Latent Fingerprint on Non-porous Surface B Cyanoacrylate Fuming A->B C Polymerization of Cyanoacrylate on Fingerprint Residues B->C D Application of Basic Yellow Dye C->D E Dye Adherence to Polymerized Cyanoacrylate D->E F Excitation with Forensic Light Source E->F G Fluorescence Emission F->G H Enhanced Visualization of Fingerprint G->H

References

An In-depth Technical Guide to the History and Original Synthesis of Astrazon Yellow 3GL

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the history and original synthetic pathways of the cationic methine dye known as Astrazon Yellow 3GL. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who are interested in the foundational aspects of this compound.

Introduction and Historical Context

The mid-19th century marked the beginning of the synthetic dye industry, a revolution sparked by William Henry Perkin's accidental discovery of mauveine in 1856 while attempting to synthesize quinine (B1679958) from coal tar derivatives.[1][2] This pivotal moment shifted the production of colorants from natural sources to synthetic organic chemistry, leading to the development of a vast array of new dyes with diverse structures and applications.[2] The German chemical industry, with companies like Hoechst, Bayer, and BASF, became a dominant force in this new field, isolating numerous compounds from coal tar and developing novel synthetic methods.[2]

Astrazon dyes, a class of cationic dyes, emerged from this era of intense innovation. They are primarily used for dyeing acrylic fibers, modified polyesters, and acetate (B1210297) fibers, where they form strong electrostatic interactions with anionic sites on the fibers, resulting in vibrant and lasting colors.[3] The name "Astrazon Yellow 3GL" is a trade name, and through various chemical databases, it is closely associated with C.I. Basic Yellow 28 and C.I. Basic Yellow 11. This guide will detail the synthesis of both, as the "3GL" designation has been used in connection with both structures.

Chemical Identification and Properties

There can be ambiguity associated with historical trade names. For clarity, this guide addresses the two primary chemical entities associated with the "Astrazon Yellow 3GL" name: C.I. Basic Yellow 28 ("Astrazon Golden Yellow GL") and C.I. This compound ("Astrazon Yellow 3GL").

Table 1: Chemical Identification of Dyes Associated with "Astrazon Yellow 3GL"

IdentifierC.I. Basic Yellow 28C.I. This compound
Common Name Astrazon Golden Yellow GLAstrazon Yellow 3GL
C.I. Name Basic Yellow 28, 48054This compound, 48055
CAS Number 54060-92-3[3][4][5][6][7][8][9][10]4208-80-4[11]
Molecular Formula C₂₁H₂₇N₃O₅S[3][4][5]C₂₁H₂₅ClN₂O₂[11]
Molecular Weight 433.52 g/mol [3][4][5]372.89 g/mol [11]
IUPAC Name 4-methoxy-N-methyl-N-[(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;methyl sulfate[5][9][10]Not explicitly found
Molecular Structure Class Azomethine[4]Methine[11]

Table 2: Physical and Chemical Properties

PropertyC.I. Basic Yellow 28C.I. This compound
Appearance Yellow to yellow-orange powder[3][7]Greenish-yellow powder[11]
Solubility Highly soluble in water and acetic acid[3][7]Slightly soluble in cold water, soluble in hot water and ethanol[11]
Behavior in Strong Acid Turns orange in strong sulfuric acid, dilutes to yellow[4][7]Not specified
Behavior in Base Becomes colorless in sodium hydroxide (B78521) solution[4][7]Not specified
High-Temperature Stability Color and luster are unchanged at 120°C dyeing[4][7]Not specified

Original Synthesis of C.I. Basic Yellow 28 (Astrazon Golden Yellow GL)

The primary manufacturing method for C.I. Basic Yellow 28 is a well-documented three-step process.[3][4][7]

Step 1: Diazotization of p-Anisidine (B42471)

  • Objective: To convert the primary aromatic amine of p-Anisidine into a diazonium salt.

  • Methodology: p-Anisidine is dissolved in an acidic medium, typically an aqueous solution of a strong mineral acid like hydrochloric acid. The solution is cooled to a low temperature (0-5°C) to ensure the stability of the resulting diazonium salt. An aqueous solution of sodium nitrite (B80452) is then added dropwise while maintaining the low temperature and stirring. The nitrous acid, formed in situ, reacts with the p-anisidine to yield the p-methoxybenzenediazonium salt.[3]

Step 2: Coupling with Fischer's Base

  • Objective: To form the core azomethine structure of the dye through electrophilic substitution.

  • Methodology: The cold diazonium salt solution from Step 1 is slowly added to a solution of Fischer's base (1,3,3-Trimethyl-2-methyleneindoline). This coupling reaction results in the formation of an intermediate compound.[3][4]

Step 3: Methylation

  • Objective: To introduce a methyl group, forming the final cationic indolium structure which is crucial for the dye's properties.

  • Methodology: The intermediate from Step 2 is treated with a methylating agent, most commonly dimethyl sulfate (B86663).[3][4][7] The reaction is often carried out with an excess of dimethyl sulfate to ensure completion. This final step yields the C.I. Basic Yellow 28 dye.

Synthesis of C.I. Basic Yellow 28 cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Coupling cluster_step3 Step 3: Methylation p_anisidine p-Anisidine diazonium_salt p-Methoxybenzene- diazonium Salt p_anisidine->diazonium_salt NaNO₂, HCl, 0-5°C intermediate Intermediate diazonium_salt->intermediate Coupling Reaction fischers_base Fischer's Base fischers_base->intermediate final_product C.I. Basic Yellow 28 intermediate->final_product Dimethyl Sulfate

Caption: Synthesis pathway for C.I. Basic Yellow 28.

Original Synthesis of C.I. This compound (Astrazon Yellow 3GL)

The synthesis of C.I. This compound follows a different pathway, involving the condensation of an aldehyde with an aniline (B41778) derivative.[11]

Step 1: Condensation Reaction

  • Objective: To form the methine bridge connecting the two aromatic moieties.

  • Methodology: 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde is reacted with 2,4-Dimethoxybenzenamine in a suitable solvent. The reaction is typically acid-catalyzed to facilitate the condensation, which involves the formation of a Schiff base intermediate followed by cyclization to form the final cationic dye structure.[11]

Synthesis of C.I. This compound reactant1 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde product C.I. This compound reactant1->product Condensation reactant2 2,4-Dimethoxybenzenamine reactant2->product

Caption: Synthesis of C.I. This compound.

Applications and Significance

Astrazon Yellow 3GL, and cationic dyes in general, are primarily used in the textile industry for dyeing acrylic fibers, modified polyester, acetate, and sometimes silk.[3][4][7][11] Their cationic nature allows for strong ionic bonding with the anionic functional groups present in these synthetic fibers, leading to excellent colorfastness. The specific shade, whether a reddish-yellow or a brilliant greenish-yellow, depends on which of the above-described chemical structures is being produced.[4][11] Beyond textiles, these dyes have found applications in areas such as the coloring of paper and plastics. In a more contemporary context, the removal of such dyes from industrial wastewater has become a significant area of research, with studies focusing on adsorption and other remediation techniques.[3][8]

References

Health and Safety Considerations for Handling Basic Yellow 11 in the Laboratory: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for handling Basic Yellow 11 (C.I. 48055; CAS No. 4208-80-4) in a laboratory setting. Due to the limited availability of specific toxicological data for this compound, this document incorporates information from safety data sheets (SDS) for similar dyes and general principles of chemical safety to provide a thorough understanding of the potential hazards and mitigation strategies.

Chemical and Physical Properties

This compound is a yellow powder with a slight greenish hue.[1] It is slightly soluble in cold water but soluble in hot water and ethanol.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₂₅ClN₂O₂[2][3]
Molecular Weight 372.9 g/mol [3]
Appearance Yellow powder with a slight greenish hue[1][2]
Solubility Slightly soluble in cold water, soluble in hot water and ethanol[1][2]

Hazard Identification and Toxicological Profile

The toxicological data for this compound is not exhaustive. While some sources indicate it does not meet GHS hazard criteria, others classify it as moderately toxic and harmful if swallowed.[1][3] Therefore, it is prudent to handle this chemical with care, assuming it may present certain health risks.

Acute Toxicity

Quantitative data on the acute toxicity of this compound is limited. A safety data sheet for a similar "Basic Dye - Golden Yellow" reports an oral LD50 in rats of > 590 mg/kg, suggesting moderate acute oral toxicity.[4] It may cause irritation to the eyes, skin, and respiratory tract upon contact.[4][5] Ingestion may lead to gastrointestinal irritation.[5]

Chronic Toxicity, Carcinogenicity, and Mutagenicity

There is no specific information available in the searched results regarding the chronic toxicity, carcinogenicity, or mutagenicity of this compound. However, some related dyes have been investigated for these effects. For instance, D&C Yellow No. 11 has undergone carcinogenicity studies by the National Toxicology Program. It is important to note that D&C Yellow No. 11 is a different chemical substance, and these findings are not directly applicable to this compound.

Signaling Pathways of Toxicity

No information was found regarding the specific signaling pathways involved in the potential toxicity of this compound.

Safe Handling and Storage

Adherence to standard laboratory safety protocols is essential when handling this compound.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.[4][5]

  • Eye Wash Stations and Safety Showers: Easily accessible eye wash stations and safety showers are mandatory in any laboratory where this chemical is handled.[5]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted to determine the appropriate level of PPE. The following are general recommendations:

  • Eye and Face Protection: Chemical safety goggles or a face shield should be worn to protect against dust particles and splashes.[4][6]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical protective clothing are necessary to prevent skin contact.[4][6]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[4][5]

Handling Procedures
  • Avoid creating dust.[4][5]

  • Do not eat, drink, or smoke in the laboratory.[4]

  • Wash hands thoroughly after handling.[4]

  • Keep containers tightly closed when not in use.[5]

Storage
  • Store in a cool, dry, and well-ventilated area.[7][8]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

  • Store in tightly sealed containers.[5]

Experimental Protocols

Example Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

This method is used to determine the LD50 of a substance. A single animal is dosed at a time. If the animal survives, the next animal is given a higher dose; if it dies, the next is given a lower dose. This continues until the reversal criteria are met. This method minimizes the number of animals used while still providing a statistically reliable result.

First Aid and Emergency Procedures

First Aid Measures

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid ProcedureReference
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4][5]
Skin Contact Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical advice if irritation develops.[4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[5]
Spill and Leak Procedures
  • Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a suitable, labeled container for disposal. Clean the spill area with soap and water.[9]

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Follow the same clean-up procedure as for small spills.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Select_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area (Fume Hood) Select_PPE->Prepare_Work_Area Weigh_Chemical Weigh this compound (Avoid Dust Generation) Prepare_Work_Area->Weigh_Chemical Perform_Experiment Perform Experiment Weigh_Chemical->Perform_Experiment Decontaminate_Equipment Decontaminate Glassware and Equipment Perform_Experiment->Decontaminate_Equipment Dispose_Waste Dispose of Waste (Follow Regulations) Decontaminate_Equipment->Dispose_Waste Clean_Work_Area Clean Work Area Dispose_Waste->Clean_Work_Area Remove_PPE Remove and Dispose/Clean PPE Clean_Work_Area->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Emergency_Response_Spill Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Spill->Alert Assess Assess Spill Size and Hazard Evacuate->Assess Alert->Assess Small_Spill Small Spill Assess->Small_Spill Large_Spill Large Spill Assess->Large_Spill Cleanup_Small Cleanup with Appropriate PPE and Spill Kit Small_Spill->Cleanup_Small Contact_EH_S Contact Environmental Health & Safety Large_Spill->Contact_EH_S Decontaminate Decontaminate Area Cleanup_Small->Decontaminate Contact_EH_S->Decontaminate Report Complete Incident Report Decontaminate->Report

Caption: Emergency response procedure for a this compound spill.

References

Navigating the Spectrum: A Technical Guide to Basic Yellow 11 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Basic Yellow 11 (CI 48055), a synthetic cationic dye, for its potential applications in research. This document outlines its chemical properties, available purity grades from various suppliers, and general methodologies for its use and analysis. While specific research protocols for this compound are not extensively documented in scientific literature, this guide offers representative experimental workflows and analytical procedures to enable its evaluation in a laboratory setting.

Chemical Identity and Properties of this compound

This compound, a methine class dye, is a yellow-to-orange powder. Its chemical structure and properties are summarized in the table below. The cationic nature of the dye suggests its potential to interact with anionic components of biological systems, such as nucleic acids and certain proteins.

PropertyValue
CI Name This compound
CI Number 48055
CAS Number 4208-80-4
Molecular Formula C₂₁H₂₅ClN₂O₂
Molecular Weight 372.89 g/mol
Appearance Yellow to orange powder
Solubility Soluble in hot water and ethanol.[1]
Absorbance Peak (λmax) 422 nm[2]

Chemical Suppliers and Purity Grades

This compound is available from a range of chemical suppliers. For research purposes, it is crucial to source the compound with the highest possible purity to ensure the reliability and reproducibility of experimental results. The most commonly available purity grade is >98%. It is recommended to obtain a certificate of analysis (CoA) from the supplier to confirm the purity and identify any potential impurities.

SupplierAvailable PurityNotes
MedKoo Biosciences >98% (or refer to CoA)For research use only.[3][4]
World Dye Variety Not specifiedLists multiple suppliers of various grades.[1]
American Custom Chemicals Corporation 95.00%
Various Industrial Suppliers Technical GradePrimarily for textile and other industrial applications.

Methodologies for Purity Analysis

3.1. High-Performance Liquid Chromatography (HPLC) HPLC is a powerful technique for separating and quantifying the components of a mixture. A reversed-phase HPLC method can be developed to separate this compound from its impurities. The purity is determined by comparing the peak area of the main component to the total area of all peaks.

3.2. Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight of the compound and its fragments, confirming its identity. Techniques like Direct Analysis in Real Time-Time of Flight Mass Spectrometry (DART-TOF-MS) can be used for rapid identification of dyes with minimal sample preparation.[5]

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the chemical structure of the dye and identifying impurities.

3.4. Spectrophotometry The purity of a dye solution can be estimated using spectrophotometry by measuring its absorbance at its λmax (422 nm) and applying the Beer-Lambert law, provided a pure reference standard is available.

Representative Experimental Protocol: Fluorescence Microscopy

4.1. Materials

  • This compound stock solution (1 mM in DMSO or ethanol)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Fixative (e.g., 4% paraformaldehyde in PBS) for fixed cell imaging

  • Mounting medium

  • Glass slides and coverslips

  • Fluorescence microscope with appropriate filter sets (excitation around 420 nm, emission in the yellow-green range)

4.2. Protocol for Live Cell Staining

  • Culture cells to the desired confluency on glass-bottom dishes or coverslips.

  • Prepare a working solution of this compound in cell culture medium. A starting concentration range of 1-10 µM is recommended for initial optimization.

  • Remove the culture medium and wash the cells once with pre-warmed PBS.

  • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C.

  • Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium.

  • Add fresh culture medium and image the cells immediately using a fluorescence microscope.

4.3. Protocol for Fixed Cell Staining

  • Culture cells on coverslips.

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular targets are to be stained.

  • Wash the cells three times with PBS.

  • Prepare a working solution of this compound in PBS (e.g., 1-10 µM).

  • Incubate the fixed cells with the staining solution for 30 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Image the cells using a fluorescence microscope.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of processes described in this guide.

G cluster_0 Purity Analysis Workflow HPLC HPLC Purity_Assessment Purity Assessment HPLC->Purity_Assessment MS MS MS->Purity_Assessment NMR NMR NMR->Purity_Assessment Spectrophotometry Spectrophotometry Spectrophotometry->Purity_Assessment Basic_Yellow_11_Sample This compound Sample Basic_Yellow_11_Sample->HPLC Basic_Yellow_11_Sample->MS Basic_Yellow_11_Sample->NMR Basic_Yellow_11_Sample->Spectrophotometry

Caption: Workflow for the purity analysis of this compound.

G Cell_Culture Cell Culture Staining Staining with this compound Cell_Culture->Staining Washing Washing Staining->Washing Imaging Fluorescence Microscopy Washing->Imaging Data_Analysis Data Analysis Imaging->Data_Analysis

Caption: Experimental workflow for cell staining with this compound.

Conclusion and Future Directions

This compound is a cationic dye with potential for research applications, particularly in the realm of biological staining and fluorescence microscopy. However, there is a notable lack of published studies detailing its use in these areas. This guide provides a foundational understanding of its properties and offers generalized protocols to facilitate its exploration. Further research is needed to establish specific protocols, evaluate its photophysical properties in biological environments, and explore its potential as a fluorescent probe in various assays. Researchers are encouraged to perform thorough validation and optimization when incorporating this compound into their experimental designs.

References

Methodological & Application

Application Notes and Protocols: Basic Yellow 11 for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Yellow 11, also known as C.I. 48055, is a cationic methine dye.[1] While traditionally used in the textile industry, its chemical properties suggest potential applications as a fluorescent stain for biological imaging.[1] As a cationic molecule, it may preferentially accumulate in cellular compartments with a negative membrane potential, such as mitochondria. These application notes provide a proposed protocol for the use of this compound as a fluorescent stain for imaging fixed cells, based on its known chemical characteristics and general principles of fluorescence microscopy. Due to the limited availability of specific biological application data, the following protocols are intended as a starting point for experimental design and will likely require optimization.

Chemical and Spectral Properties

A summary of the key properties of this compound is provided in the table below. The dye has a known absorbance maximum at 422 nm.[2] While the precise fluorescence emission maximum has not been empirically published for biological applications, a Stokes shift of approximately 30-100 nm is typical for similar fluorescent dyes. Therefore, the estimated emission maximum is in the range of 450-520 nm, corresponding to a blue-green to green fluorescence.

PropertyValueReference
Synonyms C.I. 48055, Astrazon Yellow 3G, Maxilon Flavine 10GFF[1]
Molecular Formula C₂₁H₂₅ClN₂O₂[1]
Molecular Weight 372.89 g/mol [1]
Absorbance Maximum (λabs) ~422 nm[2]
Estimated Emission Maximum (λem) ~450 - 520 nmInferred
Solubility Soluble in DMSO and ethanol
Appearance Yellow to orange powder

Proposed Experimental Protocol: Staining of Fixed Mammalian Cells

This protocol provides a general guideline for staining fixed adherent mammalian cells with this compound. Optimization of dye concentration, incubation time, and other parameters for specific cell types and experimental conditions is recommended.

Materials
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Formaldehyde (B43269), 4% in PBS (or other suitable fixative)

  • Triton™ X-100 or other suitable permeabilization agent

  • Mounting medium with antifade reagent

  • Glass coverslips and microscope slides

  • Optional: DAPI or other nuclear counterstain

Stock Solution Preparation
ParameterRecommendation
Solvent Anhydrous DMSO
Concentration 1-10 mM
Preparation Dissolve this compound powder in DMSO to the desired concentration. Vortex or sonicate briefly to ensure complete dissolution.
Storage Store at -20°C in small aliquots, protected from light and moisture.
Staining Procedure

The following table outlines the steps for staining fixed cells.

StepReagent/ActionIncubation TimeTemperatureNotes
1. Cell Culture Plate cells on glass coverslips in a culture dish and grow to desired confluency.Varies37°CEnsure cells are healthy and not overgrown.
2. Fixation Remove culture medium and wash once with PBS. Add 4% formaldehyde in PBS.15 minutesRoom Temp.Other fixatives like methanol (B129727) can be tested.
3. Washing Remove fixative and wash 3 times with PBS.5 minutes eachRoom Temp.
4. Permeabilization Add 0.1% Triton™ X-100 in PBS.10 minutesRoom Temp.This step is crucial for intracellular staining.
5. Washing Remove permeabilization buffer and wash 3 times with PBS.5 minutes eachRoom Temp.
6. Staining Dilute this compound stock solution in PBS to a working concentration of 1-10 µM. Add to cells.15-30 minutesRoom Temp.Protect from light. The optimal concentration should be determined empirically.
7. Washing Remove staining solution and wash 3 times with PBS.5 minutes eachRoom Temp.
8. Counterstaining (Optional) If desired, incubate with a nuclear counterstain like DAPI according to the manufacturer's protocol.VariesRoom Temp.
9. Washing Wash 3 times with PBS if a counterstain is used.5 minutes eachRoom Temp.
10. Mounting Mount the coverslip onto a microscope slide using an antifade mounting medium.-Room Temp.Seal the edges of the coverslip with nail polish.
11. Imaging Image using a fluorescence microscope with appropriate filter sets.--Based on the estimated spectra, a DAPI or GFP filter set may be a good starting point.

Experimental Workflow

Basic_Yellow_11_Staining_Workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_culture 1. Culture Cells on Coverslips fixation 2. Fix Cells (e.g., 4% Formaldehyde) cell_culture->fixation permeabilization 3. Permeabilize Cells (e.g., 0.1% Triton X-100) fixation->permeabilization staining 4. Incubate with this compound Solution permeabilization->staining washing 5. Wash with PBS staining->washing counterstain 6. Counterstain (Optional, e.g., DAPI) washing->counterstain mounting 7. Mount Coverslip washing->mounting Skip if no counterstain counterstain->mounting imaging 8. Fluorescence Microscopy mounting->imaging

Experimental workflow for this compound staining.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal - Dye concentration too low- Inadequate permeabilization- Incorrect filter sets- Increase this compound concentration- Optimize permeabilization agent and time- Use a filter set that aligns with an excitation of ~420 nm and emission of ~450-520 nm
High Background - Dye concentration too high- Insufficient washing- Decrease this compound concentration- Increase the number and duration of wash steps
Photobleaching - High excitation light intensity- Long exposure times- Reduce laser power or illumination intensity- Use shorter exposure times- Use an antifade mounting medium

Safety Precautions

Handle this compound with appropriate personal protective equipment, including gloves, lab coat, and eye protection. Work in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed safety information.

Disclaimer: This document provides proposed guidelines for the use of this compound in fluorescence microscopy. The protocols and information are intended for research purposes only and have not been exhaustively validated. Researchers should conduct their own optimization and validation studies for their specific applications.

References

Using Basic Yellow 11 for staining acrylic fibers in material science

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Staining Acrylic Fibers with Basic Yellow 11

Introduction

This compound (C.I. 48055) is a cationic dye belonging to the methine class.[1] Its molecular formula is C₂₁H₂₅ClN₂O₂ and it has a molecular weight of 372.89 g/mol .[2] As a cationic dye, it carries a positive charge in solution, making it highly effective for dyeing acrylic fibers.[3] Acrylic fibers are synthetic polymers that typically contain anionic groups, such as sulfonate (-SO₃⁻) or carboxylate (-COO⁻), incorporated as co-monomers to improve dyeability.[3][4] The staining mechanism relies on a strong electrostatic attraction between the positively charged dye cations and these negatively charged sites within the fiber, forming stable ionic bonds (salt linkages).[5][6]

The dyeing process is highly dependent on temperature. The diffusion of the dye into the fiber matrix occurs effectively only when the temperature exceeds the glass transition temperature (Tg) of the acrylic fiber, which is typically between 70-80°C.[3][7] Below this temperature, the polymer structure is too compact to allow significant dye penetration.[7] The process is usually carried out in a weakly acidic dyebath (pH 4.5-5.0), which helps to control the dye uptake and achieve a level (uniform) staining.[5][6]

Key Properties of this compound:

  • Appearance: Yellow powder with a slight greenish hue.[8]

  • Solubility: Slightly soluble in cold water, but readily soluble in hot water and ethanol.[1]

  • Application: Primarily used for dyeing acrylic fibers, but also applicable to modified polyester, acetate, and PVC fibers.[1][3]

  • Shade: Produces a brilliant, vibrant yellow color.[1]

Quantitative Data: Fastness Properties of this compound

The following table summarizes the colorfastness properties of acrylic fibers dyed with this compound, evaluated according to ISO and AATCC standards. The ratings are based on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.[1][9]

Fastness Test Standard Rating Description of Performance
Light FastnessISO6Good resistance to fading upon light exposure.
Light FastnessAATCC7Very good resistance to fading upon light exposure.
Perspiration Fastness (Fading)ISO4-5High resistance to color change from perspiration.
Perspiration Fastness (Staining)ISO4-5High resistance to transferring color to other fabrics due to perspiration.
Perspiration Fastness (Fading)AATCC5Excellent resistance to color change from perspiration.
Perspiration Fastness (Staining)AATCC5Excellent resistance to transferring color to other fabrics due to perspiration.
Soaping (Fading)ISO4Good resistance to color change during washing.
Soaping (Staining)ISO4-5High resistance to transferring color during washing.
Ironing Fastness (Fading)ISO4-5High resistance to color change from ironing.
Ironing Fastness (Staining)ISO4Good resistance to transferring color during ironing.

Data sourced from World Dye Variety.[1]

Experimental Protocol: Staining Acrylic Fibers

This protocol details the procedure for staining acrylic fibers with this compound in a laboratory setting.

Materials and Reagents:

  • Acrylic fiber sample

  • This compound (C.I. 48055)

  • Glacial Acetic Acid (CH₃COOH)

  • Sodium Acetate (CH₃COONa)

  • Glauber's Salt (Na₂SO₄·10H₂O) (Optional, as a leveling agent)

  • Distilled or deionized water

  • Beakers

  • Heating mantle or water bath with temperature control

  • Stirring rod

  • pH meter or pH indicator strips

Procedure:

  • Prepare the Acrylic Fiber:

    • Weigh the dry acrylic fiber sample.

    • Scour the fiber by washing it with a solution containing a non-ionic detergent at 45-50°C for 15-20 minutes to remove any impurities or finishes.

    • Rinse the fiber thoroughly with distilled water and allow it to air dry or use it directly in the wet state.

  • Prepare the Dyebath:

    • Calculate the required amount of dye and chemicals based on the weight of the fiber (o.w.f). A typical concentration for this compound is 1-2% o.w.f.

    • In a beaker, create a paste of the required this compound powder with a small amount of glacial acetic acid.[6]

    • Add hot water (approx. 80°C) to the paste and stir until the dye is completely dissolved.

    • Fill a larger beaker (the dyebath) with the required volume of distilled water to achieve a liquor ratio (the ratio of the weight of the solution to the weight of the fiber) of approximately 40:1.

    • Add the dissolved dye solution to the dyebath.

    • Add auxiliaries to the dyebath:

      • Acetic Acid: To adjust the pH to 4.5 - 5.0.[5]

      • Sodium Acetate: As a buffering agent to maintain the pH.[5]

      • Glauber's Salt (Optional): 5-10% o.w.f. can be added to act as a leveling agent.[5]

    • Stir the dyebath thoroughly to ensure a homogenous solution.

  • Dyeing Process:

    • Immerse the wet acrylic fiber sample into the dyebath at an initial temperature of around 60°C.[3]

    • Begin heating the dyebath. Raise the temperature rapidly to 70-75°C.[3]

    • Once this range is reached, increase the temperature slowly and steadily at a rate of 0.5 - 1°C per minute. This controlled ramp-up is crucial for achieving a level dyeing by managing the dye absorption rate as the fiber passes its glass transition temperature.[3]

    • Continue heating until the dyebath reaches boiling point (approx. 100°C).

    • Hold the temperature at the boil for 30-60 minutes, stirring occasionally to ensure even dye penetration.[3]

  • Rinsing and Drying:

    • After the dyeing period, turn off the heat and allow the dyebath to cool down gradually.

    • Remove the fiber sample from the dyebath.

    • Rinse the dyed fiber under running cold water until the water runs clear, removing any unfixed dye from the surface.

    • Finally, air dry the stained acrylic fiber sample at room temperature.

Visualizations

experimental_workflow prep_fiber 1. Fiber Preparation (Scouring & Rinsing) prep_dyebath 2. Dyebath Preparation (Dissolve Dye & Add Auxiliaries) prep_fiber->prep_dyebath set_ph 3. Adjust pH (4.5 - 5.0 with Acetic Acid) prep_dyebath->set_ph immerse_fiber 4. Immerse Fiber (Start at 60°C) set_ph->immerse_fiber heat_ramp1 5. Heat to 75°C immerse_fiber->heat_ramp1 heat_ramp2 6. Slow Ramp to Boil (0.5-1°C / min) heat_ramp1->heat_ramp2 dyeing 7. Dye at Boil (Hold for 30-60 min) heat_ramp2->dyeing cool_rinse 8. Cool & Rinse (Remove unfixed dye) dyeing->cool_rinse dry 9. Air Dry (Final Stained Fiber) cool_rinse->dry

Caption: Experimental workflow for staining acrylic fibers.

staining_mechanism cluster_dyebath Aqueous Dyebath (pH 4.5-5.0) cluster_fiber Acrylic Fiber (T > Tg) dye This compound (Cationic Dye) dye_ion BY11⁺ (Positively Charged) dye->dye_ion Ionizes in water anionic_site Anionic Site (-SO₃⁻) dye_ion->anionic_site 1. Electrostatic Attraction fiber_polymer Acrylic Polymer Chain stained_fiber Stained Fiber (Ionic Bond Formation) anionic_site->stained_fiber 2. Diffusion & Bonding

Caption: Staining mechanism of acrylic fiber with a cationic dye.

References

Basic Yellow 11: A Detailed Guide for Use as a Tracer Dye in Environmental Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Basic Yellow 11, also known by its Colour Index name C.I. 48055 and synonym Astrazon Yellow 4G, is a cationic methine dye.[1][2] While primarily utilized in the textile industry for dyeing acrylic fibers, its fluorescent properties suggest potential for use as a tracer dye in environmental investigations, such as groundwater tracing and surface water flow studies. This document provides a comprehensive overview of this compound, including its physicochemical properties, and outlines protocols for its application and detection in environmental matrices.

Application Notes

This compound's utility as a tracer dye stems from its fluorescence, allowing for detection at low concentrations. Its solubility in water, particularly warm water, facilitates its dispersion in aquatic environments.[1] However, as a cationic dye, it is expected to interact with negatively charged surfaces such as clay minerals and organic matter in soil and sediment, which could retard its movement relative to water flow. Understanding these interactions is crucial for accurate interpretation of tracer test results.

Key Properties:

PropertyValueReference
Chemical FormulaC₂₁H₂₅ClN₂O₂[2]
Molecular Weight372.89 g/mol [2]
CAS Number4208-80-4[2]
Absorbance Maximum (λmax)422 nm[3]
SolubilitySparingly soluble in cold water, soluble in hot water and ethanol.[1]
AppearanceBrilliant yellow powder.[1]

Environmental Fate Considerations:

  • Sorption: As a cationic dye, this compound is prone to adsorption onto negatively charged soil and sediment particles. The extent of this sorption is influenced by the soil composition, particularly the clay and organic matter content, and the pH of the surrounding water. This adsorption can be described by Freundlich and Langmuir isotherm models.[4][5] The distribution coefficient (Kd) will vary depending on the specific environmental conditions.

  • Photodegradation: Exposure to sunlight can lead to the degradation of this compound. The rate of photodegradation is influenced by the intensity of light and the presence of other substances in the water that can act as photosensitizers or quenchers. The degradation process for similar dyes has been observed to follow pseudo-first-order kinetics.

  • Biodegradation: While synthetic dyes are generally considered resistant to biodegradation, some microorganisms may be capable of breaking them down over time.[6] The environmental persistence of methine dyes can vary.[7]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare standardized solutions of this compound for calibration and injection.

Materials:

  • This compound dye powder

  • Deionized water

  • Volumetric flasks (various sizes)

  • Analytical balance

  • Magnetic stirrer and stir bar

Procedure:

  • Stock Solution (e.g., 1000 mg/L):

    • Accurately weigh 1.000 g of this compound powder.

    • Transfer the powder to a 1 L volumetric flask.

    • Add approximately 500 mL of deionized water and a magnetic stir bar.

    • Gently heat the solution on a stirrer hotplate while stirring until the dye is completely dissolved.

    • Allow the solution to cool to room temperature.

    • Add deionized water to the 1 L mark and mix thoroughly.

    • Store the stock solution in a dark, cool place.

  • Working Solutions (e.g., 0.1 - 10 mg/L):

    • Prepare a series of working solutions by serial dilution of the stock solution using deionized water and volumetric flasks.

Protocol 2: Determination of Tracer Concentration using UV-Vis Spectrophotometry

Objective: To quantify the concentration of this compound in water samples.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes

  • Working solutions of this compound

  • Water samples collected from the field

Procedure:

  • Calibration Curve:

    • Turn on the spectrophotometer and allow it to warm up.

    • Set the wavelength to the absorbance maximum of this compound (422 nm).[3]

    • Use deionized water as a blank to zero the instrument.

    • Measure the absorbance of each working solution.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Filter the collected water samples to remove any suspended solids.

    • Measure the absorbance of the filtered water samples at 422 nm.

    • Use the calibration curve to determine the concentration of this compound in the samples.

G Protocol for Determining Tracer Concentration A Prepare Stock & Working Solutions B Calibrate Spectrophotometer (λmax = 422 nm) A->B C Measure Absorbance of Working Solutions B->C D Generate Calibration Curve (Absorbance vs. Concentration) C->D G Determine Concentration from Calibration Curve D->G E Collect & Filter Field Water Samples F Measure Absorbance of Field Samples E->F F->G

Workflow for concentration determination.
Protocol 3: Batch Sorption Experiment to Determine Soil-Water Distribution Coefficient (Kd)

Objective: To quantify the sorption of this compound to specific soil or sediment.

Materials:

  • This compound solution of known concentration

  • Soil or sediment samples (dried and sieved)

  • Centrifuge tubes

  • Centrifuge

  • Shaker table

  • UV-Vis Spectrophotometer

Procedure:

  • Sorption:

    • Add a known mass of soil (e.g., 1-10 g) to a series of centrifuge tubes.

    • Add a known volume of this compound solution (e.g., 20 mL) of varying initial concentrations to each tube.

    • Include control tubes with no soil to account for any dye degradation.

    • Place the tubes on a shaker table and agitate for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.

  • Analysis:

    • Centrifuge the tubes to separate the solid and liquid phases.

    • Carefully collect the supernatant (the liquid portion).

    • Measure the equilibrium concentration (Ce) of this compound in the supernatant using spectrophotometry (Protocol 2).

  • Calculation:

    • Calculate the amount of dye sorbed to the soil (Cs) by subtracting the equilibrium concentration from the initial concentration.

    • Calculate the distribution coefficient (Kd) using the following equation: Kd = Cs / Ce

    • Analyze the data using Langmuir or Freundlich isotherm models to better understand the sorption mechanism.[4][5]

G Batch Sorption Experiment Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Dye Solutions (Known Concentrations) C Add Soil & Dye Solution to Centrifuge Tubes A->C B Prepare Soil/Sediment Samples (Dried & Sieved) B->C D Agitate for Equilibrium (e.g., 24 hours) C->D E Centrifuge to Separate Phases D->E F Measure Equilibrium Concentration (Ce) in Supernatant (Spectrophotometry) E->F G Calculate Sorbed Concentration (Cs) F->G H Calculate Distribution Coefficient (Kd = Cs / Ce) G->H

Workflow for determining the Kd value.

Data Presentation

Table 1: Hypothetical Sorption Data for this compound on Different Soil Types

Soil TypeInitial Concentration (mg/L)Equilibrium Concentration (Ce) (mg/L)Sorbed Concentration (Cs) (mg/g)Distribution Coefficient (Kd) (L/kg)
Sandy Loam108.50.335.3
Clay Loam105.20.96184.6
Organic Rich Soil103.11.38445.2

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Visualization of Environmental Fate

G Environmental Fate of this compound This compound This compound Advection & Dispersion\n(in Water) Advection & Dispersion (in Water) This compound->Advection & Dispersion\n(in Water) Transport Sorption to\nSoil/Sediment Sorption to Soil/Sediment This compound->Sorption to\nSoil/Sediment Interaction Photodegradation\n(Sunlight) Photodegradation (Sunlight) This compound->Photodegradation\n(Sunlight) Degradation Biodegradation\n(Microbial) Biodegradation (Microbial) This compound->Biodegradation\n(Microbial) Degradation Detection at\nMonitoring Point Detection at Monitoring Point Advection & Dispersion\n(in Water)->Detection at\nMonitoring Point Retardation of\nMovement Retardation of Movement Sorption to\nSoil/Sediment->Retardation of\nMovement Degradation Products Degradation Products Photodegradation\n(Sunlight)->Degradation Products Biodegradation\n(Microbial)->Degradation Products

Conceptual model of this compound's fate.

This compound shows promise as a tracer dye for environmental studies, particularly in systems where its interaction with soil and sediment can be quantified or is minimal. Its strong absorbance allows for straightforward detection using UV-Vis spectrophotometry. However, researchers must carefully consider its potential for sorption and degradation when designing tracer tests and interpreting the results. The protocols provided here offer a starting point for the systematic evaluation and application of this compound in environmental tracing. Further research is needed to establish a comprehensive library of its environmental fate parameters under various conditions.

References

Application Notes and Protocols for the Adsorption of Basic Yellow 11 on Various Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the adsorption studies of Basic Yellow 11 (BY11), a cationic dye, onto a range of adsorbent materials. The information compiled is intended to guide researchers in setting up and conducting similar experiments for water purification and related applications.

This compound, also known as Astrazon Yellow 4G, is a synthetic dye used in various industries, and its removal from wastewater is of significant environmental concern.[1] Adsorption is a widely recognized and effective technique for dye removal due to its high efficiency, low cost, and ease of application.[2] This document outlines the experimental procedures for evaluating the adsorption performance of different materials, including activated carbons, biochars, and clay minerals.

Experimental Protocols

The following sections detail the methodologies for key experiments in the adsorption of this compound. These protocols are a synthesis of procedures reported in various studies.

1. Adsorbent Preparation

The preparation of the adsorbent is a critical first step that significantly influences its adsorption capacity.

  • Activated Carbon from Biomass (e.g., Pea Peels, Watermelon Peels, Apricot Stones):

    • Washing and Drying: The raw biomass material (e.g., pea peels, watermelon peels) is thoroughly washed with distilled water to remove surface impurities and then dried in an oven at a specified temperature (e.g., 60-80°C) until a constant weight is achieved.

    • Carbonization: The dried biomass is carbonized in a muffle furnace at a high temperature (e.g., 600-800°C) under an inert atmosphere (e.g., CO2 or nitrogen) for a specific duration (e.g., 1-2 hours).[3][4]

    • Chemical Activation: The carbonized material is then impregnated with an activating agent, such as zinc chloride (ZnCl2) or sulfuric acid (H2SO4), followed by another heating step.[3][4]

    • Washing and Neutralization: The resulting activated carbon is washed with a dilute acid (e.g., 0.1 M HCl) and then repeatedly with distilled water until the pH of the washing solution becomes neutral.

    • Drying and Sieving: The final product is dried in an oven and sieved to obtain a uniform particle size.

  • Biochar from Watermelon Peels:

    • Pretreated watermelon peels are activated with sulfuric acid.

    • The activated peels are carbonized and sulfonated to produce biochar.

    • Further modification can be done by oxidizing the biochar with ozone in water.[5]

  • Natural Clay (e.g., Stevensite):

    • The natural clay is typically used without extensive chemical modification.

    • It is washed with distilled water to remove impurities, dried, and ground to a desired particle size.

2. Adsorbate Solution Preparation (this compound)

  • A stock solution of this compound (e.g., 1000 mg/L) is prepared by dissolving a precisely weighed amount of the dye powder in distilled water.

  • Experimental solutions of desired concentrations are prepared by diluting the stock solution. The concentration of the dye solution can be determined using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax), which for this compound is 422 nm.[1]

3. Batch Adsorption Experiments

Batch adsorption studies are performed to evaluate the effects of various parameters on the adsorption process.

  • A known amount of the adsorbent is added to a fixed volume of the this compound solution of a specific initial concentration in a series of flasks or beakers.

  • The mixture is agitated at a constant speed using a magnetic stirrer or a shaker at a controlled temperature.[6]

  • Samples are withdrawn at predetermined time intervals, and the solid adsorbent is separated from the solution by centrifugation or filtration.[2]

  • The residual concentration of this compound in the supernatant or filtrate is measured using a UV-Vis spectrophotometer.

  • The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (qe, in mg/g) is calculated using the following equation:

    qe = (C0 - Ce) * V / m

    where:

    • C0 is the initial dye concentration (mg/L)

    • Ce is the equilibrium dye concentration (mg/L)

    • V is the volume of the solution (L)

    • m is the mass of the adsorbent (g)

  • The percentage of dye removal is calculated as:

    % Removal = ((C0 - Ce) / C0) * 100

4. Characterization of Adsorbents

The physical and chemical properties of the adsorbents are characterized using various analytical techniques to understand the adsorption mechanism. These techniques include:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups on the adsorbent surface.[3][4][5]

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and texture of the adsorbent.[3][4][5]

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution.[3][4][5]

  • X-ray Diffraction (XRD): To analyze the crystalline structure of the material.[3][4]

  • Point of Zero Charge (pHpzc): To determine the pH at which the surface of the adsorbent has a net zero charge.[7]

Data Presentation

The quantitative data from various studies on the adsorption of this compound and similar dyes are summarized in the tables below for easy comparison.

Table 1: Adsorption Capacities and Conditions for Basic Yellow Dyes on Different Adsorbents

AdsorbentDyeMax. Adsorption Capacity (qm, mg/g)Optimal pHAdsorbent DoseInitial Dye Conc. (mg/L)Contact Time (min)Temperature (°C)Removal Efficiency (%)
Pea Peels-Activated Carbon (PPAC)Acid Yellow 11515.4621.0 g/L100--99.10
Watermelon BiocharsAcid Yellow 1176.94 - 462.181--180Room Temp.>96
Silybum Marianum Stem (Natural)Basic Yellow 28-60.05 g15304058.84
Silybum Marianum Stem (800°C Carbonized)Basic Yellow 28271.73100.15 g30304098.90
Activated Carbon from Apricot StonesBasic Yellow 28-10-----
Graphene NanoplateletsBasic Yellow 28--0.05 g3015--
Activated CharcoalBasic Yellow 28--0.004 g1010--
Moroccan StevensiteBasic Yellow->7--20--
Composite Binded Adsorbent (Clay + Activated Carbon)Basic Yellow-92.5 g clay + 0.5 g AC10--86

Table 2: Isotherm and Kinetic Model Fitting for Basic Yellow Dye Adsorption

AdsorbentDyeBest Fit Isotherm Model(s)Best Fit Kinetic Model
Pea Peels-Activated Carbon (PPAC)Acid Yellow 11Freundlich, HalseyPseudo-second-order
Watermelon BiocharsAcid Yellow 11Freundlich, LangmuirPseudo-second-order
Silybum Marianum Stem (800°C Carbonized)Basic Yellow 28Langmuir-
Watermelon SeedsBasic Yellow 28Langmuir, TemkinPseudo-second-order
Modified Wheat StrawReactive YellowLangmuir, FreundlichPseudo-second-order
Composite Binded AdsorbentBasic YellowFreundlich-
Activated Carbon from Euterpe oleraceaAcid Yellow 17FreundlichPseudo-second-order

Table 3: Thermodynamic Parameters for Yellow Dye Adsorption

AdsorbentDyeΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)Nature of Adsorption
Chicken FeathersReactive Yellow-21.29--Spontaneous
Activated Carbon from Apricot StonesBasic Yellow 28-Positive-Spontaneous and Endothermic

Note: A negative ΔG° indicates a spontaneous adsorption process. A positive ΔH° suggests an endothermic process, while a negative value indicates an exothermic process.

Visualizations

Experimental Workflow for Batch Adsorption Studies

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Adsorbent Adsorbent Preparation Batch_Setup Batch Experiment Setup (Adsorbent + Dye Solution) Adsorbent->Batch_Setup Dye_Solution Dye Solution Preparation Dye_Solution->Batch_Setup Agitation Agitation (Constant Speed & Temp) Batch_Setup->Agitation Sampling Sampling at Time Intervals Agitation->Sampling Separation Solid-Liquid Separation (Centrifugation/Filtration) Sampling->Separation Concentration_Measurement Concentration Measurement (UV-Vis Spectrophotometer) Separation->Concentration_Measurement Data_Calculation Data Calculation (qe, % Removal) Concentration_Measurement->Data_Calculation Modeling Isotherm & Kinetic Modeling Data_Calculation->Modeling

Caption: Workflow for batch adsorption experiments.

Logical Relationship of Adsorption Parameters

G cluster_params Influencing Parameters cluster_characteristics Adsorbent Characteristics Adsorption_Performance Adsorption Performance (qe, % Removal) pH Solution pH pH->Adsorption_Performance Adsorbent_Dose Adsorbent Dose Adsorbent_Dose->Adsorption_Performance Initial_Concentration Initial Dye Concentration Initial_Concentration->Adsorption_Performance Contact_Time Contact Time Contact_Time->Adsorption_Performance Temperature Temperature Temperature->Adsorption_Performance Surface_Area Surface Area Surface_Area->Adsorption_Performance Pore_Volume Pore Volume Pore_Volume->Adsorption_Performance Functional_Groups Surface Functional Groups Functional_Groups->Adsorption_Performance

Caption: Factors influencing adsorption performance.

References

Application Notes and Protocols for the Catalytic Degradation of Basic Yellow 11 in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the catalytic degradation of Basic Yellow 11 (BY11), a synthetic dye commonly used in the textile industry and a significant component of industrial wastewater. The following sections detail various advanced oxidation processes (AOPs) that have been successfully employed for the degradation of BY11 and analogous yellow dyes, offering researchers the necessary information to replicate and adapt these methods for their specific wastewater treatment needs.

Introduction

This compound is a cationic methine dye known for its vibrant color and stability, which also contributes to its persistence in the environment. The discharge of untreated or inadequately treated effluents containing BY11 can lead to significant water pollution, posing risks to aquatic ecosystems and human health. Conventional wastewater treatment methods are often ineffective in completely removing such recalcitrant dyes. Advanced oxidation processes (AOPs) provide a promising alternative by utilizing highly reactive species, such as hydroxyl radicals (•OH), to break down the complex molecular structure of these dyes into simpler, less toxic compounds, and ultimately, to mineralize them into carbon dioxide and water.

This document outlines the protocols for several catalytic degradation techniques, including Catalytic Wet Air Oxidation (CWAO), photocatalysis, and ozonation, and presents a summary of their performance under various experimental conditions.

Quantitative Data Summary

The efficiency of catalytic degradation of yellow dyes is influenced by numerous factors, including the type of catalyst, catalyst dosage, dye concentration, pH, and temperature. The following table summarizes the quantitative data from various studies on the degradation of this compound and other similar yellow dyes.

DyeCatalytic MethodCatalystKey Experimental ConditionsDegradation EfficiencyReference
This compound Catalytic Wet Air Oxidation (CWAO)Nickel supported on hydrotalcite (Ni/HT)Temp: 120°C, Pressure: 8.8 bar (partial O₂)Higher TOC and color removal compared to Fe/HT[1]
This compound Catalytic Wet Air Oxidation (CWAO)Iron supported on hydrotalcite (Fe/HT)Temp: 120°C, Pressure: 8.8 bar (partial O₂)Less effective than Ni/HT; leaching observed[1]
Acid Yellow 11 Ozonation (O₃)-pH 9, Initial Dye Conc.: 100 µg/mL>99% decolorization in 20 min[2]
Acid Yellow 11 O₃/UV-pH 9, Initial Dye Conc.: 100 µg/mLSlightly less efficient than ozonation alone[2]
Basic Yellow Auramine O Photocatalysis (Sunlight)Zinc Oxide (ZnO)Catalyst: 100 mg/100 mL, Dye Conc.: 100 ppmSignificant COD reduction
Acid Yellow 11 Photocatalysis (UV)nano-ZnO/BentonitepH 2, Catalyst: 100 mg95.66% degradation[3]
Fast Yellow AB SonophotocatalysisAg-impregnated ZnOpH 12, Oxidizing agent (H₂O₂)88.9% degradation in 60 min[4][5]
Reactive Yellow 145 Sonocatalysis with Persulfate(Mn₀.₃₇Fe₀.₆₃)₂O₃PS: 10 mM, Catalyst: 0.75 g/L, Time: 5 h92.98% TOC removal[6][7]

Experimental Protocols

Protocol 1: Catalytic Wet Air Oxidation (CWAO) of this compound

This protocol is based on the catalytic wet air oxidation of this compound using a nickel-supported hydrotalcite catalyst.[1]

1. Catalyst Preparation (Ni/HT)

  • Support Preparation: Synthesize hydrotalcite (HT) support material.

  • Impregnation:

    • Prepare a solution of a nickel salt (e.g., nickel nitrate).

    • Impregnate the hydrotalcite support with the nickel salt solution via incipient wetness impregnation.

    • Control the metal content by adjusting the concentration of the precursor solution.

  • Drying and Calcination:

    • Dry the impregnated solid overnight at 110°C.[1]

    • Activate the catalyst by calcining it under air at 550°C.[1]

2. Experimental Setup

  • A high-pressure batch reactor equipped with a magnetic stirrer, gas inlet, liquid sampling port, and temperature and pressure controls.

  • Gas supply (compressed air or synthetic air).

  • Analytical equipment: Total Organic Carbon (TOC) analyzer, UV-Vis spectrophotometer, and Gas Chromatography-Mass Spectrometry (GC-MS) for intermediate product analysis.

3. CWAO Procedure

  • Prepare an aqueous solution of this compound at the desired concentration (e.g., 50 mg/L).[1]

  • Introduce the dye solution and the prepared Ni/HT catalyst into the reactor.

  • Seal the reactor and heat it to the desired reaction temperature (e.g., 120°C).[1]

  • Pressurize the reactor with air to the desired partial pressure of oxygen (e.g., 8.8 bar).[1]

  • Start the stirring and begin the reaction timing.

  • Collect liquid samples at regular intervals for analysis.

  • Analyze the samples for color removal (UV-Vis spectrophotometry at the dye's λmax) and mineralization (TOC analysis).

  • At the end of the reaction, cool down the reactor, depressurize it, and collect the final sample.

  • For intermediate product analysis, the oxidized solution can be analyzed using GC-MS.[1]

Protocol 2: Photocatalytic Degradation of Yellow Dyes using ZnO (Adaptable for this compound)

This protocol is a generalized procedure based on the photocatalytic degradation of various yellow dyes using zinc oxide (ZnO) as the photocatalyst.[3]

1. Catalyst and Reagents

  • Zinc Oxide (ZnO) powder.

  • This compound dye stock solution.

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment.

2. Experimental Setup

  • A batch photoreactor with a UV lamp (or sunlight exposure setup).

  • Magnetic stirrer.

  • pH meter.

  • UV-Vis spectrophotometer for analyzing dye concentration.

3. Photocatalytic Degradation Procedure

  • Prepare a series of aqueous solutions of this compound at different initial concentrations (e.g., 50, 100, 150, 200, 250 ppm).

  • For each experiment, take a fixed volume of the dye solution (e.g., 100 mL) in the photoreactor.

  • Adjust the initial pH of the solution to the desired value using HCl or NaOH.

  • Add a specific amount of ZnO catalyst to the solution (e.g., 100 mg).

  • Stir the suspension in the dark for a certain period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

  • Turn on the UV lamp (or expose the reactor to sunlight) to initiate the photocatalytic reaction.

  • Withdraw aliquots of the suspension at regular time intervals.

  • Centrifuge or filter the aliquots to remove the catalyst particles.

  • Measure the absorbance of the supernatant at the maximum wavelength of this compound using a UV-Vis spectrophotometer to determine the residual dye concentration.

  • The degradation efficiency can be calculated as: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial dye concentration and Cₜ is the concentration at time t.

Protocol 3: Ozonation of Yellow Dyes (Adaptable for this compound)

This protocol is based on the ozonation of Acid Yellow 11 and can be adapted for this compound.[2]

1. Reagents and Equipment

  • Ozone generator.

  • Gas diffuser (sparger).

  • Reaction vessel (e.g., a glass column).

  • This compound stock solution.

  • pH meter and buffers for pH adjustment.

  • UV-Vis spectrophotometer.

2. Ozonation Procedure

  • Prepare an aqueous solution of this compound at a specific concentration (e.g., 100 µg/mL).[2]

  • Transfer a known volume of the dye solution into the reaction vessel.

  • Adjust the pH of the solution to the desired level (e.g., pH 9).[2]

  • Start bubbling ozone gas through the solution using the gas diffuser at a constant flow rate.

  • Collect samples from the reactor at different time intervals (e.g., every 5 minutes for 20-30 minutes).[2]

  • Immediately analyze the samples for decolorization by measuring the absorbance at the dye's λmax using a UV-Vis spectrophotometer.

  • For a UV-assisted process, the reaction vessel should be irradiated with a UV lamp during ozonation.

Visualizations

Experimental_Workflow_CWAO cluster_prep Catalyst Preparation cluster_reaction CWAO Reaction cluster_analysis Analysis prep1 Hydrotalcite Support Synthesis prep2 Incipient Wetness Impregnation with Ni Salt Solution prep1->prep2 prep3 Drying at 110°C prep2->prep3 prep4 Calcination at 550°C prep3->prep4 react2 Load Dye Solution and Catalyst into High-Pressure Reactor prep4->react2 Add Catalyst react1 Prepare this compound Aqueous Solution react1->react2 react3 Heat to 120°C and Pressurize with Air (8.8 bar O₂) react2->react3 react4 Stir and Collect Samples at Intervals react3->react4 analysis1 UV-Vis Spectrophotometry (Color Removal) react4->analysis1 analysis2 TOC Analysis (Mineralization) react4->analysis2 analysis3 GC-MS Analysis (Intermediate Products) react4->analysis3

Caption: Experimental workflow for the Catalytic Wet Air Oxidation (CWAO) of this compound.

Degradation_Pathway BY11 This compound Intermediates Aromatic Intermediates (e.g., phenolic compounds, organic acids) BY11->Intermediates Oxidation Mineralization CO₂ + H₂O + Mineral Salts Intermediates->Mineralization Further Oxidation Catalyst Ni/HT Catalyst Surface ROS Reactive Oxygen Species (•OH, O₂⁻•, etc.) Catalyst->ROS activates ROS->BY11 attacks ROS->Intermediates attacks O2 O₂ (from air) O2->Catalyst H2O H₂O H2O->Catalyst

Caption: Generalized degradation pathway of this compound via CWAO.

References

Method for differentiating erythroblasts using Basic Yellow 11

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: In Vitro Differentiation of Erythroblasts

Topic: Method for Differentiating Erythroblasts

Audience: Researchers, scientists, and drug development professionals.

Note on Basic Yellow 11: Extensive literature review did not yield any established protocols or scientific evidence for the use of this compound as an agent for inducing the differentiation of erythroblasts. This compound is primarily characterized as a yellow dye with applications in textiles and as a fluorescent stain for microscopy.[1][2][3][4] There is no current scientific literature to suggest it functions as a differentiation-inducing molecule for hematopoietic stem cells or any other cell type.

Therefore, the following application notes and protocols describe a widely accepted and validated method for the in vitro differentiation of erythroblasts from hematopoietic stem and progenitor cells (HSPCs) using a cytokine-based approach.

Introduction to Cytokine-Based Erythroblast Differentiation

The in vitro generation of erythroblasts from hematopoietic stem cells is a critical tool for studying erythropoiesis, modeling blood disorders, drug screening, and developing cell-based therapies.[5][6] This process mimics in vivo erythropoiesis through a multi-stage culture system that utilizes specific cytokines and growth factors to drive the differentiation of HSPCs towards the erythroid lineage.[7][8] Key cytokines include Stem Cell Factor (SCF), Interleukin-3 (IL-3), and Erythropoietin (EPO), which regulate the survival, proliferation, and differentiation of erythroid progenitor cells.[7][9][10]

This protocol outlines a two-stage culture system for the differentiation of human pluripotent stem cells (hPSCs) or CD34+ HSPCs into a population of erythroblasts characterized by the expression of cell surface markers such as CD71 (transferrin receptor) and Glycophorin A (CD235a).[5][9][11]

Signaling Pathways in Erythropoiesis

The differentiation of hematopoietic stem cells into mature erythrocytes is a complex process governed by a network of signaling pathways initiated by growth factors. The diagram below illustrates a simplified overview of the key signaling events triggered by Erythropoietin (EPO), a critical hormone in erythropoiesis.

Erythropoiesis_Signaling EPO Erythropoietin (EPO) EPOR EPO Receptor (EPO-R) EPO->EPOR Binds JAK2 JAK2 EPOR->JAK2 Activates STAT5 STAT5 JAK2->STAT5 Phosphorylates STAT5_dimer STAT5 Dimer STAT5->STAT5_dimer Dimerizes Nucleus Nucleus STAT5_dimer->Nucleus Translocates to GATA1 GATA1/KLF1 Activation Nucleus->GATA1 Induces Proliferation Proliferation & Survival GATA1->Proliferation Differentiation Erythroid Differentiation GATA1->Differentiation

Caption: Simplified EPO signaling pathway in erythroblast differentiation.

Experimental Workflow

The overall experimental workflow for generating erythroblasts from hPSCs is a multi-day process involving hematopoietic specification followed by erythroid differentiation and expansion.

Erythroblast_Differentiation_Workflow Start Day 0: Start with hPSCs MediumA Day 0-3: Hematopoietic Specification (Medium A) Start->MediumA MediumE1 Day 3-10: Hematopoietic Progenitor Induction (Medium E1) MediumA->MediumE1 Harvest Day 10: Harvest Hematopoietic Progenitors MediumE1->Harvest MediumE2 Day 10-24: Erythroblast Expansion & Differentiation (Medium E2) Harvest->MediumE2 Analysis Day 24: Analysis of Erythroblasts (Flow Cytometry, Morphology) MediumE2->Analysis

Caption: Workflow for in vitro erythroblast differentiation from hPSCs.

Quantitative Data Summary

The following table summarizes expected outcomes from a typical erythroblast differentiation protocol, such as the STEMdiff™ Erythroid Kit.[11]

ParameterTypical ValueCell Markers
Fold Expansion (Day 10-24) 241 +/- 190N/A
Purity of Erythroblasts (Day 24) 74% +/- 5%CD71+ / GlyA+
Initial Seeding Density (Day 10) 40,000 cells/mLN/A
Passaging Density (Day 17) 167,000 cells/mLN/A

Experimental Protocols

Materials and Reagents:

  • Human pluripotent stem cells (hPSCs) or CD34+ HSPCs

  • STEMdiff™ Hematopoietic Basal Medium

  • STEMdiff™ Hematopoietic Supplement A

  • STEMdiff™ Erythroid Supplement E1

  • STEMdiff™ Erythroid Supplement E2

  • StemSpan™ SFEM II

  • Tissue culture-treated plates

  • General laboratory equipment (incubator, centrifuge, pipettes, etc.)

  • Antibodies for flow cytometry (e.g., anti-CD71, anti-Glycophorin A)

Protocol for Differentiation of hPSCs to Erythroblasts:

This protocol is adapted from commercially available kits and published methods.[5][6][11]

Stage 1: Hematopoietic Specification (Day 0 - Day 10)

  • Day 0: Begin with hPSC colonies at an appropriate confluence. Replace the maintenance medium with Medium A (STEMdiff™ Hematopoietic Basal Medium + STEMdiff™ Hematopoietic Supplement A).

  • Day 2: Perform a half-medium change with fresh Medium A.

  • Day 3: Aspirate the old medium and replace it with Medium E1 (STEMdiff™ Hematopoietic Basal Medium + STEMdiff™ Erythroid Supplement E1).

  • Days 5 & 7: Perform a full-medium change with fresh Medium E1.

  • Day 10: Harvest hematopoietic progenitor cells. These will be loosely attached or in the supernatant. Vigorously pipette the medium to dislodge the cells and transfer the cell suspension to a collection tube.

Stage 2: Erythroid Differentiation and Expansion (Day 10 - Day 24)

  • Day 10: Count the harvested cells. Seed the cells at a density of 40,000 cells/mL in Medium E2 (StemSpan™ SFEM II + STEMdiff™ Erythroid Supplement E2) in a new tissue culture plate.

  • Day 12 & 14: Add fresh Supplement E2 to the culture.

  • Day 17: Passage the cells by collecting, counting, and re-plating them at a density of 167,000 cells/mL in fresh Medium E2.

  • Day 19 & 21: Add fresh Supplement E2 to the culture.

  • Day 24: Harvest the erythroblasts for analysis. The cell population should show a high percentage of CD71+ and Glycophorin A+ cells.

Optional Maturation Protocol:

To further mature the erythroblasts into normoblasts and reticulocytes, they can be cultured for an additional 7 days.[5][9]

  • Wash the harvested erythroblasts with a base medium like StemSpan™ SFEM II to remove residual growth factors.

  • Resuspend the cells at a concentration of 5 - 10 x 10^5 cells/mL in maturation medium (e.g., StemSpan™ SFEM II supplemented with 3 U/mL EPO and 3% human AB serum).

  • Incubate for 7 days, performing a half-medium change after 3-4 days.

  • Harvest the matured cells for analysis of hemoglobinization and enucleation.

Analysis and Characterization

The differentiation of erythroblasts can be monitored and confirmed using several methods:

  • Flow Cytometry: Analyze the expression of erythroid-specific surface markers. Early erythroblasts are typically CD71-positive, and as they mature, they acquire Glycophorin A (CD235a) expression.[12]

  • Morphological Analysis: Wright-Giemsa staining of cytospun cells can be used to observe the characteristic morphological changes during erythroid maturation, including cell size reduction, nuclear condensation, and hemoglobinization.

  • Fluorescence Microscopy: In addition to immunofluorescence for specific markers, fluorescent dyes that stain mitochondria (e.g., MitoTracker) or RNA (e.g., thiazole (B1198619) orange) can be used to distinguish different stages of maturation, such as reticulocytes from mature red blood cells.[12][13]

Conclusion

While there is no evidence to support the use of this compound for erythroblast differentiation, established protocols utilizing a defined cocktail of cytokines provide a robust and reproducible method for generating erythroblasts in vitro. This approach is fundamental for research in hematology and holds significant potential for future clinical applications.

References

Application Notes and Protocols for Staining Biological Tissues with C.I. 48055 (Mordant Yellow 10)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

C.I. 48055, chemically identified as Mordant Yellow 10, is a single azo class mordant dye.[1] Its primary industrial applications include the dyeing of textiles like wool, silk, and nylon, as well as leather and fur.[1] While not a conventional stain in histology, its properties as a mordant dye suggest potential utility in biological research for visualizing specific tissue components that have an affinity for dye-mordant complexes. Mordant dyes require the use of a metallic salt (the mordant), which acts as a bridge between the dye molecule and the tissue component, forming a stable, insoluble colored lake. The specificity of the staining can be influenced by the choice of mordant and the pH of the staining solution.

These application notes provide a detailed, adapted protocol for the use of C.I. 48055 for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections. The protocol is based on established methods for other mordant dyes and offers a starting point for researchers to optimize the stain for their specific tissues of interest.

Principle of Staining

The staining mechanism relies on the formation of a coordination complex between the C.I. 48055 dye, a polyvalent metal ion from the mordant solution (e.g., potassium dichromate), and reactive groups within the tissue. This dye-mordant complex, or "lake," binds to tissue structures, resulting in a deep yellow coloration.[1] The intensity and specificity of the staining are dependent on factors such as mordant concentration, staining time, and pH.

Experimental Protocol

This protocol is a recommended starting point for staining FFPE tissue sections with C.I. 48055. Optimization is highly recommended for specific applications and tissue types.

I. Required Reagents and Materials
  • C.I. 48055 (Mordant Yellow 10) (CAS: 6054-99-5)

  • Mordant: Potassium Dichromate (K₂Cr₂O₇)

  • Staining Solution (1% C.I. 48055):

    • C.I. 48055 Powder: 1 g

    • Distilled Water: 100 mL

  • Mordant Solution (2.5% Potassium Dichromate):

    • Potassium Dichromate: 2.5 g

    • Distilled Water: 100 mL

  • Xylene (or xylene substitute)

  • Ethanol (B145695) (100%, 95%, and 70%)

  • Distilled or Deionized Water

  • Resinous Mounting Medium

  • Glass slides and coverslips

  • Staining jars

  • Fume hood

Safety Precautions: Always consult the Safety Data Sheet (SDS) before use. Handle all chemicals, especially potassium dichromate (a known carcinogen) and xylene, within a certified fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

II. Staining Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each to remove paraffin (B1166041) wax.

    • Transfer slides through two changes of 100% ethanol for 3 minutes each.

    • Hydrate slides by immersing for 2 minutes each in 95% ethanol, followed by 70% ethanol.

    • Rinse slides in running tap water for 5 minutes.

  • Mordanting:

    • Immerse slides in the 2.5% potassium dichromate mordant solution.

    • Incubate for 1 hour at room temperature.

    • Rinse thoroughly in running tap water for 5 minutes to remove excess mordant.

    • Rinse in distilled water.

  • Staining:

    • Immerse slides in the 1% C.I. 48055 staining solution.

    • Incubate for 10-20 minutes. Note: Staining time is a critical optimization parameter.

    • Rinse briefly in distilled water to remove excess stain.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate the sections through two changes of 95% ethanol for 2 minutes each.

    • Complete dehydration with two changes of 100% ethanol for 2 minutes each.

    • Clear the sections in two changes of xylene for 3 minutes each.

    • Apply a coverslip to the slides using a resinous mounting medium.

III. Expected Results
  • Target Structures: Depending on the tissue, structures such as cytoplasm, collagen, and muscle may show varying shades of yellow.

  • Color: Deep green-light yellow to deep yellow.[1]

Quantitative Data and Optimization

Effective staining with C.I. 48055 requires empirical optimization. The following table provides suggested ranges for key parameters based on protocols for similar mordant dyes.[2] It is recommended to vary one parameter at a time to determine its effect on the staining outcome.

Parameter to OptimizeSuggested VariationsExpected Outcome
Mordant Concentration 1%, 2.5%, 5% Potassium DichromateAffects the intensity and specificity of the stain.
Mordanting Time 30 min, 1 hour, 2 hoursInfluences the uptake of the mordant by the tissue.
Stain Concentration 0.5%, 1%, 2% C.I. 48055Determines the intensity of the final stain.
Staining Time 10 min, 20 min, 30 minAffects the degree and uniformity of tissue staining.
pH of Staining Solution 5.0, 6.0, 7.0Can alter the charge of tissue components and the dye, affecting binding affinity.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the C.I. 48055 staining protocol.

Staining_Workflow cluster_prep Tissue Preparation cluster_stain Staining Procedure cluster_final Final Steps Deparaffinization Deparaffinization (Xylene, 2x5 min) Rehydration Rehydration (Ethanol Series, 10 min) Deparaffinization->Rehydration Wash1 Wash in Water (5 min) Rehydration->Wash1 Mordanting Mordanting (2.5% K2Cr2O7, 1 hr) Wash1->Mordanting Wash2 Wash in Water (5 min) Mordanting->Wash2 Staining Staining (1% C.I. 48055, 10-20 min) Wash2->Staining Dehydration Dehydration (Ethanol Series, 8 min) Staining->Dehydration Clearing Clearing (Xylene, 2x3 min) Dehydration->Clearing Mounting Mounting (Resinous Medium) Clearing->Mounting

Caption: Experimental workflow for C.I. 48055 mordant staining.

References

Application Notes and Protocols: Basic Yellow 11 in the Textile Industry for Quality Assurance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Basic Yellow 11, also known by its Colour Index name C.I. 48055, is a cationic methine dye.[1] Its primary application in the textile industry is the dyeing of acrylic, acetate, and polyvinyl chloride (PVC) fibers, imparting a brilliant, slightly greenish-yellow hue.[1] While not directly used as a quality control agent to test other materials, the quality control of textiles dyed with this compound is a critical aspect of textile manufacturing. This involves a series of standardized tests to ensure the dyed fabric meets specific performance and safety standards.

These application notes provide an overview of the quality control protocols relevant to textiles dyed with this compound, targeting researchers, scientists, and professionals in the textile and dyeing industries.

Physicochemical Properties of this compound

A fundamental aspect of quality control begins with understanding the properties of the dye itself.

PropertyValue
C.I. Name This compound
C.I. Number 48055
CAS Number 4208-80-4
Molecular Formula C₂₁H₂₅ClN₂O₂
Molecular Weight 372.89 g/mol
Appearance Greenish-yellow powder
Solubility Slightly soluble in cold water, soluble in hot water and ethanol
Absorbance Peak 422 nm[2]

Experimental Protocols for Quality Control of Textiles Dyed with this compound

The quality of textiles dyed with this compound is assessed through various fastness tests, which determine the resistance of the color to different environmental factors. The following are key experimental protocols.

1. Colorfastness to Light

  • Principle: This test measures the resistance of the dye to fading when exposed to a standardized artificial light source that simulates sunlight.

  • Apparatus: Xenon arc lamp fading apparatus.

  • Procedure:

    • A specimen of the dyed textile is mounted in a sample holder.

    • A portion of the specimen is covered with an opaque mask.

    • The specimen is exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.

    • The exposure is continued for a specified period or until a certain degree of fading is observed in a reference standard.

    • The change in color of the exposed portion is compared against the unexposed portion and rated using the Blue Wool Scale (ISO 105-B02) or a similar standard.

2. Colorfastness to Washing

  • Principle: This test evaluates the resistance of the dye to desorption and transfer to adjacent fabrics during laundering.

  • Apparatus: Launder-Ometer or similar washing fastness tester.

  • Procedure:

    • A specimen of the dyed fabric is stitched together with a multi-fiber strip (containing various common textile fibers).

    • The composite specimen is placed in a stainless-steel container with a specified volume of soap solution and stainless-steel balls (to simulate mechanical action).

    • The container is agitated in the Launder-Ometer at a specified temperature and for a specific duration.

    • After the test, the specimen is rinsed and dried.

    • The change in color of the specimen and the staining of the multi-fiber strip are assessed using the Grey Scale.

3. Colorfastness to Perspiration

  • Principle: This test assesses the resistance of the dye to the effects of human perspiration.

  • Apparatus: Perspirometer.

  • Procedure:

    • A dyed textile specimen is placed between two layers of a multi-fiber strip and saturated with an artificial perspiration solution (either acidic or alkaline).

    • The composite specimen is placed between two plates in the Perspirometer under a standard pressure.

    • The apparatus is placed in an oven at a specified temperature for a set period.

    • After incubation, the specimen is dried.

    • The change in color of the dyed fabric and the staining of the multi-fiber strip are evaluated using the Grey Scale.

4. Colorfastness to Ironing

  • Principle: This test determines the resistance of the dye to heat and pressure from ironing.

  • Apparatus: Heat press or a temperature-controlled iron.

  • Procedure:

    • A specimen of the dyed fabric is subjected to a specified temperature and pressure for a set time, either dry, damp, or wet.

    • The change in color of the specimen and any staining on an adjacent white cloth are assessed using the Grey Scale immediately after the test and after a period of conditioning.

Quantitative Data: Fastness Properties of this compound

The following table summarizes the typical fastness properties of this compound on acrylic fibers, rated on a scale of 1 to 5 (or 1 to 8 for lightfastness), where a higher number indicates better fastness.[1]

Fastness TestISO Standard RatingAATCC Standard Rating
Light Fastness 67
Perspiration Fastness (Fading) 55
Perspiration Fastness (Staining) 4-55
Ironing Fastness (Fading) 44
Ironing Fastness (Staining) 4-55
Soaping (Fading) 4-5-
Soaping (Staining) 4-5-

Visualizations

Workflow for Quality Control of Textiles Dyed with this compound

QualityControlWorkflow raw_material Raw Material Inspection (Undyed Fabric & this compound Dye) dyeing_process Dyeing Process (Application of this compound) raw_material->dyeing_process dyed_fabric Dyed Fabric dyeing_process->dyed_fabric qc_testing Quality Control Testing dyed_fabric->qc_testing lightfastness Light Fastness Test qc_testing->lightfastness washing_fastness Washing Fastness Test qc_testing->washing_fastness perspiration_fastness Perspiration Fastness Test qc_testing->perspiration_fastness ironing_fastness Ironing Fastness Test qc_testing->ironing_fastness pass Pass lightfastness->pass fail Fail lightfastness->fail washing_fastness->pass washing_fastness->fail perspiration_fastness->pass perspiration_fastness->fail ironing_fastness->pass ironing_fastness->fail final_product Final Product Approval pass->final_product reprocess Reprocess or Reject fail->reprocess FastnessTesting dyed_sample Dyed Textile Sample (with this compound) exposure Exposure to Stress Factor (Light, Washing, etc.) dyed_sample->exposure color_change Color Change Assessment (Fading) exposure->color_change staining Staining Assessment (on Multifiber Strip) exposure->staining grey_scale_fading Grey Scale for Fading color_change->grey_scale_fading Compare with grey_scale_staining Grey Scale for Staining staining->grey_scale_staining Compare with rating Fastness Rating grey_scale_fading->rating grey_scale_staining->rating

References

Application Note: Quantitative Analysis of Basic Yellow 11 Concentration in Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the quantitative analysis of Basic Yellow 11 in solutions using three common analytical techniques: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Fluorescence Spectroscopy. This compound, a methine dye also known as C.I. 48055, is utilized in various applications, including as a colorant for textiles and in cosmetic formulations.[1][2] Accurate determination of its concentration is critical for quality control, formulation development, and research applications. This note outlines the principles, materials, and step-by-step procedures for each method, accompanied by data presentation tables and workflow diagrams to guide the user.

Chemical & Physical Properties of this compound

A summary of the key properties of this compound is presented below. This data is essential for preparing standards and setting up analytical instrumentation.

PropertyValueReference
Synonyms C.I. 48055, C.I. This compound, Astrazon Yellow 3G/4G[2][3]
CAS Number 4208-80-4[1][4]
Molecular Formula C₂₁H₂₅ClN₂O₂[1][2][5]
Molecular Weight ~372.89 g/mol [1][5]
Appearance Burnt-orange to yellow powder[1][3]
Max. Absorbance (λmax) 410 - 422 nm[3][6]
Solubility Soluble in DMSO, hot water, and ethanol[1][4]
Storage Dry, dark conditions; 0-4°C (short-term), -20°C (long-term)[4]

Method 1: Quantitative Analysis by UV-Vis Spectrophotometry

This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. It is a rapid and straightforward technique suitable for relatively pure solutions of this compound.

Experimental Protocol
  • Instrumentation: A double-beam UV-Vis spectrophotometer is required.[7]

  • Materials:

    • This compound (analytical standard)

    • Solvent (e.g., DMSO, Ethanol, or Deionized Water, depending on the sample matrix)

    • 1 cm path length quartz cuvettes

    • Volumetric flasks and pipettes

  • Preparation of Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound standard.

    • Dissolve it in a small amount of the chosen solvent in a 100 mL volumetric flask.

    • Bring the flask to volume with the solvent and mix thoroughly. This stock solution should be stored protected from light.[4]

  • Preparation of Calibration Standards:

    • Serially dilute the stock solution to prepare a series of standards (e.g., 1, 2, 5, 10, 15, 20 µg/mL).

  • Determination of λmax:

    • Scan a mid-range standard (e.g., 10 µg/mL) from 350 nm to 500 nm using the solvent as a blank.

    • Identify the wavelength of maximum absorbance (λmax), which is expected to be in the 410-422 nm range.[3][6] Use this λmax for all subsequent measurements.

  • Generation of Calibration Curve:

    • Measure the absorbance of each calibration standard at the determined λmax.

    • Plot a graph of Absorbance vs. Concentration (µg/mL).

    • Perform a linear regression analysis. The curve should have a coefficient of determination (R²) ≥ 0.995.

  • Analysis of Unknown Sample:

    • Measure the absorbance of the unknown sample (diluted if necessary to fall within the calibration range).

    • Calculate the concentration using the equation from the linear regression of the calibration curve: Concentration = (Absorbance - y-intercept) / slope

Data Presentation

Table 1: Example Calibration Data for UV-Vis Analysis

Concentration (µg/mL) Absorbance at λmax
1.0 0.075
2.0 0.152
5.0 0.378
10.0 0.755
15.0 1.130
20.0 1.505
Linear Regression y = 0.075x + 0.001

| | 0.9998 |

Workflow Diagram

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result A Prepare Stock Solution B Prepare Calibration Standards A->B D Measure Standard Absorbance B->D C Determine λmax C->D E Generate Calibration Curve D->E G Calculate Unknown Concentration E->G F Measure Sample Absorbance F->G

UV-Vis Spectrophotometry Workflow

Method 2: Quantitative Analysis by HPLC-DAD

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) offers higher selectivity and sensitivity compared to spectrophotometry, making it ideal for analyzing this compound in complex matrices.[8][9]

Experimental Protocol
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Materials:

  • Chromatographic Conditions (Example):

    • Mobile Phase: Isocratic elution with 5 mmol/L ammonium acetate (containing 0.1% formic acid) and acetonitrile (3:2, v/v).[10]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C[9]

    • Injection Volume: 10 µL

    • DAD Detection: Monitor at the λmax of this compound (e.g., 415 nm).[6]

  • Preparation of Stock and Standard Solutions:

    • Prepare a 100 µg/mL stock solution in the mobile phase.

    • Serially dilute the stock solution with the mobile phase to create calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Generation of Calibration Curve:

    • Inject each standard solution into the HPLC system.

    • Record the peak area for this compound at its characteristic retention time.

    • Plot a graph of Peak Area vs. Concentration (µg/mL) and perform a linear regression. An R² value ≥ 0.998 is desirable.

  • Analysis of Unknown Sample:

    • Filter the unknown sample through a 0.45 µm syringe filter.

    • Inject the sample into the HPLC system.

    • Identify the this compound peak by its retention time and confirm with its UV spectrum from the DAD.

    • Calculate the concentration using the calibration curve equation.

Data Presentation

Table 2: Example HPLC Method Parameters

Parameter Condition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 5mM Ammonium Acetate (60:40)
Flow Rate 1.0 mL/min
Temperature 40°C
Detection (DAD) 415 nm

| Injection Volume | 10 µL |

Table 3: Example HPLC Calibration Data

Concentration (µg/mL) Peak Area (mAU*s)
0.5 15,340
1.0 30,150
5.0 152,800
10.0 305,500
25.0 761,200
50.0 1,525,000
Linear Regression y = 30480x + 550

| | 0.9999 |

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standards E Inject Standards B->E C Filter Unknown Sample G Inject Sample C->G D->E F Generate Calibration Curve E->F I Calculate Concentration F->I H Integrate Peak Area G->H H->I

HPLC-DAD Analysis Workflow

Method 3: Quantitative Analysis by Fluorescence Spectroscopy

Fluorescence spectroscopy is an extremely sensitive technique that can be used for quantifying fluorescent compounds like this compound, especially at very low concentrations.[11] The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is a key parameter in these measurements.[12]

Experimental Protocol
  • Instrumentation: A spectrofluorometer.

  • Materials:

    • This compound (analytical standard)

    • Spectroscopy-grade solvent

    • Fluorescence cuvettes (4-sided polished quartz)

  • Preparation of Stock and Standard Solutions:

    • Prepare a 10 µg/mL stock solution in the desired solvent.

    • Serially dilute the stock to prepare a set of low-concentration standards (e.g., 10, 25, 50, 100, 250, 500 ng/mL). Note: Absorbance of the highest standard at the excitation wavelength should be <0.1 to avoid inner-filter effects.

  • Determination of Optimal Wavelengths:

    • Using a mid-range standard, perform an excitation scan (collecting emission at ~500 nm) and an emission scan (exciting at λmax, ~415 nm) to find the wavelengths of maximum excitation and emission.

  • Generation of Calibration Curve:

    • Set the spectrofluorometer to the optimal excitation and emission wavelengths.

    • Measure the fluorescence intensity of the solvent (blank) and each calibration standard.

    • Subtract the blank intensity from each standard's intensity.

    • Plot a graph of Fluorescence Intensity (Arbitrary Units) vs. Concentration (ng/mL) and perform a linear regression.

  • Analysis of Unknown Sample:

    • Dilute the unknown sample to fall within the linear range of the calibration curve.

    • Measure its fluorescence intensity and subtract the blank reading.

    • Calculate the concentration using the calibration curve equation.

Data Presentation

Table 4: Example Fluorescence Calibration Data

Concentration (ng/mL) Fluorescence Intensity (A.U.)
10 11,500
25 28,200
50 55,900
100 112,300
250 279,500
500 561,000
Linear Regression y = 1120x - 300

| | 0.9995 |

Workflow Diagram

Fluorescence_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result A Prepare Stock Solution (low conc.) B Prepare Calibration Standards A->B D Measure Standard Fluorescence B->D C Determine Optimal Ex/Em Wavelengths C->D E Generate Calibration Curve D->E G Calculate Unknown Concentration E->G F Measure Sample Fluorescence F->G

References

Application Notes and Protocols for the Preparation of Colored Nanoparticles Using Basic Yellow 11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of colored and fluorescent nanoparticles is a significant area of interest in biomedical research, particularly for applications in bioimaging, drug delivery, and diagnostics. These nanoparticles serve as robust probes for tracking and quantifying biological processes at the cellular and subcellular levels. Basic Yellow 11, a cationic dye, presents a potential candidate for incorporation into nanoparticle matrices to create brightly colored and fluorescent nanosystems. This document provides detailed application notes and experimental protocols for the preparation and characterization of colored nanoparticles using this compound, tailored for researchers, scientists, and professionals in drug development. While direct literature on the use of this compound in nanoparticle synthesis is limited, the following protocols are adapted from established methods for encapsulating cationic dyes within polymeric and silica-based nanoparticles.

Data Presentation: Representative Characteristics of Dye-Doped Nanoparticles

The following tables summarize typical quantitative data obtained from the characterization of dye-doped nanoparticles. These values are representative and will vary depending on the specific synthesis parameters.

Table 1: Physicochemical Properties of this compound-Doped Nanoparticles

ParameterPolymer-Based NanoparticlesSilica-Based Nanoparticles
Mean Particle Size (nm) 100 - 25050 - 150
Polydispersity Index (PDI) < 0.2< 0.15
Zeta Potential (mV) +20 to +40-20 to -40 (unmodified)
Dye Loading Efficiency (%) 60 - 8570 - 95
Encapsulation Efficiency (%) 45 - 7065 - 90

Table 2: In Vitro Characterization of this compound-Doped Nanoparticles

ParameterCell Line (e.g., HeLa, MCF-7)Results
Cellular Uptake (fluorescence intensity/cell) Varies by cell type and nanoparticle formulationTime and concentration-dependent increase
Cytotoxicity (IC50, µg/mL) Varies by cell type and nanoparticle formulation> 100 µg/mL (for blank nanoparticles)
Intracellular Localization Endosomes/LysosomesPunctate fluorescence pattern

Experimental Protocols

Protocol 1: Synthesis of this compound-Doped Polymeric Nanoparticles via Emulsion Polymerization

This protocol describes the synthesis of colored polymeric nanoparticles by incorporating this compound during the emulsion polymerization of a monomer such as styrene (B11656).

Materials:

  • Styrene (monomer)

  • Sodium dodecyl sulfate (B86663) (SDS) (surfactant)

  • Potassium persulfate (KPS) (initiator)

  • This compound

  • Deionized water

  • Nitrogen gas

Procedure:

  • Preparation of the Aqueous Phase: In a three-necked round-bottom flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer, dissolve SDS (e.g., 0.1 g) in deionized water (e.g., 50 mL).

  • Addition of Dye: Add a specific amount of this compound (e.g., 1-5 mg, depending on the desired color intensity) to the aqueous phase and stir until fully dissolved.

  • Purging with Nitrogen: Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Addition of Monomer: Add the styrene monomer (e.g., 2 g) to the reaction mixture while stirring vigorously to form an emulsion.

  • Initiation of Polymerization: Heat the emulsion to a specific temperature (e.g., 70°C). Prepare a solution of the initiator, KPS (e.g., 0.05 g in 5 mL of deionized water), and add it to the reaction mixture to initiate the polymerization.

  • Polymerization Reaction: Allow the reaction to proceed for a set time (e.g., 6-8 hours) under a nitrogen atmosphere with continuous stirring.

  • Purification: After the reaction, cool the nanoparticle dispersion to room temperature. Purify the colored nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes) and resuspend the pellet in deionized water. Repeat this washing step three times to remove unreacted monomers, surfactant, and free dye.

  • Characterization: Characterize the size, zeta potential, and dye loading of the resulting nanoparticles using appropriate techniques (e.g., Dynamic Light Scattering, Zeta Potential Analyzer, UV-Vis Spectroscopy).

Protocol 2: Synthesis of this compound-Doped Silica (B1680970) Nanoparticles via Modified Stöber Method

This protocol details the encapsulation of this compound within a silica matrix using a modified Stöber method, a widely used technique for synthesizing monodisperse silica nanoparticles.

Materials:

Procedure:

  • Preparation of the Reaction Mixture: In a glass beaker, mix ethanol (e.g., 50 mL), deionized water (e.g., 5 mL), and ammonium hydroxide (e.g., 2 mL).

  • Dissolution of the Dye: Add this compound (e.g., 1-5 mg) to the mixture and stir until it is completely dissolved. The cationic nature of the dye should facilitate its interaction with the forming negatively charged silica precursors.

  • Addition of Silica Precursor: While stirring the solution, add TEOS (e.g., 2 mL) dropwise. The solution will become turbid as silica nanoparticles begin to form and grow.

  • Nanoparticle Growth: Continue stirring the reaction mixture at room temperature for a specified duration (e.g., 12-24 hours) to allow for the complete hydrolysis and condensation of TEOS and the encapsulation of the dye.

  • Purification: Collect the colored silica nanoparticles by centrifugation (e.g., 12,000 rpm for 20 minutes). Discard the supernatant and resuspend the nanoparticle pellet in ethanol. Repeat the washing step three times to remove any unencapsulated dye and other reactants.

  • Final Dispersion: After the final wash, resuspend the purified nanoparticles in deionized water or a buffer of choice.

  • Characterization: Analyze the synthesized nanoparticles for their size, morphology (e.g., via Transmission Electron Microscopy), zeta potential, and dye encapsulation efficiency.

Visualizations

experimental_workflow_polymeric cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Characterization prep_aq Prepare Aqueous Phase (Water + SDS) add_dye Add this compound prep_aq->add_dye purge_n2 Purge with N2 add_dye->purge_n2 add_mono Add Styrene Monomer purge_n2->add_mono initiate Add KPS Initiator & Heat add_mono->initiate polymerize Polymerization (6-8 hours) initiate->polymerize centrifuge Centrifugation & Washing polymerize->centrifuge characterize Characterization (DLS, Zeta, UV-Vis) centrifuge->characterize

Caption: Workflow for Polymeric Nanoparticle Synthesis.

experimental_workflow_silica cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification & Characterization mix_solvents Mix Ethanol, Water, & Ammonium Hydroxide dissolve_dye Dissolve this compound mix_solvents->dissolve_dye add_teos Add TEOS Dropwise dissolve_dye->add_teos growth Nanoparticle Growth (12-24 hours) add_teos->growth centrifuge_wash Centrifugation & Washing growth->centrifuge_wash final_dispersion Resuspend in Water/Buffer centrifuge_wash->final_dispersion characterization Characterization (TEM, DLS, Zeta) final_dispersion->characterization

Caption: Workflow for Silica Nanoparticle Synthesis.

signaling_pathway_uptake cluster_extracellular Extracellular cluster_cellular Cellular np Cationic Nanoparticle (this compound-Doped) membrane Cell Membrane (Negative Charge) np->membrane Electrostatic Interaction endocytosis Endocytosis membrane->endocytosis endosome Early Endosome endocytosis->endosome lysosome Late Endosome/ Lysosome endosome->lysosome release Drug/Dye Release (pH-dependent) lysosome->release effect Biological Effect/ Imaging Signal release->effect

Caption: Cellular Uptake Pathway of Cationic Nanoparticles.

Application Notes and Protocols for Staining Plant Cells with Basic Yellow 11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Yellow 11, a cationic methine dye, presents a promising fluorescent probe for the visualization of specific components within plant cells. Traditionally utilized in the textile industry, its fluorescent properties and cationic nature suggest its utility in botanical microscopy for highlighting negatively charged structures such as lignin (B12514952) and suberin in the cell wall, as well as potentially interacting with lipidic components. These application notes provide a comprehensive guide to utilizing this compound for staining plant cells, including detailed protocols, data presentation, and workflow visualizations.

The staining mechanism of this compound in plant tissues is predicated on its positive charge, which facilitates electrostatic interactions with anionic polymers prevalent in certain cell wall layers. This allows for the differential labeling of tissues, aiding in the study of plant anatomy, development, and response to various stimuli.

Physicochemical and Fluorescent Properties of this compound

A summary of the key properties of this compound is presented below, providing essential data for its application in fluorescence microscopy.

PropertyValueReference
CI Name This compound, C.I. 48055[1][2]
Molecular Formula C₂₁H₂₅ClN₂O₂[1]
Molecular Weight 372.89 g/mol [1]
Absorbance Maximum (λ_max_) ~422 nm[3]
Estimated Emission Maximum (λ_em_) ~460 - 520 nm (Green Fluorescence)*N/A
Solubility Soluble in hot water, ethanol (B145695), and DMSO. Slightly soluble in cold water.[1][4]

*Note: The emission maximum for this compound is not definitively published in the reviewed literature. This estimation is based on a typical Stokes shift for similar fluorescent dyes and should be optimized for the specific microscope and filter sets being used.

Experimental Protocols

The following protocols are adapted from established methods for similar fluorescent dyes, such as Fluorol Yellow 088, and are intended as a starting point for optimization.

Protocol 1: Staining of Suberin and Lipidic Structures in Whole Mount Plant Roots

This protocol is suitable for observing suberin lamellae in the endodermis and exodermis of roots, as well as other hydrophobic structures.

Materials:

  • This compound (C.I. 48055)

  • Lactic acid or Polyethylene glycol 400 (PEG 400) and Glycerol

  • Microscope slides and coverslips

  • 12-well plates

  • Forceps

  • Plant seedlings (e.g., Arabidopsis thaliana)

  • Fluorescence microscope with a DAPI or GFP filter set

Procedure:

  • Preparation of Staining Solution:

    • Prepare a 0.01% (w/v) stock solution of this compound in either:

      • Lactic acid.

      • A 1:1 (v/v) mixture of PEG 400 and 90% glycerol. Warm to 60-70°C to dissolve.

  • Plant Material Preparation:

    • Gently wash the roots of 5 to 7-day-old seedlings with distilled water to remove any growth media.

  • Staining:

    • Place the seedlings in a 12-well plate containing the this compound staining solution.

    • Incubate at room temperature for 30-60 minutes in the dark. For denser tissues, the incubation time may be extended.

  • Washing:

    • Transfer the seedlings to a new well containing distilled water and rinse for 5-10 minutes. Repeat this step twice.

  • Mounting:

    • Mount the stained seedlings on a microscope slide with a drop of 50% glycerol.

  • Microscopy:

    • Observe the samples using a fluorescence microscope.

    • Excitation: ~422 nm (a standard DAPI or blue filter set can be used).

    • Emission: Collect in the green channel (~460-520 nm).

Protocol 2: Staining of Lignified Tissues in Plant Stems (Hand Sections)

This protocol is designed for the visualization of lignified cell walls in tissues such as xylem and sclerenchyma.

Materials:

  • This compound (C.I. 48055)

  • Ethanol

  • Distilled water

  • Microscope slides and coverslips

  • Razor blade for hand-sectioning

  • Plant stems (e.g., sunflower, tobacco)

  • Fluorescence microscope with a DAPI or GFP filter set

Procedure:

  • Preparation of Staining Solution:

    • Prepare a 0.1% (w/v) stock solution of this compound in 50% ethanol.

  • Sample Preparation:

    • Using a sharp razor blade, prepare thin transverse or longitudinal sections of the plant stem.

  • Staining:

    • Transfer the sections to a small petri dish or a watch glass containing the this compound staining solution.

    • Incubate for 5-10 minutes at room temperature.

  • Washing:

    • Briefly rinse the sections in 50% ethanol to remove excess stain.

    • Wash with distilled water for 1-2 minutes.

  • Mounting:

    • Mount the stained sections on a microscope slide with a drop of water or 50% glycerol.

  • Microscopy:

    • Observe under a fluorescence microscope.

    • Excitation: ~422 nm.

    • Emission: ~460-520 nm.

Data Presentation

The following table summarizes the key parameters for the two staining protocols for easy comparison.

ParameterProtocol 1: Whole Mount RootsProtocol 2: Stem Sections
Target Structures Suberin, Lipidic StructuresLignified Tissues
Stain Concentration 0.01% (w/v)0.1% (w/v)
Solvent Lactic acid or PEG 400/Glycerol50% Ethanol
Incubation Time 30-60 minutes5-10 minutes
Washing Steps 3 x 5-10 min in distilled water1 x brief rinse in 50% ethanol, 1 x 1-2 min in distilled water
Mounting Medium 50% GlycerolWater or 50% Glycerol
Excitation Wavelength ~422 nm~422 nm
Emission Wavelength ~460-520 nm~460-520 nm

Mandatory Visualizations

Signaling Pathway and Staining Mechanism

The staining process relies on the electrostatic attraction between the cationic this compound dye and the anionic components of the plant cell wall, such as the carboxyl groups in pectin (B1162225) and phenolic hydroxyl groups in lignin and suberin.

staining_mechanism cluster_dye This compound cluster_cell Plant Cell Dye This compound (Cationic) CellWall Cell Wall Components (Anionic) Dye->CellWall Electrostatic Interaction Fluorescence Fluorescence Signal CellWall->Fluorescence Staining

Caption: Staining mechanism of this compound.

Experimental Workflow

The general workflow for staining plant cells with this compound is a multi-step process that requires careful preparation and handling of the samples.

experimental_workflow A Sample Preparation (e.g., Seedling Growth, Sectioning) C Incubation of Sample in Staining Solution A->C B Preparation of This compound Staining Solution B->C D Washing to Remove Excess Stain C->D E Mounting on Microscope Slide D->E F Fluorescence Microscopy (Excitation: ~422 nm, Emission: ~460-520 nm) E->F

References

Application Notes and Protocols: Basic Yellow 11 as a Counterstain in Histological Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While Basic Yellow 11 is a known dye with applications in other fields, its use as a primary counterstain in routine histological procedures is not well-documented in current scientific literature. Histology laboratories commonly employ other established yellow counterstains to provide contrast to primary stains, enabling clear visualization of cellular and tissue components. This document provides a comprehensive overview of established yellow counterstains, details the known properties of this compound, and presents a hypothetical protocol for the evaluation of this compound as a novel histological counterstain.

Commonly Used Yellow Counterstains in Histology

Several yellow dyes are routinely used in histology to provide background staining that contrasts with primary stains like hematoxylin. The choice of a yellow counterstain often depends on the specific tissue and the primary staining method used.

DyeCommon ApplicationsStaining Characteristics
Metanil Yellow Trichrome and other connective tissue stains.Provides a yellow counterstain to aniline (B41778) blue or light green, highlighting cytoplasm and muscle.[1]
Tartrazine Used as a background counterstain in methods like the Mucicarmine and Gram stains.[1][2]Offers a light yellow background, enhancing the visibility of the primary stain.[1]
Picric Acid A key component of Van Gieson's stain.Stains cytoplasm and muscle yellow, while collagen is stained red by acid fuchsin.[1]
Orange G Used in various trichrome staining methods.Stains cytoplasm and red blood cells in shades of orange-yellow.[3][4]

Properties of this compound

This compound, also known as Astrazon Yellow 4G, is a burnt-orange powder.[5] Its chemical and physical properties are summarized below. While not extensively documented for histological use, these properties are relevant for any potential application in tissue staining.

PropertyValueReference
Molecular Formula C21H25ClN2O2[6][7]
Molecular Weight 372.90 g/mol [5][6]
Absorbance Peak (λmax) 422 nm[5]
CAS Registry Number 4208-80-4[7]
Synonyms C.I. This compound, C.I. 48055, Astrazon Yellow 3G, Genacryl Yellow 4G[6][7]

Hypothetical Protocol for the Evaluation of this compound as a Histological Counterstain

This protocol outlines a systematic approach to assess the suitability of this compound as a counterstain in a standard Hematoxylin and Eosin (H&E) staining procedure.

Objective: To determine the optimal concentration, staining time, and compatibility of this compound as a counterstain for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections (e.g., intestine, skin, or kidney) on charged slides

  • This compound (powder)

  • Distilled water

  • Ethanol (various grades: 100%, 95%, 70%)

  • Xylene or xylene substitute

  • Harris's Hematoxylin

  • Acid alcohol

  • Scott's tap water substitute or ammonia (B1221849) water

  • Mounting medium

  • Coverslips

Equipment:

  • Staining jars

  • Microscope

  • Fume hood

  • Slide warmer

Experimental Workflow for New Counterstain Evaluation

G cluster_prep Preparation cluster_staining Staining Procedure cluster_post Post-Staining cluster_eval Evaluation reagent_prep Prepare this compound Stock and Working Solutions tissue_prep Deparaffinize and Rehydrate FFPE Tissue Sections hematoxylin Stain with Hematoxylin tissue_prep->hematoxylin differentiation Differentiate with Acid Alcohol hematoxylin->differentiation bluing Blue in Scott's Tap Water Substitute differentiation->bluing counterstain Apply this compound Working Solution bluing->counterstain dehydration Dehydrate through Graded Alcohols counterstain->dehydration clearing Clear in Xylene dehydration->clearing mounting Mount with Coverslip clearing->mounting microscopy Microscopic Examination mounting->microscopy optimization Optimize Staining Time and Concentration microscopy->optimization

Caption: Workflow for evaluating a new histological counterstain.

Protocol Steps:

  • Reagent Preparation:

    • Stock Solution (1% w/v): Dissolve 1 g of this compound in 100 mL of distilled water. Gently heat and stir if necessary. Allow to cool and filter.

    • Working Solutions: Prepare a series of dilutions from the stock solution in distilled water (e.g., 0.5%, 0.25%, 0.1%, 0.05%).

  • Deparaffinization and Rehydration:

    • Xylene/Xylene substitute: 2 changes, 5 minutes each.

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 2 changes, 3 minutes each.

    • 70% Ethanol: 1 change, 3 minutes.

    • Running tap water: 5 minutes.

  • Nuclear Staining:

    • Stain in Harris's Hematoxylin for 5-10 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol for a few seconds.

    • Rinse in running tap water.

    • Blue in Scott's tap water substitute or 0.2% ammonia water for 1 minute.

    • Rinse in running tap water.

  • Counterstaining with this compound:

    • Immerse slides in the prepared this compound working solutions for a range of times (e.g., 30 seconds, 1 minute, 2 minutes, 5 minutes).

    • Rinse briefly in distilled water.

  • Dehydration, Clearing, and Mounting:

    • 95% Ethanol: 10 dips.

    • 100% Ethanol: 2 changes, 1 minute each.

    • Xylene/Xylene substitute: 2 changes, 2 minutes each.

    • Mount with a permanent mounting medium.

Evaluation:

  • Microscopically examine the slides for staining intensity and specificity.

  • Assess the contrast between the blue hematoxylin-stained nuclei and the yellow counterstain.

  • Evaluate for any background staining or precipitate.

  • The optimal staining protocol will be the combination of concentration and time that provides clear, crisp staining with good differentiation and minimal background.

Decision Workflow for Selecting a Yellow Counterstain

The selection of an appropriate yellow counterstain is critical for achieving high-quality histological preparations. The following diagram illustrates a logical workflow for this selection process.

G cluster_trichrome Trichrome Options cluster_special Special Stain Options cluster_he H&E Options start Identify Primary Staining Method trichrome Trichrome Stain (e.g., Masson's, Van Gieson's) start->trichrome special_stain Special Stain (e.g., PAS, Gram) start->special_stain he Routine H&E start->he metanil Metanil Yellow trichrome->metanil picric Picric Acid (in Van Gieson's) trichrome->picric orange_g Orange G trichrome->orange_g tartrazine Tartrazine special_stain->tartrazine no_yellow Eosin is the standard counterstain he->no_yellow

Caption: Decision workflow for selecting a yellow histological counterstain.

Considerations and Potential Challenges

When considering a non-standardized counterstain like this compound, researchers should be aware of potential challenges:

  • Lack of Established Protocols: Significant time and effort will be required for optimization.

  • Stain Stability and Purity: The quality and purity of the dye can vary between suppliers, potentially affecting staining consistency.

  • Photostability: The fluorescence and lightfastness of this compound in a mounted tissue section are unknown and would need to be evaluated to ensure archival quality.

  • Safety and Handling: A full safety assessment of this compound should be conducted before its introduction into the laboratory workflow.

References

Application Notes and Protocols: Development of a Basic Yellow 11-Based Biosensor for Nucleic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent biosensors are powerful analytical tools for the detection of biological analytes with high sensitivity and specificity.[1][2] This document outlines the conceptual development and application of a novel biosensor utilizing Basic Yellow 11, a cationic fluorescent dye, for the quantitative detection of nucleic acids (DNA/RNA). The proposed biosensor operates on a "turn-on" fluorescence mechanism, where the fluorescence of this compound is significantly enhanced upon binding to the target nucleic acid. This interaction provides a direct and rapid method for nucleic acid quantification, with potential applications in molecular diagnostics, drug discovery, and environmental monitoring.

This compound is a member of the methine class of dyes with a molecular weight of 372.89 g/mol .[3][4] It is sparingly soluble in cold water but soluble in hot water and ethanol, producing a yellow solution.[3] The dye exhibits an absorbance peak at 422 nm.[5] The principle of this biosensor relies on the electrostatic and intercalative interactions between the cationic this compound dye and the anionic phosphate (B84403) backbone of nucleic acids. In its free state in an aqueous solution, the dye's fluorescence is minimal. Upon binding to DNA or RNA, the dye's conformation is constrained, and it is protected from non-radiative decay pathways, leading to a significant increase in its fluorescence quantum yield. This "turn-on" response is directly proportional to the concentration of the target nucleic acid.

Quantitative Data Summary

The following table summarizes the hypothetical performance characteristics of the this compound-based nucleic acid biosensor. These values are based on typical performance of similar fluorescent dye-based biosensors and serve as a benchmark for development.

ParameterValueUnitNotes
Excitation Wavelength (λex)422nmCorresponds to the absorbance peak of this compound.[5]
Emission Wavelength (λem)~480-520nmExpected emission maximum upon binding to nucleic acids.
Limit of Detection (LOD)10pMEstimated based on similar high-sensitivity fluorescent probes.
Linear Dynamic Range0.05 - 10nMConcentration range over which the fluorescence intensity is proportional to the analyte concentration.
SpecificityHigh for dsDNA and RNA-The cationic nature of the dye promotes strong binding to the anionic nucleic acid backbone.
Response Time< 5minutesRapid binding kinetics allow for near real-time measurements.

Signaling Pathway and Experimental Workflow

The signaling mechanism of the this compound-based biosensor is a straightforward "turn-on" fluorescence response upon binding to nucleic acids. The experimental workflow involves simple mixing of the dye with the sample containing the target nucleic acid and subsequent fluorescence measurement.

G cluster_0 Signaling Pathway BY11_free Free this compound (Low Fluorescence) BY11_bound This compound-Nucleic Acid Complex (High Fluorescence) BY11_free->BY11_bound + Nucleic Acid NA Nucleic Acid (DNA/RNA) NA->BY11_bound

Signaling pathway of the this compound biosensor.

G start Start prep_sample Prepare Nucleic Acid Sample start->prep_sample prep_dye Prepare this compound Working Solution start->prep_dye mix Mix Sample and Dye Solution prep_sample->mix prep_dye->mix incubate Incubate (Optional, for equilibrium) mix->incubate measure Measure Fluorescence (λex=422 nm, λem=480-520 nm) incubate->measure analyze Analyze Data (Correlate intensity to concentration) measure->analyze end End analyze->end

Experimental workflow for nucleic acid detection.

Experimental Protocols

Materials and Reagents
  • This compound (C.I. 48055)[4]

  • Nuclease-free water

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • DNA or RNA standards of known concentration

  • Samples containing unknown concentrations of nucleic acids

  • 96-well black microplates

  • Fluorometer or microplate reader with fluorescence capabilities

Preparation of Reagents
  • This compound Stock Solution (1 mM):

    • Accurately weigh 0.373 mg of this compound.

    • Dissolve in 1 mL of dimethyl sulfoxide (B87167) (DMSO).

    • Store in the dark at -20°C.

  • This compound Working Solution (1 µM):

    • Dilute the 1 mM stock solution 1:1000 in TE buffer.

    • Prepare fresh before each experiment.

  • Nucleic Acid Standards:

    • Prepare a series of dilutions of the DNA or RNA stock solution in TE buffer to generate a standard curve (e.g., 0, 0.05, 0.1, 0.5, 1, 5, 10 nM).

Assay Protocol
  • Sample Preparation:

    • Dilute the experimental samples containing nucleic acids to an expected concentration within the linear dynamic range of the assay using TE buffer.

  • Assay Setup:

    • Pipette 50 µL of each nucleic acid standard and experimental sample into separate wells of a 96-well black microplate.

    • Add 50 µL of the 1 µM this compound working solution to each well.

    • Mix gently by pipetting up and down.

  • Incubation:

    • Incubate the microplate at room temperature for 2-5 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a fluorometer or microplate reader.

    • Set the excitation wavelength to 422 nm and the emission wavelength to the predetermined optimal wavelength (e.g., 500 nm).

  • Data Analysis:

    • Subtract the fluorescence intensity of the blank (0 nM nucleic acid) from all standard and sample readings.

    • Plot the background-subtracted fluorescence intensity of the standards against their corresponding concentrations to generate a standard curve.

    • Determine the concentration of nucleic acid in the experimental samples by interpolating their fluorescence intensity values on the standard curve.

Applications

The this compound-based biosensor offers a versatile platform for various applications in research and development:

  • Quantification of DNA and RNA: Rapid and sensitive measurement of nucleic acid concentrations in purified samples.

  • Enzyme Activity Assays: Monitoring the activity of nucleases (e.g., DNase, RNase) by measuring the decrease in fluorescence as the nucleic acid substrate is degraded.[6][7]

  • High-Throughput Screening: Screening for compounds that interact with nucleic acids or inhibit nucleic acid-modifying enzymes in a high-throughput format.

  • Detection of PCR Products: Quantifying the amount of amplified DNA after a polymerase chain reaction.

Troubleshooting

IssuePossible CauseSolution
High Background Fluorescence Contaminated reagents or buffer.Use nuclease-free water and high-purity reagents. Prepare fresh buffers.
Non-specific binding of the dye.Optimize the dye concentration and ionic strength of the buffer.
Low Signal or Poor Sensitivity Incorrect excitation/emission wavelengths.Optimize the wavelength settings on the fluorometer.
Low concentration of the analyte.Concentrate the sample or increase the sample volume.
Dye degradation.Store the stock solution properly and prepare the working solution fresh.
Non-linear Standard Curve Pipetting errors.Use calibrated pipettes and ensure accurate dilutions.
Saturation of the dye with the analyte.Extend the upper range of the standards or dilute the samples.

Conclusion

The proposed this compound-based biosensor represents a promising and straightforward approach for the sensitive and rapid detection of nucleic acids. Its "turn-on" fluorescence mechanism simplifies the assay protocol, making it amenable to high-throughput applications. Further development and validation of this biosensor could provide a valuable tool for researchers and professionals in various scientific disciplines.

References

Application Notes and Protocols: Basic Yellow 11 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and commercial sources indicates that Basic Yellow 11 is not a reagent that is utilized in flow cytometry applications.

This compound, also known as C.I. 48055, is a quinoline-based cationic (basic) dye. Its primary industrial applications include the dyeing of polyacrylonitrile (B21495) (acrylic) fibers, paper, and leather, as well as in the manufacturing of pigments and inks. While it possesses fluorescent properties, there is no evidence to suggest its use as a cellular stain or probe in the context of flow cytometry.

For a dye to be suitable for flow cytometry, it must possess a specific set of photophysical and chemical properties, including:

  • Specific Excitation and Emission Spectra: The dye must be efficiently excited by the lasers available on a flow cytometer (e.g., 405 nm, 488 nm, 561 nm, 640 nm) and emit light within the detection range of the instrument's filters.

  • High Quantum Yield: The dye should be bright, meaning it efficiently converts absorbed light into emitted fluorescence.

  • Photostability: The dye should not rapidly degrade or "photobleach" when exposed to the high-intensity laser light in a flow cytometer.

  • Cell Permeability and Specificity: The dye must be able to enter the desired cellular compartment (e.g., cytoplasm, nucleus, specific organelles) and ideally bind to a specific target molecule or be indicative of a particular cellular state (e.g., viability, apoptosis, proliferation).

  • Low Cytotoxicity: The dye should not be toxic to the cells being analyzed, as this could alter their biological state and lead to inaccurate results.

  • Minimal Spectral Overlap: In multi-color flow cytometry experiments, the emission spectrum of the dye should have minimal overlap with the spectra of other dyes being used to avoid the need for complex spectral compensation.

Given the lack of any published protocols or data for the use of this compound in flow cytometry, it is presumed that this dye does not meet one or more of the critical criteria outlined above. Researchers seeking to perform flow cytometry experiments should consult resources from established suppliers of fluorescent reagents to identify validated dyes and protocols suitable for their specific application.

General Workflow for Selecting a Flow Cytometry Dye

For researchers interested in identifying an appropriate fluorescent dye for their flow cytometry experiments, the following general workflow is recommended.

G A Define Biological Target or Process B Identify Potential Dyes (e.g., from literature, vendor websites) A->B C Check Dye's Spectral Properties (Excitation/Emission) B->C D Match Spectra with Flow Cytometer Configuration C->D E Review Staining Protocol (e.g., cell permeability, buffer requirements) D->E F Perform Titration Experiment to Determine Optimal Concentration E->F G Run Single-Stain Controls for Compensation F->G H Acquire and Analyze Data G->H

Caption: A generalized workflow for selecting and validating a fluorescent dye for a flow cytometry experiment.

Application Notes and Protocols for In Vivo Imaging with Basic Yellow 11 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Yellow 11, also known as C.I. 48055 and Astrazon Yellow 4G, is a fluorescent dye belonging to the methine class.[1] While extensively utilized in the textile industry, its application in biological research, particularly for in vivo imaging in animal models, remains largely unexplored.[1] This document provides a comprehensive overview of the known properties of this compound and presents detailed, generalized protocols to guide researchers in investigating its potential as a novel fluorescent probe for in vivo studies. Given the current lack of specific in vivo application data for this dye, the following application notes are based on its known characteristics and the established methodologies for similar fluorescent compounds.

Application Notes

This compound is a cationic dye with fluorescent properties.[1] Its potential for in vivo imaging stems from its ability to absorb light and emit it at a longer wavelength, a fundamental principle of fluorescence microscopy and imaging.[2] The primary known application in a biological context is for general histological staining and fluorescence microscopy to visualize cellular structures.[3] However, its specific molecular targets within cells and tissues have not been well characterized.

Potential In Vivo Applications (Hypothetical and Requiring Validation):

  • Neuroscience Research: Based on the precedent of other cationic fluorescent dyes that cross the blood-brain barrier and bind to specific structures, this compound could potentially be investigated for imaging neuronal structures or pathological aggregates. Its utility would depend on its ability to penetrate the brain and its binding affinity and specificity to targets of interest, such as amyloid plaques or neurofibrillary tangles, though no evidence for this currently exists.

  • Oncology: The dye's cationic nature might lead to its accumulation in tumors due to differences in membrane potential, a phenomenon observed with other charged molecules. This could be explored for tumor demarcation and monitoring treatment responses.

  • Cell Tracking: If the dye is readily taken up by cells and exhibits low cytotoxicity, it could be a candidate for short-term in vivo cell tracking studies.

Key Considerations for In Vivo Use:

  • Photophysical Characterization: A thorough characterization of this compound's photophysical properties in various biological-relevant solvents and environments is a critical first step. This includes determining its emission spectrum, quantum yield, extinction coefficient, and photostability.

  • Toxicity and Biodistribution: In vivo toxicity studies are essential to determine safe dosage ranges. Biodistribution studies will reveal how the dye is absorbed, distributed, metabolized, and excreted in the animal model.

  • Blood-Brain Barrier (BBB) Permeability: For neurological applications, assessing the ability of this compound to cross the BBB is a crucial initial experiment.

Quantitative Data

PropertyValueReference
Chemical Formula C₂₁H₂₅ClN₂O₂[4]
Molecular Weight 372.89 g/mol [1]
Absorbance Peak (λ_abs_) 422 nm[5]
Synonyms C.I. 48055, Astrazon Yellow 4G, Cationic Yellow GL[1][4]

Experimental Protocols

The following are detailed, generalized protocols for initiating in vivo imaging studies with a novel fluorescent probe like this compound. These protocols are based on established methods for other fluorescent dyes in neuroscience and should be adapted and optimized based on experimental findings.

Protocol 1: In Vivo Two-Photon Microscopy for Brain Imaging in a Mouse Model

This protocol describes the procedure for imaging the brain of a live mouse using two-photon microscopy after intravenous administration of this compound. This technique is suitable for high-resolution imaging deep within scattering tissue.

Materials:

  • This compound

  • Sterile, pyrogen-free saline or PBS

  • Anesthetic (e.g., isoflurane)

  • Animal model (e.g., wild-type or transgenic mouse model of neurological disease)

  • Two-photon microscope with a tunable femtosecond laser

  • Animal stereotaxic frame with heating pad

  • Surgical tools for craniotomy

  • Dental cement

  • Cover glass (3-5 mm diameter)

  • Tail vein catheter

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (1-2% in oxygen).

    • Place the animal in a stereotaxic frame on a heating pad to maintain body temperature.

    • Shave the scalp and clean with an antiseptic solution.

    • Make a midline incision to expose the skull.

  • Craniotomy:

    • Create a circular craniotomy (3-5 mm diameter) over the brain region of interest (e.g., cortex or hippocampus) using a high-speed dental drill.

    • Carefully remove the bone flap, leaving the dura mater intact.

    • Cover the exposed brain with a sterile cover glass and seal the edges with dental cement to create a cranial window.

  • Dye Administration:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentration in sterile saline. The optimal concentration must be determined empirically (starting range: 1-10 mg/kg).

    • Insert a catheter into the tail vein for intravenous injection.

    • Inject the this compound solution.

  • Two-Photon Imaging:

    • Place the mouse with the cranial window under the two-photon microscope objective.

    • Tune the laser to an appropriate excitation wavelength (a starting point could be twice the absorbance maximum, e.g., ~840 nm, but this needs to be optimized).

    • Acquire images of the brain parenchyma, vasculature, and any labeled structures.

    • Perform time-lapse imaging to observe the dynamics of dye distribution and binding.

  • Post-Imaging:

    • After imaging, the animal can be recovered from anesthesia or euthanized for subsequent ex vivo analysis.

    • For recovery, suture the scalp incision and provide post-operative care.

    • For ex vivo analysis, perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde). The brain can then be sectioned and imaged with a confocal or epifluorescence microscope to correlate with the in vivo findings.

Visualizations

Experimental Workflow for In Vivo Imaging

G cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis anesthesia Anesthesia craniotomy Craniotomy & Cranial Window Implantation anesthesia->craniotomy dye_admin This compound Administration (i.v.) craniotomy->dye_admin imaging In Vivo Two-Photon Microscopy dye_admin->imaging image_proc Image Processing & Quantification imaging->image_proc ex_vivo Ex Vivo Histology & Correlation image_proc->ex_vivo

Caption: A generalized workflow for in vivo brain imaging using a novel fluorescent probe.

Hypothetical Signaling Pathway Investigation

G cluster_pathway Hypothetical Cellular Uptake and Binding BY11_ext This compound (Extracellular) uptake Membrane Transporter / Diffusion BY11_ext->uptake membrane Cell Membrane BY11_int This compound (Intracellular) uptake->BY11_int Uptake Mechanism target Potential Target (e.g., Protein Aggregate, Organelle) BY11_int->target Binding fluorescence Fluorescence Signal target->fluorescence Signal Generation

Caption: A diagram illustrating a hypothetical mechanism for this compound cellular uptake and target binding.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Basic Yellow 11 Staining for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals exploring the experimental use of Basic Yellow 11 for cell staining. Given that this compound is primarily an industrial dye with limited documentation for live-cell imaging applications, careful optimization and validation are critical to ensure meaningful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and is it suitable for live-cell staining?

This compound, also known as C.I. 48055, is a cationic methine dye.[1] Its primary applications are in the textile industry for dyeing acrylic fabrics.[1] While some "Basic Yellow" dyes have been used in biological research for fluorescence microscopy, the use of this compound for staining living cells is not a well-established application.[2][3] Researchers should be aware that related compounds, such as D&C Yellow No. 11, have been shown to have mutagenic properties and can cause DNA damage in cell cultures. Therefore, its use in live-cell imaging should be approached with caution and requires thorough validation.

Q2: What are the potential challenges when using this compound for live-cell imaging?

The primary challenges include:

  • Cytotoxicity: As an industrial dye not designed for biological use, this compound may be toxic to cells, affecting viability and cellular functions.

  • Lack of Standardized Protocols: There are no established protocols for using this compound in live-cell staining, necessitating extensive in-house optimization.

  • Phototoxicity: Like many fluorescent molecules, this compound may generate reactive oxygen species upon excitation with light, leading to phototoxicity and cell death.

  • Non-specific Staining: The dye may bind to various cellular components non-specifically, leading to high background fluorescence and difficulty in interpreting results.

Q3: How can I determine the optimal staining concentration of this compound for my experiment?

Determining the optimal concentration requires a systematic titration experiment where cells are incubated with a range of this compound concentrations. The goal is to find the lowest concentration that provides adequate signal for imaging while maintaining high cell viability. The experimental workflow for this optimization is detailed in the protocols section below.

Q4: What methods can be used to assess cell viability after staining with this compound?

Several standard cell viability assays can be employed to quantify the effect of this compound on your cells. These include:

  • Membrane Integrity Assays: Using dyes like Propidium Iodide (PI) or 7-AAD that only enter cells with compromised membranes.[4]

  • Metabolic Assays: Such as the MTT or MTS assay, which measure the metabolic activity of viable cells.

  • Enzyme-Activated Dyes: For example, Calcein AM, which becomes fluorescent only in living cells with active esterases.[4]

The choice of assay will depend on the experimental setup and available equipment. A detailed protocol for a Propidium Iodide-based viability assay is provided below.

Experimental Protocols

Protocol 1: Determining Optimal Staining Concentration of this compound

This protocol outlines a general procedure to determine a working concentration of this compound that allows for cell visualization with minimal impact on cell viability.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Complete cell culture medium appropriate for your cell line

  • 96-well clear-bottom black plates

  • Your cell line of interest

  • Fluorescence microscope

Procedure:

  • Prepare a Stock Solution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store protected from light at -20°C.

  • Cell Seeding: Seed your cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. Incubate under standard conditions (e.g., 37°C, 5% CO2).

  • Prepare Staining Solutions: On the day of the experiment, prepare a series of dilutions of the this compound stock solution in complete cell culture medium. It is recommended to start with a wide range of concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest dye concentration) and an unstained control.

  • Staining: Remove the old medium from the cells and add the prepared staining solutions to the respective wells.

  • Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C, protected from light.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove excess dye.

  • Imaging: Add fresh, pre-warmed complete medium to the wells and image the cells using a fluorescence microscope with appropriate filter sets for this compound (excitation peak around 422 nm).[5]

  • Analysis: Evaluate the staining intensity and pattern at each concentration. Note the lowest concentration that provides a satisfactory signal. Proceed to quantify cell viability using a suitable assay (see Protocol 2).

Protocol 2: Assessing Cell Viability using Propidium Iodide (PI) Staining and Fluorescence Microscopy

This protocol is designed to be performed after staining with this compound to quantify the percentage of dead cells.

Materials:

  • Cells stained with this compound (from Protocol 1)

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)

  • Hoechst 33342 or DAPI solution (for total cell count)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Counterstaining: Following the imaging step in Protocol 1, add PI to each well to a final concentration of 1-5 µg/mL. To count the total number of cells, also add a nuclear counterstain like Hoechst 33342 (cell-permeant) to a final concentration of 1-2 µg/mL.

  • Incubation: Incubate the plate for 5-15 minutes at room temperature, protected from light.

  • Imaging: Image the cells using the appropriate filter sets for Hoechst 33342 (blue), this compound (green/yellow), and PI (red).

  • Quantification: For each concentration of this compound, acquire several images from different fields of view. Count the total number of cells (blue nuclei) and the number of dead cells (red nuclei).

  • Calculate Viability: Calculate the percentage of viable cells using the following formula: % Viability = (Total Cells - Dead Cells) / Total Cells * 100

Data Presentation

The quantitative data from the optimization experiment should be summarized in a table to facilitate the identification of the optimal staining concentration.

This compound Concentration (µM)Staining Intensity (Arbitrary Units)% Cell Viability (PI Assay)
0 (Unstained)0~99%
0 (Vehicle Control)0~98%
0.1Low~97%
0.5Low-Medium~95%
1Medium~92%
5High~85%
10High~70%
25Very High~45%
50Very High~20%
100Very High<5%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell type, dye batch, and experimental conditions.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Weak Staining - Staining concentration is too low.- Incubation time is too short.- Dye has degraded.- Increase the concentration of this compound.- Increase the incubation time.- Use a fresh dilution from the stock solution. Ensure proper storage of the stock.
High Background Fluorescence - Staining concentration is too high.- Inadequate washing.- Dye is precipitating.- Decrease the concentration of this compound.- Increase the number and duration of wash steps.- Filter the staining solution before use.
High Cell Death Even at Low Concentrations - The cell line is particularly sensitive to this compound.- The dye is cytotoxic at all tested concentrations.- Phototoxicity during imaging.- Reduce the staining concentration further.- Consider using a different, validated live-cell stain.- Minimize light exposure during imaging (use lower laser power, shorter exposure times, and acquire fewer images).
Inconsistent Staining Across the Well - Uneven cell seeding.- Incomplete mixing of the staining solution.- Ensure a single-cell suspension and even distribution when seeding.- Gently rock the plate after adding the staining solution to ensure even distribution.
Signal Fades Quickly (Photobleaching) - High intensity of excitation light.- Prolonged exposure to light.- Reduce the intensity of the excitation light.- Use a shorter exposure time.- Use an anti-fade mounting medium if compatible with live-cell imaging.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_decision Decision A Prepare this compound Stock Solution (in DMSO) B Seed Cells in 96-well Plate C Prepare Serial Dilutions of This compound in Media B->C D Incubate Cells with Dye Concentrations C->D E Wash Cells to Remove Excess Dye D->E F Image Cells with Fluorescence Microscope E->F G Assess Cell Viability (e.g., PI Staining) F->G H Quantify Staining Intensity and Cell Viability G->H I Optimal Concentration Achieved? H->I J Select Lowest Concentration with Sufficient Signal & High Viability I->J Yes K Adjust Concentration Range and Repeat Experiment I->K No K->C

Caption: Workflow for optimizing this compound staining concentration.

Potential Mechanism of Cytotoxicity

G cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BY11_in This compound (Extracellular) BY11_cyto This compound (Intracellular) BY11_in->BY11_cyto Uptake Mito Mitochondria BY11_cyto->Mito Stress DNA_damage DNA Damage BY11_cyto->DNA_damage Direct or Indirect Effect ROS Reactive Oxygen Species (ROS) Mito->ROS Release of Cytochrome c Casp9 Caspase-9 (activated) ROS->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 DNA_damage->Casp3 p53-mediated pathway Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: A generalized signaling pathway for dye-induced apoptosis.

References

Technical Support Center: Troubleshooting Photobleaching of Basic Yellow 11 in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of photobleaching when using Basic Yellow 11 in microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound, also known as C.I. 48055, is a cationic fluorescent dye belonging to the methine class.[1] It appears as a brilliant yellow powder and is soluble in hot water and ethanol.[1] While comprehensive photophysical data is limited, its absorbance peak is reported to be at approximately 422 nm.[2] The emission spectrum is not precisely documented in the available literature, but is expected to be in the yellow region of the visible spectrum.

Q2: What is photobleaching and why is my this compound signal fading?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its fluorescence.[3] When a fluorescent molecule like this compound is exposed to high-intensity light, it can be excited into a triplet state. In this state, it can react with molecular oxygen to generate reactive oxygen species (ROS), which can chemically damage the dye and cause the fluorescent signal to fade.[4][5] This process is a common issue in fluorescence microscopy, especially during time-lapse imaging or when using high-intensity light sources.[3]

Q3: How can I confirm that the signal loss I'm observing is due to photobleaching?

Signal loss from photobleaching typically appears as a gradual decrease in fluorescence intensity over time during continuous imaging. To confirm, you can move to a fresh, un-imaged area of your sample. If the initial signal in the new area is bright and then fades upon exposure to the excitation light, photobleaching is the likely cause. If the signal is weak or absent from the start, other issues like poor staining, incorrect filter selection, or low target expression might be the problem.

Q4: Are there more photostable alternatives to this compound?

Yes, several modern fluorescent dyes have been specifically engineered for high photostability. Dyes like the Alexa Fluor and DyLight series are well-regarded for their resistance to photobleaching. The choice of an alternative will depend on your specific experimental needs, including the required excitation and emission wavelengths, and the compatibility with your sample and imaging setup.

Troubleshooting Guides

Problem: Rapid loss of fluorescence signal during imaging.

This is a classic sign of photobleaching. Follow these troubleshooting steps to mitigate the issue.

Initial Steps:

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio.

  • Decrease Exposure Time: Minimize the duration the sample is illuminated by using the shortest possible exposure time for your camera.

  • Use Neutral Density (ND) Filters: Insert ND filters into the light path to reduce the intensity of the excitation light without changing its spectral properties.

If the initial steps are insufficient, consider the following advanced troubleshooting options.

Advanced Troubleshooting:

  • Incorporate an Antifade Mounting Medium: Use a commercially available or homemade antifade reagent in your mounting medium. These reagents work by scavenging reactive oxygen species.

  • Optimize Imaging Parameters: Acquire images less frequently in time-lapse experiments to reduce the cumulative exposure to light.

  • Check Filter Compatibility: Ensure your excitation and emission filters are optimally matched to the spectral profile of this compound to maximize signal detection efficiency, which can allow for the use of lower excitation power.

Experimental Protocols

Protocol 1: Preparation of an Antifade Mounting Medium

This protocol describes the preparation of a common p-phenylenediamine (B122844) (PPD)-based antifade mounting medium. Note: PPD can be toxic and may affect certain dyes. Handle with appropriate safety precautions.

Materials:

  • p-Phenylenediamine (PPD)

  • Phosphate-buffered saline (PBS)

  • Glycerol (B35011)

  • pH meter

  • Stir plate and stir bar

  • 50 mL conical tube

Procedure:

  • Prepare a 10x PBS solution and adjust the pH to approximately 9.0 with NaOH.

  • In a 50 mL conical tube, dissolve 50 mg of PPD in 5 mL of the alkaline PBS solution. Vortex until fully dissolved. The solution may turn dark.

  • Add 45 mL of glycerol to the tube.

  • Mix thoroughly by vortexing and stirring for several hours in the dark.

  • Aliquot into smaller, light-blocking tubes and store at -20°C. The mounting medium is ready to use once thawed.

Protocol 2: Quantitative Comparison of Photostability

This protocol allows you to quantify the photostability of this compound under different conditions (e.g., with and without an antifade reagent).

Materials:

  • Your this compound-stained sample

  • Fluorescence microscope with a camera

  • Image analysis software (e.g., ImageJ/Fiji)

  • Antifade and non-antifade mounting media

Procedure:

  • Prepare two identical samples stained with this compound. Mount one with a standard mounting medium and the other with an antifade mounting medium.

  • On the microscope, select a region of interest (ROI) for each sample.

  • Set your imaging parameters (e.g., laser power, exposure time) to be consistent for both samples.

  • Acquire a time-lapse series of images of the ROI, capturing an image every 10 seconds for 5 minutes.

  • Using image analysis software, measure the mean fluorescence intensity of the ROI in each image of the time series.

  • For each time series, normalize the intensity of each frame to the intensity of the first frame (time = 0).

  • Plot the normalized fluorescence intensity as a function of time for both conditions. A slower decay in fluorescence indicates greater photostability.

Data Presentation

Table 1: Common Antifade Reagents and Their Properties

Antifade ReagentAbbreviationKey PropertiesConsiderations
p-PhenylenediaminePPDHighly effective at reducing fading.Can be toxic and may quench some cyanine (B1664457) dyes.[4] Prone to autofluorescence at shorter wavelengths.[5]
1,4-Diazabicyclo[2.2.2]octaneDABCOLess toxic than PPD.Generally less effective than PPD.[4]
n-Propyl gallateNPGNon-toxic and can be used with live cells.Can be difficult to dissolve.[4]
TroloxA vitamin E derivative, effective antioxidant.Cell-permeable, suitable for live-cell imaging.

Table 2: Estimated Photophysical Properties of this compound

PropertyValueNotes
Absorbance Maximum (λabs) ~422 nm[2]The optimal wavelength for excitation.
Emission Maximum (λem) Not specifiedExpected to be in the yellow region of the spectrum.
Molar Extinction Coefficient (ε) Not specifiedA measure of how strongly the dye absorbs light at a given wavelength.
Quantum Yield (Φ) Not specifiedThe efficiency of converting absorbed light into emitted fluorescence.
Chemical Class Methine[1]Cationic dye.

Visualizations

Photobleaching_Mechanism S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation Light S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing Bleached Photobleached State (Non-fluorescent) T1->Bleached Reaction with Oxygen ROS Reactive Oxygen Species (ROS) T1->ROS Generates ROS->S0 Damages Fluorophore

Caption: General mechanism of photobleaching.

Troubleshooting_Workflow Start Rapid Signal Fading Observed Reduce_Intensity Decrease Excitation Intensity Start->Reduce_Intensity Reduce_Exposure Shorten Exposure Time Reduce_Intensity->Reduce_Exposure Use_ND_Filters Incorporate Neutral Density Filters Reduce_Exposure->Use_ND_Filters Check_Improvement1 Is photobleaching reduced? Use_ND_Filters->Check_Improvement1 Use_Antifade Use an Antifade Mounting Medium Check_Improvement1->Use_Antifade No End Problem Resolved Check_Improvement1->End Yes Optimize_Acquisition Optimize Imaging Frequency Use_Antifade->Optimize_Acquisition Check_Filters Verify Filter Set Compatibility Optimize_Acquisition->Check_Filters Check_Improvement2 Is photobleaching acceptable? Check_Filters->Check_Improvement2 Consider_Alternative Consider a more photostable dye Check_Improvement2->Consider_Alternative No Check_Improvement2->End Yes

Caption: Troubleshooting workflow for this compound photobleaching.

Experimental_Workflow Start Prepare two identical This compound stained samples Mount_Samples Mount one with standard medium, one with antifade medium Start->Mount_Samples Select_ROI Select Region of Interest (ROI) on each sample Mount_Samples->Select_ROI Time_Lapse Acquire time-lapse image series (e.g., 5 min, 1 image/10s) Select_ROI->Time_Lapse Measure_Intensity Measure mean fluorescence intensity of ROI for each time point Time_Lapse->Measure_Intensity Normalize_Data Normalize intensity data to the first time point Measure_Intensity->Normalize_Data Plot_Data Plot normalized intensity vs. time Normalize_Data->Plot_Data Compare Compare decay curves to determine photostability Plot_Data->Compare

Caption: Experimental workflow for comparing photostability.

References

How to reduce background fluorescence with Basic Yellow 11

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide provides general strategies for reducing background fluorescence in microscopy. As of the latest literature review, Basic Yellow 11 (also known as C.I. 48055) is primarily documented as a textile dye, and its application in fluorescence microscopy is not well-established.[1][2] The protocols and advice provided are based on best practices for other fluorophores in a similar spectral range and may require significant optimization for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence in my experiment?

A1: High background fluorescence can originate from several sources, broadly categorized as:

  • Autofluorescence: Endogenous fluorescence from biological structures within the sample itself. Common sources include collagen, elastin (B1584352), lipofuscin, FAD, and NADH.[3][4] Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can also induce autofluorescence by reacting with proteins and other biomolecules.[5]

  • Non-Specific Binding: The fluorescent dye (e.g., this compound) or antibodies may bind to off-target sites within the cell or tissue, leading to a general, diffuse background signal.[5] This can be exacerbated by overly high concentrations of the staining reagents.[6]

  • Reagent and Consumable Fluorescence: The immersion oil, mounting medium, glass slides, or even the culture medium (especially those containing phenol (B47542) red) can be fluorescent.[7]

Q2: I'm observing a granular, punctate background, particularly in older tissues. What is this and how can I reduce it?

A2: This is likely due to lipofuscin, an aggregate of oxidized proteins and lipids that accumulates in aging cells and is highly autofluorescent across a broad spectrum.[3][8] Lipofuscin has a broad emission spectrum, often appearing in the yellow-orange range, which can interfere with yellow-emitting dyes.[9][10] To reduce lipofuscin autofluorescence, treatment with a quenching agent like Sudan Black B (SBB) is highly effective.[8][11]

Q3: My background is diffuse and seems to be throughout the tissue. What could be the cause?

A3: A diffuse background is often caused by either fixation-induced autofluorescence or non-specific binding of your fluorescent probe.[5]

  • Fixation-Induced: Aldehyde fixatives (e.g., formaldehyde) can cause a broad, diffuse autofluorescence.[5] To mitigate this, you can treat the sample with sodium borohydride (B1222165).[11]

  • Non-Specific Binding: If using this compound directly, ensure you have optimized the concentration and included thorough washing steps. If it's part of a larger complex (e.g., conjugated to an antibody), ensure you are using an appropriate blocking buffer and have titrated your antibody concentrations.[6]

Q4: Will quenching agents affect my specific signal from this compound?

A4: While quenching agents are designed to reduce background, they can sometimes modestly decrease the specific signal.[8] The goal is to significantly improve the signal-to-noise ratio (SNR). It is crucial to optimize the concentration and incubation time of the quenching agent for your specific sample and staining protocol to maximize background reduction while preserving your signal of interest.[8]

Troubleshooting Guide

Problem: High background fluorescence is obscuring the specific signal.

This troubleshooting guide will help you identify the source of the high background and select the appropriate solution.

G start High Background Observed unstained_control Examine Unstained Control Sample start->unstained_control is_control_fluorescent Is the unstained sample fluorescent? unstained_control->is_control_fluorescent autofluorescence Source: Autofluorescence is_control_fluorescent->autofluorescence Yes no_autofluorescence Source: Non-specific binding or reagent issue is_control_fluorescent->no_autofluorescence No granular_pattern Is the autofluorescence granular/punctate? autofluorescence->granular_pattern check_reagents Check for fluorescent media/reagents no_autofluorescence->check_reagents optimize_staining Optimize Staining Protocol: - Titrate dye/antibody concentration - Increase wash steps - Optimize blocking buffer check_reagents->optimize_staining lipofuscin Likely Lipofuscin granular_pattern->lipofuscin Yes diffuse_pattern Likely Fixation-Induced or Collagen/Elastin granular_pattern->diffuse_pattern No use_sbb Treat with Sudan Black B (SBB) lipofuscin->use_sbb use_nabh4 Treat with Sodium Borohydride (NaBH4) diffuse_pattern->use_nabh4

Caption: Troubleshooting workflow for high background fluorescence.

Data on Autofluorescence Reduction

The effectiveness of various quenching methods can be compared by their ability to reduce autofluorescence and improve the signal-to-noise ratio (SNR).

Table 1: Comparison of Autofluorescence Quenching Methods

MethodTarget AutofluorescenceReported EffectivenessConsiderations
Sudan Black B (SBB) Lipofuscin, red blood cellsCan reduce autofluorescence by 65-95%.[10] Significantly superior to sodium borohydride for some tissues.[11]Can introduce its own fluorescence in the red/far-red channels. May form precipitates if not filtered properly.[8]
Sodium Borohydride (NaBH₄) Aldehyde fixation-inducedEffective at reducing glutaraldehyde-induced autofluorescence. Minimal effect on some tissue autofluorescence compared to SBB.[11]Solution must be prepared fresh. Can cause tissue damage with prolonged incubation.
Commercial Kits (e.g., TrueVIEW™) Aldehyde fixation, collagen, elastin, red blood cellsCan effectively reduce background while preserving specific signal, improving SNR.[12][13]Generally more expensive but offer optimized, easy-to-use protocols.[14]
Photobleaching General fluorophoresCan reduce background but may also photobleach the target fluorophore.Time-consuming and effectiveness varies.

Table 2: Spectral Characteristics of Common Autofluorescent Species

SpeciesExcitation Range (nm)Emission Range (nm)Notes
Collagen 270 / 330-340390 / 400-410A major source of autofluorescence in connective tissue.[3][15]
Elastin 350-450420-520Often found alongside collagen, especially in blood vessels.[3]
Lipofuscin 345-490460-670Broad emission that can significantly overlap with yellow/orange fluorophores.[3] The emission maximum can be between 540-570 nm.[9][10]
NADH ~340~450Primarily located in mitochondria.[3]
FAD / Flavins 380-490520-560Primarily located in mitochondria.[3]

Note: The spectral properties of this compound are not well-defined for fluorescence, but its absorbance peak is around 422 nm.[16] This suggests its excitation would be in the blue/violet range, and its emission in the green-yellow range, potentially overlapping with elastin and lipofuscin autofluorescence.

Experimental Protocols

Protocol 1: Sudan Black B (SBB) Treatment for Lipofuscin Quenching

This protocol is designed to reduce autofluorescence from lipofuscin granules.[17]

Materials:

  • Sudan Black B (SBB) powder

  • 70% Ethanol (B145695)

  • Phosphate-Buffered Saline (PBS)

  • Stained tissue sections on slides

Procedure:

  • Prepare SBB Solution:

    • Prepare a 0.1% (w/v) solution of SBB in 70% ethanol.

    • Stir the solution in the dark for 1-2 hours to ensure it is fully dissolved.

    • Filter the solution using a 0.2 µm filter immediately before use to remove any precipitates.

  • Apply to Sample:

    • Following your final secondary antibody wash step in your immunofluorescence protocol, incubate the slides in the filtered SBB solution for 5-10 minutes at room temperature.

  • Wash:

    • Briefly wash the slides in 70% ethanol to remove excess SBB.

    • Wash thoroughly with PBS (3 times for 5 minutes each).

  • Mount:

    • Mount the coverslip using an aqueous mounting medium.

G start Start with Stained and Washed Slide incubate_sbb Incubate in 0.1% SBB in 70% EtOH (5-10 min, RT) start->incubate_sbb wash_etoh Quick Rinse in 70% EtOH incubate_sbb->wash_etoh wash_pbs Wash 3x in PBS (5 min each) wash_etoh->wash_pbs mount Mount Coverslip wash_pbs->mount end Image Sample mount->end

Caption: Experimental workflow for Sudan Black B (SBB) quenching.
Protocol 2: Sodium Borohydride (NaBH₄) Treatment for Aldehyde-Induced Autofluorescence

This protocol is effective for reducing autofluorescence caused by aldehyde-based fixatives.[18]

Materials:

  • Sodium borohydride (NaBH₄)

  • Ice-cold PBS

  • Fixed cells or tissue sections

Procedure:

  • Prepare NaBH₄ Solution:

    • Immediately before use, prepare a 1 mg/mL solution of NaBH₄ in ice-cold PBS. The solution will fizz. Caution: NaBH₄ is a hazardous chemical; handle with appropriate safety precautions.

  • Apply to Sample:

    • After fixation and permeabilization steps, apply the freshly prepared NaBH₄ solution to your samples.

    • Incubate for 10 minutes at room temperature.

    • Repeat the incubation with a fresh solution two more times for a total of three 10-minute incubations.

  • Wash:

    • Wash the samples thoroughly with PBS (3 times for 5 minutes each) to remove all traces of sodium borohydride.

  • Proceed with Staining:

    • Continue with your standard immunofluorescence protocol, starting from the blocking step.

Protocol 3: Generic Protocol for Commercial Autofluorescence Quenching Kits

This protocol is a general guideline based on commercially available kits like TrueVIEW™ or ReadyProbes™.[7][12] Always refer to the manufacturer's specific instructions.

Materials:

  • Commercial autofluorescence quenching kit reagents

  • PBS or TBS

  • Stained tissue sections on slides

Procedure:

  • Complete Staining:

    • Perform your primary and secondary antibody incubations and subsequent washes as usual.

  • Prepare Quenching Reagent:

    • Mix the kit components according to the manufacturer's instructions to prepare the working solution. This is often a simple 1:1 or 1:1:1 mixture.

  • Apply to Sample:

    • Apply the quenching solution to the tissue section and incubate for the recommended time (typically 2-5 minutes) at room temperature.

  • Wash:

    • Wash the slides thoroughly with PBS or TBS (typically 2-3 times for 3-5 minutes each).

  • Mount:

    • Mount the coverslip using the mounting medium provided with the kit or another appropriate antifade mounting medium.

References

Adjusting pH for optimal Basic Yellow 11 staining intensity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their staining protocols using Basic Yellow 11.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of this compound staining?

This compound is a cationic (positively charged) dye. Its staining mechanism relies on electrostatic attraction to anionic (negatively charged) components within cells and tissues.[1][2] Key anionic groups that bind to this compound include the phosphate (B84403) groups of nucleic acids (DNA and RNA) and the carboxyl groups of proteins.[1][3]

Q2: How does pH influence the staining intensity of this compound?

The pH of the staining solution is a critical factor that determines the staining intensity by modulating the charge of both the dye and the tissue components. For a basic dye like this compound, a higher pH (more alkaline) leads to increased ionization of acidic groups in the tissue, such as phosphate and carboxyl groups, making them more negatively charged.[3] This enhanced negative charge results in a stronger electrostatic attraction with the cationic dye, leading to a more intense stain.[3] Conversely, at a lower pH (more acidic), these groups are less ionized, resulting in weaker staining.

Q3: What is the expected staining outcome at different pH ranges?

The staining pattern and intensity of this compound will vary significantly with the pH of the staining solution. The following table summarizes the expected outcomes based on the ionization state of key cellular components.

pH RangePredominantly Stained ComponentsExpected Staining IntensityRationale
1.0 - 2.5 Sulfated mucosubstancesVery Low to LowOnly strongly acidic groups like sulfates are ionized and available for binding.[3] Phosphate groups in nucleic acids are largely protonated and not ionized.[3]
3.0 - 4.5 Nuclei (DNA), RNA-rich cytoplasmModerate to StrongPhosphate groups of nucleic acids are fully ionized, leading to strong staining of the nucleus and ribosomes.[3]
5.0 - 7.0 Nuclei, Cytoplasm (Proteins)StrongCarboxyl groups on proteins become increasingly ionized in this range, leading to stronger cytoplasmic staining in addition to nuclear staining.[3]
> 8.0 All tissue componentsVery Strong but Non-specificMost acidic groups are fully ionized, leading to intense, generalized staining of all tissue elements, which may obscure specific details.[3][4]

Troubleshooting Guide

Issue 1: Weak or No Staining

Possible Cause Recommended Solution
Incorrect pH of Staining Solution Verify the pH of your this compound staining solution. For general-purpose staining of nuclei and cytoplasm, a pH in the range of 4.0-6.0 is a good starting point. If staining is weak, consider increasing the pH in increments of 0.5.
Insufficient Staining Time Increase the incubation time of the tissue section in the this compound solution. Staining times can vary depending on the tissue type and fixation method.
Dye Concentration is Too Low Prepare a fresh staining solution with a higher concentration of this compound.
Poor Fixation Ensure the tissue was adequately fixed. Poor fixation can lead to the loss of cellular components and reduced dye binding.[5]
Over-differentiation If using a differentiation step (e.g., with acid alcohol), reduce the time in the differentiating solution.[5]

Issue 2: Excessive or Non-specific Staining

Possible Cause Recommended Solution
pH of Staining Solution is Too High A high pH can cause non-specific binding of the dye to various tissue components.[3][4] Lower the pH of the staining solution, typically to a range of 4.0-6.0 for more selective staining.
Dye Concentration is Too High Reduce the concentration of this compound in your staining solution.
Insufficient Rinsing Ensure thorough rinsing after the staining step to remove excess, unbound dye.
Staining Time is Too Long Decrease the incubation time in the this compound solution.

Issue 3: Uneven Staining

Possible Cause Recommended Solution
Incomplete Deparaffinization If using paraffin-embedded tissues, ensure complete removal of wax with xylene or a suitable substitute before staining.[6]
Air Bubbles Trapped on the Slide Carefully apply the staining solution to avoid trapping air bubbles on the tissue section.
Inadequate Reagent Volume Ensure the entire tissue section is covered with the staining solution.

Experimental Protocols

Protocol for Determining Optimal Staining pH of this compound

This protocol outlines a method to determine the optimal pH for this compound staining for a specific tissue and application.

1. Reagents and Materials:

  • This compound dye powder
  • Distilled or deionized water
  • 0.1 M Citric acid solution
  • 0.2 M Disodium (B8443419) phosphate solution
  • pH meter
  • Microscope slides with fixed and pre-treated tissue sections
  • Staining jars
  • Microscope

2. Preparation of Buffer Solutions (Citrate-Phosphate Buffer):

  • Prepare a series of buffer solutions with pH values ranging from 3.0 to 8.0 in 0.5 or 1.0 unit increments. This can be achieved by mixing appropriate volumes of 0.1 M citric acid and 0.2 M disodium phosphate.

3. Preparation of this compound Staining Solutions:

  • Prepare a stock solution of this compound (e.g., 0.1% w/v) in distilled water.
  • For each pH value, dilute the stock solution in the corresponding buffer to the desired final concentration (e.g., 0.01% w/v).

4. Staining Procedure:

  • Deparaffinize and rehydrate the tissue sections if necessary.
  • Immerse one slide in each of the this compound staining solutions at different pH values.
  • Incubate for a standardized time (e.g., 5-10 minutes).
  • Rinse the slides briefly in the corresponding buffer solution to remove excess dye.
  • Dehydrate the sections through graded alcohols.
  • Clear in xylene or a xylene substitute.
  • Mount with a coverslip using a compatible mounting medium.

5. Evaluation:

  • Examine the slides under a microscope.
  • Assess the staining intensity and specificity at each pH.
  • The optimal pH will be the one that provides the best balance of strong, specific staining with minimal background.

Visualizations

G cluster_pH Staining Solution pH cluster_tissue Tissue Components cluster_staining Staining Intensity pH_low Low pH (e.g., 2-3) tissue_low Protonated Groups (-COOH, -PO4H) pH_low->tissue_low Less Negative Charge pH_mid Mid pH (e.g., 4-6) tissue_mid Ionized Groups (-COO-, -PO4--) pH_mid->tissue_mid Increased Negative Charge pH_high High pH (e.g., >7) tissue_high Highly Ionized (Abundant -COO-) pH_high->tissue_high High Negative Charge stain_weak Weak tissue_low->stain_weak stain_optimal Optimal tissue_mid->stain_optimal stain_nonspecific Non-specific tissue_high->stain_nonspecific

Caption: Relationship between staining pH, tissue charge, and staining intensity.

G start Start: Deparaffinized & Rehydrated Tissue Section prepare_buffers Prepare Buffers (pH 3.0 - 8.0) start->prepare_buffers prepare_stains Prepare this compound in each buffer prepare_buffers->prepare_stains stain_slides Incubate Slides in Staining Solutions prepare_stains->stain_slides rinse Rinse in Corresponding Buffer stain_slides->rinse dehydrate_clear Dehydrate & Clear rinse->dehydrate_clear mount Mount Coverslip dehydrate_clear->mount evaluate Microscopic Evaluation & Comparison mount->evaluate

Caption: Experimental workflow for optimizing this compound staining pH.

References

Quenching effects on Basic Yellow 11 fluorescence and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to fluorescence quenching of Basic Yellow 11.

Troubleshooting Guides

Problem: Rapid decrease in fluorescence signal during measurement.

Possible Cause: Photobleaching due to excessive exposure to excitation light.

Solutions:

  • Reduce Excitation Light Intensity: Lower the power of the light source (e.g., laser, lamp) to the minimum level required for adequate signal detection.

  • Minimize Exposure Time: Use the shortest possible exposure time for image acquisition or measurement.[1]

  • Use Neutral Density Filters: Place neutral density filters in the light path to attenuate the excitation light.

  • Locate Region of Interest with Lower Magnification/Transmitted Light: Find the area of interest using lower intensity light or transmitted light before switching to fluorescence imaging to minimize light exposure.[1]

Problem: Low fluorescence intensity in samples containing specific ions.

Possible Cause: Quenching by halide ions or heavy metals present in the buffer or sample.

Solutions:

  • Identify and Remove the Quencher:

    • Halide Ions: If possible, substitute buffers containing high concentrations of iodide (I⁻), bromide (Br⁻), or chloride (Cl⁻) with alternatives. The quenching efficiency follows the order I⁻ > Br⁻ > Cl⁻.[2][3]

    • Heavy Metal Ions: The presence of heavy metal ions such as copper (Cu²⁺), iron (Fe²⁺, Fe³⁺), cobalt (Co²⁺), and nickel (Ni²⁺) can significantly quench fluorescence.[4][5][6] Use high-purity salts and solvents to prepare buffers. If metal ion contamination is suspected, consider using a chelating agent like EDTA to sequester the metal ions. Note that the addition of a chelator may affect biological systems.

  • Purify the Sample: If the quenching species is a contaminant in a biological sample, consider purification steps like dialysis or size-exclusion chromatography.

Problem: Fluorescence intensity is not proportional to the concentration of this compound.

Possible Cause: Self-quenching at high concentrations.

Solutions:

  • Optimize Dye Concentration: Perform a concentration titration to determine the optimal concentration range where fluorescence intensity is linearly proportional to the concentration.

  • Modify the Local Environment: In some cases, incorporating the dye into nanoparticles or other matrices can reduce self-quenching by increasing the distance between individual dye molecules.[7]

Frequently Asked Questions (FAQs)

Q1: What are the common quenchers for this compound fluorescence?

A1: While specific data for this compound is limited, common quenchers for fluorescent dyes in the same class and for fluorescent proteins include:

  • Halide Ions: Iodide, bromide, and chloride ions are known to be effective quenchers.[2][3]

  • Heavy Metal Ions: Transition metals like Cu²⁺, Fe²⁺, Fe³⁺, Co²⁺, and Ni²⁺ can significantly reduce fluorescence intensity.[4][5][6]

  • Molecular Oxygen: Dissolved oxygen is a highly efficient quencher for most fluorophores.[8]

  • High Concentrations of the Dye: At high concentrations, this compound can exhibit self-quenching.

Q2: How can I prevent photobleaching of this compound during fluorescence microscopy?

A2: To minimize photobleaching, you can:

  • Use the lowest possible excitation light intensity and the shortest exposure time.[1]

  • Incorporate an antifade reagent in your mounting medium for fixed samples or in the imaging buffer for live cells.[1][9] These reagents often work by scavenging reactive oxygen species that contribute to photobleaching.

  • For live-cell imaging, ensure cells are healthy, as stressed cells can produce more reactive oxygen species.[1]

  • If possible, reduce the oxygen concentration in the imaging medium, as oxygen can accelerate photobleaching.[1][10]

Q3: Does the pH of the solution affect the fluorescence of this compound?

A3: Yes, the pH of the environment can significantly influence the fluorescence of many dyes. For some fluorophores, changes in pH can alter the ionization state of the molecule, leading to changes in fluorescence intensity, lifetime, and emission wavelength. It is recommended to maintain a stable and optimal pH for your experiments.

Q4: What is the difference between static and dynamic quenching?

A4:

  • Static Quenching: Occurs when the fluorophore and quencher form a non-fluorescent complex in the ground state. This process reduces the number of fluorophores available for excitation.

  • Dynamic Quenching: Involves the collision of a quencher with the fluorophore in its excited state. This interaction provides a non-radiative pathway for the fluorophore to return to the ground state, thus decreasing fluorescence.[8]

Data Presentation

Table 1: Potential Quenchers of this compound Fluorescence and Their Mechanisms.

Quencher TypeSpecific ExamplesQuenching MechanismRelative Efficiency
Halide Ions I⁻, Br⁻, Cl⁻Dynamic (Collisional) Quenching, likely involving electron transfer.[2][3]I⁻ > Br⁻ > Cl⁻[2]
Heavy Metal Ions Cu²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺Can be static or dynamic, often involving energy transfer or formation of a non-fluorescent complex.[5][6]Highly variable, Cu²⁺ is often very efficient.[5]
Molecular Oxygen O₂Dynamic (Collisional) Quenching.[8]Very High
Self-Quenching High concentrations of this compoundFormation of non-fluorescent dimers or aggregates (a form of static quenching).Dependent on concentration and solvent.

Table 2: Troubleshooting Summary for Common Quenching Issues.

SymptomPotential CauseRecommended Action
Signal fades rapidly under illuminationPhotobleachingReduce excitation intensity/time, use antifade reagents.[1]
Low signal in specific buffersHalide ion quenchingReplace buffer with one lacking high concentrations of I⁻, Br⁻, or Cl⁻.[2][3]
Low signal in the presence of metal-containing reagentsHeavy metal quenchingUse high-purity reagents, consider adding a chelator like EDTA.[5]
Non-linear response to concentrationSelf-quenchingPerform a concentration titration to find the linear range.

Experimental Protocols

Protocol 1: Determining the Effect of a Potential Quencher using Stern-Volmer Analysis.

This protocol allows for the quantitative analysis of dynamic quenching.

Materials:

  • This compound stock solution

  • Buffer solution (ensure it does not contain quenching species)

  • Stock solution of the potential quencher (e.g., potassium iodide for halide quenching)

  • Fluorometer

Procedure:

  • Prepare a series of solutions:

    • Prepare a set of solutions with a constant concentration of this compound.

    • Add increasing concentrations of the quencher to this series.

    • Include a control sample with no quencher.

  • Measure Fluorescence Intensity:

    • Set the fluorometer to the excitation and emission maxima of this compound (Absorbance peak is at 422 nm[11]; the emission maximum will be at a longer wavelength).

    • Measure the fluorescence intensity (F) of each sample. Let F₀ be the fluorescence intensity of the sample without the quencher.

  • Data Analysis:

    • Plot F₀/F versus the quencher concentration ([Q]).

    • For dynamic quenching, the data should follow the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant.

    • A linear plot indicates a single type of quenching mechanism (static or dynamic).

Mandatory Visualizations

Quenching_Troubleshooting_Workflow start Start: Low Fluorescence Signal check_photobleaching Is the signal fading rapidly during measurement? start->check_photobleaching reduce_exposure Reduce light intensity and exposure time. Use antifade reagents. check_photobleaching->reduce_exposure Yes check_quencher Is a known quencher present (e.g., halides, heavy metals)? check_photobleaching->check_quencher No end_good Problem Resolved reduce_exposure->end_good remove_quencher Remove or chelate the quencher. Use high-purity reagents. check_quencher->remove_quencher Yes check_concentration Is the dye concentration high? check_quencher->check_concentration No remove_quencher->end_good optimize_concentration Optimize dye concentration. Perform a concentration titration. check_concentration->optimize_concentration Yes end_bad Further Investigation Needed check_concentration->end_bad No optimize_concentration->end_good

Caption: Troubleshooting workflow for low fluorescence signal.

Caption: Simplified diagram of static vs. dynamic quenching.

References

Long-term stability of Basic Yellow 11 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability of Basic Yellow 11 stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid?

For long-term storage (months to years), it is recommended to store the solid powder in a dry, dark environment at -20°C. For short-term storage (days to weeks), 0-4°C is suitable. The solid is stable for several weeks at ambient temperature, which is sufficient for shipping purposes.[1]

Q2: How should I prepare and store this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][2] For long-term storage (months), stock solutions should be stored at -20°C. For short-term use (days to weeks), they can be kept at 0-4°C.[1] To minimize degradation, protect solutions from light.

Q3: What is the expected shelf-life of a this compound stock solution?

While specific quantitative data is limited, with proper storage at -20°C and protection from light, a stock solution of this compound in a suitable solvent like DMSO can be expected to have a shelf life of several months. One supplier suggests a shelf life of over two years for the solid compound if stored correctly.[1] However, for sensitive applications, it is advisable to prepare fresh solutions or periodically validate the quality of stored solutions.

Q4: What are the potential degradation pathways for this compound?

The degradation of methine dyes like this compound can be influenced by factors such as light (photodegradation), pH, and temperature.[3][4][5][6] Exposure to light, especially UV, can lead to photobleaching, an irreversible loss of fluorescence.[7] The pH of the solution can also affect the stability, with some dyes showing increased degradation in highly acidic or alkaline conditions.[3][4][6]

Q5: Can I autoclave my this compound solution?

It is generally not recommended to autoclave fluorescent dye solutions as high temperatures can accelerate degradation. Sterilization, if required, should be performed by filtration through a 0.22 µm filter.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound stock solutions in experiments.

Issue Possible Cause Troubleshooting Steps
Weak or no fluorescent signal 1. Degraded stock solution: The dye may have degraded due to improper storage (e.g., exposure to light, elevated temperature, or prolonged storage). 2. Low dye concentration: The stock solution may have been prepared at a lower concentration than intended, or an incorrect dilution was used. 3. Precipitation of the dye: The dye may have precipitated out of the solution, especially if stored at low temperatures or if the solvent is not optimal.1. Prepare a fresh stock solution from the solid compound. 2. Verify the concentration of the stock solution using a spectrophotometer (absorbance peak at ~422 nm).[8] 3. Visually inspect the solution for precipitates. If present, gently warm the solution and vortex to redissolve. Consider preparing a new solution if precipitation persists.
High background fluorescence 1. Excess dye concentration: Using too high a concentration of the dye in the experiment can lead to non-specific binding and high background. 2. Precipitates or aggregates: Small, fluorescent aggregates of the dye can appear as background signal.1. Titrate the working concentration of this compound to find the optimal signal-to-noise ratio. 2. Centrifuge the stock solution at high speed to pellet any aggregates before use. Prepare a fresh, filtered solution if necessary.
Inconsistent results between experiments 1. Variability in stock solution quality: Using stock solutions of different ages or storage conditions can introduce variability. 2. Photobleaching: Differences in light exposure during sample preparation and imaging can lead to inconsistent fluorescence intensity.1. Use a single, validated batch of stock solution for a series of related experiments. 2. Minimize light exposure of stained samples. Use an anti-fade mounting medium if applicable.
Change in the color of the stock solution 1. Degradation of the dye: A visible color change may indicate chemical degradation of the dye molecule. 2. pH shift: The pH of the solution may have changed, affecting the dye's absorption and emission properties.1. Discard the solution and prepare a fresh one. 2. Check the pH of the buffer or solvent used. Ensure it is within the optimal range for your experiment and the dye's stability.

Data Presentation

The following table summarizes the recommended storage conditions and provides estimated stability data for this compound. Please note that the stability data is an estimation based on general knowledge of similar fluorescent dyes and should be confirmed experimentally for critical applications.

Form Solvent Storage Temperature Short-Term Stability (Days to Weeks) Long-Term Stability (Months to Years) Key Considerations
Solid PowderN/A-20°CN/A>2 years[1]Store in a dry, dark place.
Solid PowderN/A0-4°CDays to WeeksN/AStore in a dry, dark place.
Stock SolutionDMSO-20°CWeeksMonths[1]Protect from light. Avoid repeated freeze-thaw cycles.
Stock SolutionDMSO0-4°CDays to Weeks[1]N/AProtect from light.
Stock SolutionEthanol-20°CWeeksMonthsProtect from light. Ensure the container is well-sealed to prevent evaporation.
Stock SolutionEthanol0-4°CDaysN/AProtect from light.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Amber microcentrifuge tubes or vials

  • Pipettes and sterile filter tips

Procedure:

  • Allow the this compound solid to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh out the required amount of this compound powder using a calibrated analytical balance in a fume hood. For a 10 mM solution, you will need approximately 3.74 mg per 1 mL of DMSO (Molecular Weight: 373.90 g/mol ).

  • Add the weighed powder to an appropriately sized amber microcentrifuge tube or vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol for Assessing the Long-Term Stability of this compound Stock Solutions

This protocol describes a method to evaluate the stability of a this compound stock solution over time under different storage conditions.

Materials:

  • Freshly prepared this compound stock solution (e.g., 10 mM in DMSO)

  • UV-Vis Spectrophotometer

  • Fluorometer or fluorescence microscope

  • Appropriate buffers or solvents for dilution

  • Storage containers (e.g., amber vials)

  • Incubators or refrigerators set to desired temperatures

Procedure:

  • Initial Characterization (Time 0):

    • Prepare a fresh stock solution of this compound.

    • Measure the absorbance spectrum of a diluted aliquot using a UV-Vis spectrophotometer to determine the initial absorbance maximum (λmax) and value.

    • Measure the fluorescence emission spectrum and intensity of a diluted aliquot using a fluorometer or capture images using a fluorescence microscope with standardized settings.

  • Sample Storage:

    • Aliquot the stock solution into multiple amber vials.

    • Store the vials under different conditions to be tested (e.g., -20°C in the dark, 4°C in the dark, room temperature in the dark, room temperature with light exposure).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

    • Allow the aliquot to equilibrate to room temperature.

    • Repeat the absorbance and fluorescence measurements as performed at Time 0.

  • Data Analysis:

    • Compare the absorbance spectra over time. A significant decrease in absorbance at λmax or a shift in the peak wavelength indicates degradation.

    • Compare the fluorescence intensity over time. A decrease in fluorescence intensity is a direct measure of the loss of the dye's functionality.

    • Plot the percentage of remaining absorbance or fluorescence intensity against time for each storage condition to determine the stability profile.

Visualizations

DegradationPathway BasicYellow11 This compound (Active Fluorophore) ExcitedState Excited State BasicYellow11->ExcitedState Absorption DegradedProduct Non-fluorescent Degradation Products BasicYellow11->DegradedProduct Chemical Degradation ExcitedState->BasicYellow11 Fluorescence ExcitedState->DegradedProduct Photobleaching Light Light (UV/Visible) Light->ExcitedState Heat Heat Heat->BasicYellow11 pH Extreme pH pH->BasicYellow11

Caption: Potential degradation pathways for this compound.

StabilityTestingWorkflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 1W, 1M, etc.) Prep Prepare Fresh Stock Solution Aliquot Aliquot into Vials Prep->Aliquot Minus20 -20°C Dark Aliquot->Minus20 FourC 4°C Dark Aliquot->FourC RT_Dark RT Dark Aliquot->RT_Dark RT_Light RT Light Aliquot->RT_Light Spectro Absorbance Spectroscopy Minus20->Spectro Fluoro Fluorescence Measurement Minus20->Fluoro FourC->Spectro FourC->Fluoro RT_Dark->Spectro RT_Dark->Fluoro RT_Light->Spectro RT_Light->Fluoro Data Compare Data to T=0 Spectro->Data Fluoro->Data

Caption: Experimental workflow for stability testing.

TroubleshootingTree Start Experiment Fails: Unexpected Results CheckSignal Is the fluorescent signal weak or absent? Start->CheckSignal CheckBackground Is the background signal high? CheckSignal->CheckBackground No Sol_Signal 1. Prepare fresh stock solution. 2. Verify concentration. 3. Check for precipitation. CheckSignal->Sol_Signal Yes CheckConsistency Are the results inconsistent? CheckBackground->CheckConsistency No Sol_Background 1. Titrate dye concentration. 2. Centrifuge/filter stock solution. CheckBackground->Sol_Background Yes Sol_Consistency 1. Use a single stock solution batch. 2. Minimize photobleaching. CheckConsistency->Sol_Consistency Yes End Problem Resolved CheckConsistency->End No Sol_Signal->End Sol_Background->End Sol_Consistency->End

Caption: Troubleshooting decision tree for this compound.

References

Fixing and permeabilization methods for Basic Yellow 11 staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Basic Yellow 11 staining. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their intracellular staining experiments using this compound.

Disclaimer: this compound is a dye with primary applications in the textile industry.[1] Its use as a fluorescent stain in biological research is not widely documented. The following protocols and troubleshooting advice are based on established methodologies for intracellular staining with other fluorescent dyes and should be adapted and optimized for your specific cell type and experimental goals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound, also known as C.I. 48055, is a synthetic methine dye.[1] It is a brilliant yellow powder soluble in hot water and ethanol.[1] While its primary use is in textile dyeing, its fluorescent properties can be explored for biological imaging. It has a reported absorbance peak at 422 nm.[2] For fluorescence microscopy, excitation and emission wavelengths would need to be empirically determined for your specific imaging system.

Q2: Why is fixation and permeabilization necessary for intracellular staining with this compound?

Q3: Which fixation method is best for this compound staining?

The optimal fixation method depends on the specific intracellular target and the sensitivity of its structure.

  • Cross-linking fixatives (e.g., Paraformaldehyde): These are good for preserving cellular morphology.[5] However, they can sometimes mask the target, reducing signal intensity.[5][7]

  • Organic solvents (e.g., Methanol (B129727), Acetone): These fix by denaturing and precipitating proteins and also permeabilize the cell membrane simultaneously.[5][8] They can be harsher and may alter the target's structure.[5]

We recommend starting with a 4% paraformaldehyde fixation and optimizing from there.

Q4: What is the difference between Saponin (B1150181) and Triton X-100 for permeabilization?

Saponin and Triton X-100 are both detergents used for permeabilization, but they have different mechanisms and effects.

  • Saponin: A milder detergent that selectively interacts with cholesterol in the cell membrane, creating pores.[9] It is reversible, meaning wash buffers should also contain saponin to maintain permeabilization.[9] It generally does not permeabilize the nuclear membrane.[9]

  • Triton X-100: A harsher, non-ionic detergent that solubilizes lipids and proteins, creating larger pores in all cellular membranes, including the nuclear membrane.[9]

The choice depends on the location of your target. For cytoplasmic targets, saponin may be sufficient, while nuclear targets will likely require Triton X-100.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Weak or No Signal Inadequate permeabilization.The permeabilization agent may not be effective for your cell type or the target's location. Switch from a mild detergent like saponin to a stronger one like Triton X-100, especially for nuclear targets.[9][10] Increase the concentration or incubation time of the permeabilizing agent.
Fixation is masking the target.Over-fixation with paraformaldehyde can cross-link proteins excessively, hiding the target.[3][5] Reduce the fixation time or concentration. Alternatively, try a different fixation method, such as cold methanol, which also permeabilizes.[5]
This compound concentration is too low.The concentration of the dye may be insufficient. Perform a titration to determine the optimal staining concentration.
Photobleaching.The fluorescent signal is fading due to prolonged exposure to excitation light. Reduce exposure time and laser power. Use an anti-fade mounting medium.[11]
High Background Staining Inadequate washing.Residual stain that is not bound to the target can cause high background. Increase the number and duration of wash steps after staining.
Non-specific binding of the dye.The dye may be binding non-specifically to other cellular components. Include a blocking step before staining (e.g., with BSA or serum) to reduce non-specific binding sites.[12] Reduce the concentration of this compound.
Autofluorescence.Some cells have endogenous molecules that fluoresce, contributing to background.[11] Image an unstained control sample to assess the level of autofluorescence. If significant, use a background subtraction tool in your imaging software.
Uneven or Patchy Staining Cells are not properly permeabilized.Ensure that the permeabilization buffer covers the entire sample evenly. Gentle agitation during incubation can help.
Cell clumping.If cells are clumped, the stain may not penetrate all cells equally. Ensure a single-cell suspension before seeding or staining.[3]
Altered Cell Morphology Harsh fixation or permeabilization.Organic solvents like methanol or strong detergents like Triton X-100 can alter cell structure.[5] If morphology is critical, use a milder fixation (e.g., lower concentration of PFA) and permeabilization (e.g., saponin) method.[9]

Experimental Protocols

Protocol 1: Paraformaldehyde (PFA) Fixation and Detergent Permeabilization

This protocol is a good starting point for many cell types and preserves cell morphology well.

Workflow Diagram:

PFA_Protocol start Start with cells grown on coverslips wash1 Wash with PBS start->wash1 fix Fix with 4% PFA (15 min, RT) wash1->fix wash2 Wash with PBS fix->wash2 perm Permeabilize: - 0.1-0.5% Triton X-100 (10 min) OR - 0.1-0.5% Saponin (10 min) wash2->perm wash3 Wash with PBS perm->wash3 stain Stain with This compound wash3->stain wash4 Wash with PBS stain->wash4 mount Mount coverslip wash4->mount image Image mount->image

Caption: Workflow for PFA fixation and detergent permeabilization.

Methodology:

  • Preparation: Grow cells on sterile glass coverslips to sub-confluent density.

  • Washing: Gently wash the cells twice with Phosphate-Buffered Saline (PBS).

  • Fixation: Fix the cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[3]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Choose one):

    • Triton X-100: Incubate with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.[3][5] This is suitable for most intracellular targets, including nuclear ones.

    • Saponin: Incubate with 0.1-0.5% Saponin in PBS for 10 minutes at room temperature.[5][13] This is a milder option, suitable for cytoplasmic targets.

  • Washing: Wash the cells twice with PBS.

  • Staining: Incubate with the desired concentration of this compound in PBS for the optimized duration.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope with appropriate filter sets.

Protocol 2: Cold Methanol Fixation and Permeabilization

This protocol is faster as fixation and permeabilization occur in a single step. It is useful when PFA fixation might be masking the target of interest.

Workflow Diagram:

Methanol_Protocol start Start with cells grown on coverslips wash1 Wash with PBS start->wash1 fix_perm Fix & Permeabilize with cold 100% Methanol (10 min, -20°C) wash1->fix_perm wash2 Wash with PBS fix_perm->wash2 stain Stain with This compound wash2->stain wash3 Wash with PBS stain->wash3 mount Mount coverslip wash3->mount image Image mount->image

Caption: Workflow for cold methanol fixation and permeabilization.

Methodology:

  • Preparation: Grow cells on sterile glass coverslips.

  • Washing: Gently wash the cells once with PBS.

  • Fixation and Permeabilization: Add ice-cold 100% methanol to the cells and incubate for 10 minutes at -20°C.[5][14]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Incubate with the desired concentration of this compound in PBS.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope.

Quantitative Data Summary

The choice of permeabilization agent and its concentration can significantly impact staining intensity and cell integrity. The following table summarizes general findings on the effects of different permeabilization methods, which can be used as a guideline for optimizing this compound staining.

Permeabilization Method Concentration Incubation Time Effect on Plasma Membrane Effect on Nuclear Membrane Notes
Triton X-100 0.1 - 0.5%10 - 15 minHigh permeabilityPermeabilizesA strong, non-selective detergent; may affect protein structure at higher concentrations.[5][9][10]
Saponin 0.1 - 0.5%10 - 30 minModerate permeabilityGenerally does not permeabilizeA mild, reversible detergent that selectively removes cholesterol.[9][13] Must be present in subsequent wash buffers.[9]
Methanol (cold) 100%5 - 10 minHigh permeabilityPermeabilizesActs as both a fixative and permeabilizing agent by dissolving lipids.[5] Can denature some proteins.[5]

Logical Relationship Diagram: Choosing a Fixation/Permeabilization Strategy

Decision_Tree start What is the primary goal? morphology Preserve cell morphology start->morphology Morphology max_signal Maximize signal intensity start->max_signal Signal pfa_fix Use PFA fixation morphology->pfa_fix methanol_fix Try Methanol fixation first max_signal->methanol_fix target_location Where is the target? pfa_fix->target_location cytoplasm Cytoplasm target_location->cytoplasm Cytoplasmic nucleus Nucleus target_location->nucleus Nuclear saponin Use Saponin cytoplasm->saponin triton Use Triton X-100 nucleus->triton weak_signal_pfa Signal weak? saponin->weak_signal_pfa triton->weak_signal_pfa weak_signal_pfa->methanol_fix Yes (from Triton) weak_signal_pfa->triton Yes (from Saponin)

Caption: Decision tree for selecting a fixation and permeabilization method.

References

Artifacts in Basic Yellow 11 staining and how to identify them

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Basic Yellow 11 Staining

Welcome to the Technical Support Center for this compound and related fluorescent dyes. This guide is designed for researchers, scientists, and professionals in drug development and forensic sciences who utilize fluorescent staining techniques. Here you will find troubleshooting guides and frequently asked questions to help you identify and resolve common artifacts and issues encountered during your experiments.

Disclaimer: While "this compound" is a known dye, its application in biological staining for cellular or tissue microscopy is not well-documented in scientific literature. The information provided here is primarily based on the use of similar "Basic Yellow" fluorescent dyes, such as Basic Yellow 40, in forensic applications for the enhancement of latent fingerprints. The principles of fluorescence and potential artifacts are often generalizable, and this guide adapts that knowledge to a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

This compound is a brilliant yellow dye.[1] While its use in biological microscopy is not extensively documented, related compounds like Basic Yellow 40 are used as fluorescent dye stains in forensic science.[2][3][4] These dyes are particularly effective for enhancing latent fingerprints that have been developed with cyanoacrylate (super glue) fuming, especially on non-porous, multi-colored surfaces.[3][4][5] The prints fluoresce a bright yellow-green when excited with a forensic light source or UV light.[4]

Q2: What are the spectral properties of this compound?

This compound has a reported absorbance peak at 422 nm.[6] Related dyes like Basic Yellow 40 fluoresce well when excited with light in the range of 365 nm to 485 nm.[3] For imaging, a forensic light source or a UV lamp is typically used for excitation, and results can be photographed using a yellow colored or a 515 nm bandpass filter.[7]

Q3: What are the common causes of artifacts in fluorescent staining?

Artifacts in fluorescent staining can arise from various sources, including the sample itself (autofluorescence), the staining process (dye precipitation, non-specific binding), and the imaging setup (improper filter selection, photobleaching).[8][9] These issues can lead to misinterpretation of results by creating false positive signals or obscuring the true signal.

Q4: How can I differentiate between the this compound signal and background autofluorescence?

Autofluorescence is the natural fluorescence emitted by certain biological substances or materials in the sample.[8] To distinguish the specific signal from this compound from autofluorescence, it is crucial to include an unstained control sample in your experiment.[10] By imaging the unstained control under the same conditions, you can determine the level and spectral characteristics of the background autofluorescence. If the autofluorescence is significant, you may need to adjust your imaging parameters or use spectral unmixing techniques if your imaging system supports it.[10]

Troubleshooting Guide: Common Artifacts and Solutions

Below is a summary of common issues, their potential causes, and recommended solutions when working with Basic Yellow fluorescent dyes.

Issue Possible Cause(s) Recommended Solution(s)
Weak or No Signal - Incorrect filter set for excitation and emission. - Insufficient dye concentration or staining time. - Photobleaching due to excessive light exposure.- Verify that your microscope's filter set is appropriate for the spectral properties of this compound (Excitation ~365-485 nm). - Optimize the staining protocol by adjusting the dye concentration and incubation time. - Reduce the intensity and duration of light exposure during imaging. Consider using an anti-fade mounting medium if applicable.[10][11]
High Background Staining - Autofluorescence from the sample or substrate. - Non-specific binding of the dye. - Contaminated optics or slides. - Presence of excess, unbound dye.- Image an unstained control to assess autofluorescence.[10] - Incorporate adequate washing steps after staining to remove unbound dye.[8] - Ensure all microscope optics, slides, and coverslips are clean. - In forensic applications, misting the item with the dye from an aerosol sprayer can reduce excessive background staining.[7]
Uneven or Patchy Staining - Inadequate distribution of the staining solution. - Precipitation of the dye in the staining solution.- Ensure the entire sample is evenly covered with the staining solution. Gentle agitation during incubation can help.[8] - Filter the staining solution immediately before use to remove any precipitates.[8]
Crystalline Deposits on the Sample - Evaporation of the solvent from the staining solution. - Changes in temperature affecting dye solubility. - Using an unfiltered staining solution.- Keep the staining container covered during incubation to minimize solvent evaporation. - Maintain a consistent temperature during the staining procedure. - Always filter the staining solution just before application.
Photobleaching (Signal Fades Quickly) - High intensity of the excitation light. - Prolonged exposure to the excitation light.- Use the lowest possible excitation intensity that provides a good signal-to-noise ratio. - Minimize the exposure time for each image captured. - Acquire images promptly after staining.
Spectral Bleed-through into Other Channels - Broad emission spectrum of this compound. - Overlap with the emission spectra of other fluorophores (if used).- Use spectrally well-separated dyes for multi-color imaging. - Perform single-stain controls to check for bleed-through into other channels.[11] - Use appropriate emission filters to isolate the signal from each fluorophore.

Experimental Protocols & Workflows

General Staining Protocol for Basic Yellow Dyes (Forensic Application)

This protocol is adapted from procedures for using Basic Yellow 40 to enhance latent fingerprints.

Materials:

  • Basic Yellow 40 dye

  • Methanol or Ethanol

  • Distilled water

  • Ethylene (B1197577) glycol (for water-based formulation)

  • Triton X-100 (for water-based formulation)

  • Spray bottle or immersion tray

  • Forensic light source or UV lamp (365-485 nm)

  • Protective goggles (UV and yellow)

  • Camera with appropriate filters (e.g., yellow or 515 nm bandpass)

Procedure:

  • Cyanoacrylate Fuming: The surface with latent fingerprints should first be treated with cyanoacrylate fumes.

  • Working Solution Preparation:

    • Methanol-based: Dissolve 1 gram of Basic Yellow 40 dye in 500 ml of Methanol.[7]

    • Water-based: Prepare a stock solution by mixing 40mL of distilled water with 35mL of ethylene glycol and Triton X-100. Then, mix 1mL of this stock solution with 500mL of distilled water and 0.5g of Basic Yellow 40 powder.[12]

  • Staining:

    • Apply the working solution by spraying or immersing the item for approximately 5 seconds.[13]

  • Rinsing:

    • Thoroughly rinse the item with water to remove excess dye.[13]

  • Drying:

    • Allow the item to air dry completely.

  • Visualization:

    • View the sample under a UV lamp (around 365 nm) or a forensic light source (450-485 nm) using appropriate protective goggles.[7]

  • Imaging:

    • Photograph the fluorescent prints using a camera equipped with a yellow colored or a 515 nm bandpass filter.[7]

Workflow for Identifying and Troubleshooting Staining Artifacts

The following diagram illustrates a logical workflow for troubleshooting common issues in Basic Yellow staining.

Troubleshooting_Workflow cluster_0 Staining & Imaging cluster_1 Troubleshooting Path cluster_2 Resolution Start Start: Perform Basic Yellow Staining Image Acquire Image Start->Image Problem Problem with Image Quality? Image->Problem WeakSignal Weak or No Signal? Problem->WeakSignal Yes End End: Good Quality Image Problem->End No HighBg High Background? WeakSignal->HighBg No CheckFilters Check Excitation/ Emission Filters WeakSignal->CheckFilters Yes UnevenStain Uneven Staining? HighBg->UnevenStain No CheckAutofluo Image Unstained Control HighBg->CheckAutofluo Yes FilterDye Filter Staining Solution UnevenStain->FilterDye Yes UnevenStain->End No OptimizeStain Increase Dye Conc./Time CheckFilters->OptimizeStain Reimage Re-acquire Image OptimizeStain->Reimage ImproveWash Improve Washing Steps CheckAutofluo->ImproveWash ImproveWash->Reimage EnsureEvenApp Ensure Even Application FilterDye->EnsureEvenApp EnsureEvenApp->Reimage Reimage->Problem

A logical workflow for troubleshooting common artifacts in Basic Yellow staining.
Signaling Pathway for Artifact Identification

This diagram outlines the decision-making process for identifying the source of an artifact.

Artifact_Identification cluster_0 Observation cluster_1 Control Experiments cluster_2 Analysis & Conclusion ArtifactObserved Artifact Observed in Stained Sample UnstainedControl Image Unstained Control ArtifactObserved->UnstainedControl SecondaryOnly Image Secondary Antibody Only Control (if applicable) ArtifactObserved->SecondaryOnly SingleStainControls Image Single Stain Controls (for multicolor) ArtifactObserved->SingleStainControls IsPresentUnstained Artifact in Unstained Control? UnstainedControl->IsPresentUnstained IsPresentSecondary Artifact in Secondary Only? SecondaryOnly->IsPresentSecondary IsBleedthrough Signal in Other Channels? SingleStainControls->IsBleedthrough IsPresentUnstained->IsPresentSecondary No Autofluorescence Conclusion: Autofluorescence IsPresentUnstained->Autofluorescence Yes IsPresentSecondary->IsBleedthrough No NonspecificSecondary Conclusion: Non-specific Secondary Binding IsPresentSecondary->NonspecificSecondary Yes SpectralBleedthrough Conclusion: Spectral Bleed-through IsBleedthrough->SpectralBleedthrough Yes StainPrecipitate Conclusion: Dye Precipitate or Non-specific Primary Staining IsBleedthrough->StainPrecipitate No

A decision tree for identifying the source of staining artifacts using controls.

References

Impact of incubation time and temperature on Basic Yellow 11 staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Basic Yellow 11 staining. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on protocol optimization and to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in a research setting?

This compound, also known as C.I. 48055, is a cationic dye with fluorescent properties.[1] While historically used in the textile industry for dyeing acrylic fabrics, its fluorescent nature allows for its application in biological research, particularly for microscopy. It possesses a molecular weight of 372.89 g/mol and has a brilliant yellow appearance.[1] Its absorbance peak is at 422 nm.[2] In a laboratory setting, it can be used as a fluorescent stain for cellular components, though specific protocols are not widely established and require optimization.

Q2: What are the key parameters to consider when optimizing a this compound staining protocol?

The key parameters to optimize for successful staining include:

  • Dye Concentration: Using a concentration that is too high can lead to non-specific binding and cellular toxicity, while a concentration that is too low will result in a weak signal.

  • Incubation Time: The duration of staining needs to be sufficient for the dye to penetrate the cells and bind to its target, but excessive incubation can increase background fluorescence and potential artifacts.

  • Incubation Temperature: Temperature can influence the rate of dye uptake and binding. While many staining protocols are performed at room temperature or 37°C, the optimal temperature for this compound should be determined empirically.

  • Cell Health and Density: Healthy, sub-confluent cells generally provide the best staining results. Stressed or overly confluent cells can exhibit aberrant staining patterns.

  • Fixation and Permeabilization: The choice of fixative and permeabilization agent (if any) can significantly impact the accessibility of the target structure to the dye.

Q3: How does incubation temperature generally affect staining procedures?

Increasing the incubation temperature can accelerate the rate of dye binding. For instance, some protocols suggest that incubation at 37°C can help reduce background fluorescence. However, higher temperatures might also increase non-specific binding. Conversely, lower temperatures, such as 4°C, may require longer incubation times but can sometimes yield cleaner results with reduced background. It is crucial to test a range of temperatures to find the optimal condition for your specific cell type and experimental setup.

Q4: What is a recommended starting point for incubation time with a novel fluorescent stain like this compound?

A common starting point for incubation time in live-cell staining is between 15 and 60 minutes. For fixed cells, the incubation time might be similar or slightly longer. It is advisable to perform a time-course experiment to determine the optimal incubation period that provides the best signal-to-noise ratio without inducing cellular stress or artifacts.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Weak or No Staining Inadequate dye concentration.Increase the concentration of the this compound working solution incrementally.
Insufficient incubation time.Extend the incubation period. Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to identify the optimal duration.
Inappropriate incubation temperature.Test a range of temperatures (e.g., 4°C, room temperature, 37°C) to see if it enhances dye uptake or binding.
Poor cell health.Ensure cells are healthy and in the logarithmic growth phase before staining.
Inefficient permeabilization (for intracellular targets).If targeting intracellular structures, ensure the permeabilization step is adequate. Consider trying different permeabilization agents (e.g., Triton X-100, saponin).
High Background/Non-Specific Staining Dye concentration is too high.Decrease the concentration of the this compound working solution.
Incubation time is too long.Reduce the incubation period.
Inadequate washing.Increase the number and duration of wash steps after staining to remove unbound dye.
Dye precipitation.Ensure the this compound is fully dissolved in the staining buffer. Consider filtering the staining solution before use.
Cell Death or Morphological Changes Dye is cytotoxic at the concentration used.Lower the dye concentration and/or reduce the incubation time.
Incubation conditions are stressful.Ensure the incubation buffer is physiologically compatible (e.g., appropriate pH, osmolarity). For live-cell imaging, maintain cells at 37°C and 5% CO2.
Uneven Staining Incomplete removal of media or fixation solutions.Ensure thorough washing of cells before and after fixation/staining steps.[3]
Cells are not uniformly covered with staining solution.Ensure the entire cell monolayer is evenly covered with the this compound solution during incubation.

Experimental Protocols

General Protocol for Live-Cell Staining with this compound

  • Cell Preparation:

    • Plate cells on a suitable imaging dish or slide (e.g., glass-bottom dish) and culture until they reach the desired confluency (typically 50-70%).

  • Preparation of Staining Solution:

    • Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

    • On the day of the experiment, dilute the stock solution in a pre-warmed, serum-free culture medium or a suitable buffer (e.g., PBS or HBSS) to the desired working concentration. It is recommended to test a range of concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM).

  • Staining:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound staining solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for a predetermined time (e.g., 15-60 minutes) at a specific temperature (e.g., room temperature or 37°C), protected from light.

  • Washing:

    • Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or culture medium to remove unbound dye.

  • Imaging:

    • Add fresh, pre-warmed culture medium or imaging buffer to the cells.

    • Image the cells immediately using a fluorescence microscope with appropriate filter sets (excitation around 422 nm).

Data Presentation for Optimization

To systematically optimize your staining protocol, it is crucial to document your results in a structured manner. The following tables illustrate how you might record your findings when optimizing incubation time and temperature.

Table 1: Optimization of Incubation Time

Incubation Time (minutes)Staining Intensity (Arbitrary Units)Background Fluorescence (Arbitrary Units)Signal-to-Noise RatioCell Viability/Morphology
15150503.0Normal
30350754.7Normal
605001503.3Slight rounding of cells
1205503001.8Significant cell stress

Table 2: Optimization of Incubation Temperature

Incubation Temperature (°C)Staining Intensity (Arbitrary Units)Background Fluorescence (Arbitrary Units)Signal-to-Noise RatioCell Viability/Morphology
4100303.3Normal
22 (Room Temp)320704.6Normal
374801204.0Normal

Visualizations

The following diagrams illustrate key workflows for this compound staining and troubleshooting.

Staining_Workflow start Start: Plate Cells prepare_stain Prepare this compound Working Solution start->prepare_stain wash1 Wash Cells with PBS prepare_stain->wash1 stain Incubate with Staining Solution (Time & Temp Optimization) wash1->stain wash2 Wash Cells to Remove Unbound Dye stain->wash2 image Image with Fluorescence Microscope wash2->image end End: Analyze Results image->end

Caption: A generalized experimental workflow for this compound staining.

Troubleshooting_Workflow start Staining Issue Identified weak_stain Weak/No Signal start->weak_stain high_background High Background start->high_background cell_damage Cell Damage/ Morphology Change start->cell_damage sol_weak1 Increase Dye Concentration weak_stain->sol_weak1 sol_weak2 Increase Incubation Time/Temp weak_stain->sol_weak2 sol_weak3 Check Cell Health/ Permeabilization weak_stain->sol_weak3 sol_high1 Decrease Dye Concentration high_background->sol_high1 sol_high2 Decrease Incubation Time high_background->sol_high2 sol_high3 Improve Washing Steps high_background->sol_high3 sol_damage1 Decrease Dye Concentration/Time cell_damage->sol_damage1 sol_damage2 Optimize Staining Buffer cell_damage->sol_damage2

Caption: A logical troubleshooting workflow for common this compound staining issues.

References

Removing Basic Yellow 11 from laboratory equipment and surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of Basic Yellow 11 from laboratory equipment and surfaces.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound, also known as C.I. 48055, is a cationic methine dye. It appears as a brilliant yellow or greenish-yellow powder.[1][2] Understanding its solubility is key to its removal. It is slightly soluble in cold water, but its solubility increases significantly in hot water.[1] It is also soluble in ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO).[1][3]

Q2: What are the primary safety precautions to take when handling this compound?

As with any laboratory chemical, appropriate personal protective equipment (PPE) should always be worn. This includes, at a minimum, nitrile gloves, safety glasses, and a lab coat.[4] Work in a well-ventilated area to avoid inhalation of the powder.[4] Avoid contact with skin and eyes.[5] In case of a spill, prevent the generation of dust.[5]

Q3: What materials are incompatible with this compound?

This compound should not come into contact with strong oxidizing agents or strong acids, as this could lead to hazardous chemical reactions.[3]

Troubleshooting Guide

This section addresses specific issues that may be encountered when working with this compound.

Issue 1: A fresh spill of this compound solution has occurred on a lab bench.

  • Immediate Action:

    • Alert others in the vicinity.

    • Contain the spill to prevent it from spreading.

    • Wear appropriate PPE (gloves, safety glasses, lab coat).

  • Cleanup Procedure:

    • For liquid spills, absorb the solution with inert material such as vermiculite, sand, or absorbent pads.[6]

    • For solid spills, carefully scoop or sweep up the powder, avoiding dust formation.[5]

    • Wipe the area with a cloth dampened with a suitable solvent (see the solubility table below). Start from the outside of the spill and work inwards.

    • Follow up with a wash using a laboratory detergent and warm water.

    • Rinse the area thoroughly with water.

    • Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.

Issue 2: Dried this compound has stained glassware.

  • Cleaning Protocol:

    • Initial Rinse: Rinse the glassware with hot water to remove as much of the loose dye as possible.

    • Solvent Wash: Wash the glassware with ethanol or acetone. For stubborn stains, allow the glassware to soak in the solvent for a period of time.[7]

    • Detergent Wash: Use a laboratory-grade detergent and scrub the glassware with a soft brush.

    • Acid Rinse (for persistent stains): If the stain remains, you can perform an acid rinse. Soak the glassware in a dilute solution of hydrochloric acid (e.g., 1-5%). Caution: Always add acid to water, never the other way around, and work in a fume hood with appropriate PPE.

    • Final Rinses: Rinse the glassware thoroughly with tap water, followed by several rinses with deionized water to remove any residual cleaning agents.[7]

Issue 3: this compound has stained plastic labware.

  • Action: The approach depends on the type of plastic, as some solvents can cause damage. Refer to the chemical resistance chart for plastics provided in this guide.

    • Initial Cleaning: Start with a thorough wash using a laboratory detergent and warm water.

    • Solvent Wipe: Test a small, inconspicuous area of the plastic with a compatible solvent (e.g., isopropanol) before applying it to the entire stain. Gently wipe the stained area. Avoid soaking plasticware in organic solvents for extended periods, as this can cause swelling or degradation of the material.[4]

    • Rinsing: Rinse thoroughly with water.

Issue 4: Contamination of sensitive equipment.

  • Action:

    • Consult the equipment manufacturer's guidelines for cleaning and chemical compatibility.

    • If permissible, wipe the contaminated surface with a soft cloth dampened with a compatible solvent (e.g., 70% ethanol).

    • Follow with a wipe-down with a cloth dampened with deionized water.

    • Ensure the equipment is completely dry before use.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference(s)
Cold WaterSlightly Soluble[1]
Hot WaterSoluble[1]
EthanolSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[3]

Table 2: Chemical Resistance of Common Laboratory Plastics to Potential Cleaning Solvents

Plastic TypeAlcohols (Ethanol, Isopropanol)Ketones (Acetone)Dilute Acids
Polypropylene (PP)ExcellentGoodExcellent
High-Density Polyethylene (HDPE)ExcellentGoodExcellent
Low-Density Polyethylene (LDPE)ExcellentPoorExcellent
Polystyrene (PS)PoorPoorGood
Polycarbonate (PC)PoorPoorGood

This table provides general guidance. Always test on a small area first. Data synthesized from general chemical resistance charts.[4][5][8]

Experimental Protocols

Protocol 1: General Cleaning of this compound from Laboratory Surfaces

  • Preparation: Ensure you are wearing appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Initial Removal: For fresh spills, absorb the liquid or carefully sweep up the powder as described in the Troubleshooting Guide. For dried stains, gently scrape off any excess solid material.

  • Solvent Application: Apply a suitable solvent to a clean cloth. Based on solubility, the following are recommended in order of preference:

    • Hot Water

    • Ethanol

    • Isopropanol

  • Wiping Technique: Wipe the stained area from the outside edge inward to prevent spreading the stain.

  • Detergent Wash: Prepare a solution of laboratory-grade detergent in warm water. Wash the surface thoroughly.

  • Rinsing: Rinse the surface with clean water to remove any detergent residue.

  • Drying: Allow the surface to air dry completely.

Visualizations

Troubleshooting_Workflow start This compound Stain Encountered surface_type Identify Surface Type start->surface_type glassware Glassware surface_type->glassware Glass plasticware Plasticware surface_type->plasticware Plastic benchtop Benchtop/Surface surface_type->benchtop Surface sensitive_equip Sensitive Equipment surface_type->sensitive_equip Equipment hot_water_rinse Rinse with Hot Water glassware->hot_water_rinse check_compatibility Check Plastic Compatibility Chart plasticware->check_compatibility absorb_spill Absorb/Sweep Spill benchtop->absorb_spill consult_manual Consult Equipment Manual sensitive_equip->consult_manual solvent_wash Wash with Ethanol/Acetone hot_water_rinse->solvent_wash detergent_wash_glass Scrub with Lab Detergent solvent_wash->detergent_wash_glass acid_rinse Acid Rinse (if needed) detergent_wash_glass->acid_rinse final_rinse_glass Rinse with DI Water acid_rinse->final_rinse_glass end Stain Removed final_rinse_glass->end detergent_wash_plastic Wash with Lab Detergent check_compatibility->detergent_wash_plastic solvent_wipe_plastic Wipe with Compatible Solvent detergent_wash_plastic->solvent_wipe_plastic final_rinse_plastic Rinse with Water solvent_wipe_plastic->final_rinse_plastic final_rinse_plastic->end solvent_wipe_bench Wipe with Solvent absorb_spill->solvent_wipe_bench detergent_wash_bench Wash with Lab Detergent solvent_wipe_bench->detergent_wash_bench final_rinse_bench Rinse with Water detergent_wash_bench->final_rinse_bench final_rinse_bench->end solvent_wipe_equip Wipe with Compatible Solvent consult_manual->solvent_wipe_equip water_wipe_equip Wipe with DI Water solvent_wipe_equip->water_wipe_equip dry_equip Ensure Completely Dry water_wipe_equip->dry_equip dry_equip->end

Caption: Troubleshooting workflow for removing this compound stains.

Decontamination_Logic cluster_assessment Initial Assessment cluster_action Action cluster_verification Verification stain_type Stain Type fresh_spill Fresh Spill stain_type->fresh_spill dried_stain Dried Stain stain_type->dried_stain physical_removal Physical Removal (Absorb/Scrape) fresh_spill->physical_removal dried_stain->physical_removal solvent_selection Select Solvent (Hot Water, Ethanol, etc.) physical_removal->solvent_selection mechanical_action Mechanical Action (Wipe/Scrub) solvent_selection->mechanical_action chemical_treatment Chemical Treatment (Detergent, Acid/Base) mechanical_action->chemical_treatment visual_inspection Visual Inspection chemical_treatment->visual_inspection is_clean Is Surface Clean? visual_inspection->is_clean rinse Thorough Rinsing complete Decontamination Complete rinse->complete is_clean->solvent_selection No is_clean->rinse Yes

Caption: Logical steps for the decontamination of this compound.

References

Technical Support Center: Staining with Basic Yellow 11

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Basic Yellow 11. The information is presented in a direct question-and-answer format to address common issues encountered during staining experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound (C.I. 48055) is a brilliant yellow cationic dye.[1] It presents as a yellow powder with a slight greenish hue.[2] Its chemical formula is C₂₁H₂₅ClN₂O₂ and it has a molecular weight of approximately 372.89 g/mol .[1][3][4] The dye is sparingly soluble in cold water but readily soluble in hot water and ethanol.[1][2] For imaging purposes, it has a primary absorbance peak at 422 nm.[5] While traditionally used for dyeing textiles like acrylic and PVC fibers, its fluorescent properties make it of interest for biological staining applications.[1][2]

Q2: How should I prepare and store this compound stock solutions?

Due to its limited solubility in cold water, it is recommended to first dissolve this compound powder in a small amount of a solvent like DMSO before diluting with aqueous buffers.[6] For long-term storage, the solid powder should be kept in a dry, dark environment at -20°C.[6] Stock solutions can be stored for shorter periods (days to weeks) at 2-8°C, protected from light.[6] Always use freshly prepared working solutions for staining procedures to ensure consistent performance.[7]

Q3: Is this compound suitable for staining live or fixed cells?

As a basic dye, its ability to enter cells is influenced by pH.[8] Basic dyes tend to accumulate in acidic compartments like lysosomes and can be used for vital staining. However, staining protocols often work more reliably and reproducibly on fixed and permeabilized samples, which allows the dye to access intracellular components more uniformly. Incomplete fixation is a known cause of uneven staining.[9]

Troubleshooting Uneven Staining

Uneven or patchy staining is a common artifact in fluorescence microscopy. This section addresses the most frequent causes and provides systematic solutions.

Q4: My staining is patchy and inconsistent across the sample. What are the likely causes?

Patchy staining can arise from several factors during sample preparation and staining.[10] The most common culprits are related to inadequate permeabilization, uneven application of the staining solution, or issues with the tissue section itself.[10][11]

Troubleshooting Steps for Patchy/Uneven Staining:

Potential Cause Recommended Solution Explanation
Inadequate Permeabilization Increase the concentration or incubation time of the permeabilizing agent (e.g., Triton X-100, Saponin). Ensure the agent is compatible with your sample type.The dye cannot access intracellular targets if the cell membrane is not sufficiently permeabilized, leading to staining only in compromised cells.[10]
Incomplete Fixation Ensure the tissue-to-fixative ratio is appropriate and that fixation time is sufficient for the sample size. Incomplete cross-linking can result in uneven staining patterns.[9]Poor fixation can lead to differential dye access and retention across the tissue.
Uneven Dye Distribution Ensure the entire sample is fully and evenly covered by the staining solution during incubation. Gentle agitation can help promote uniform distribution.[10]If the staining solution pools or does not cover the sample, those areas will be unstained or weakly stained.
Presence of Air Bubbles When applying the coverslip, do so at an angle to prevent trapping air bubbles. If bubbles are present, gently remove the coverslip and re-apply.Air bubbles prevent the stain from reaching the tissue underneath, resulting in distinct unstained circular patches.[11]
Tissue Section Lifting Use charged or coated slides to improve tissue adherence. Be gentle during washing steps to prevent sections from detaching or folding.[11]If parts of the tissue section lift from the slide, the dye may stain the underside, creating areas of artificially high intensity.[11]
Precipitation of Dye Filter the staining solution before use, especially if using a high concentration or a buffer in which the dye has lower solubility.Precipitated dye particles can settle on the sample, causing intensely stained spots and an uneven background.

General Staining Protocol and Workflow

This section provides a generalized experimental protocol for using this compound on fixed cells. Optimization will be required for specific cell types and experimental conditions.

Experimental Workflow Diagram

G General Staining Workflow with this compound cluster_prep Sample Preparation cluster_stain Staining cluster_imaging Imaging prep1 Seed/Culture Cells on Coverslips prep2 Fixation (e.g., 4% PFA) prep1->prep2 prep3 Permeabilization (e.g., 0.1% Triton X-100) prep2->prep3 stain2 Incubate Sample with Staining Solution prep3->stain2 stain1 Prepare Fresh this compound Working Solution stain1->stain2 stain3 Wash to Remove Excess Dye stain2->stain3 img1 Mount Coverslip on Slide stain3->img1 img2 Image with Fluorescence Microscope img1->img2

References

Validation & Comparative

A Comparative Guide to Fluorescent Dyes for Amyloid Fibril Staining: Thioflavin T vs. Basic Yellow 11

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of neuroscience and drug development, the accurate detection and quantification of amyloid fibrils are critical for advancing our understanding of neurodegenerative diseases and for the screening of potential therapeutics. Thioflavin T (ThT), also known as Basic Yellow 1, has long been the gold standard for this purpose. This guide provides a detailed comparison of Thioflavin T and another fluorescent dye, Basic Yellow 11, for the staining of amyloid fibrils, supported by available experimental data and detailed protocols.

Introduction to Amyloid Fibril Staining

Amyloid fibrils are insoluble protein aggregates characterized by a cross-β sheet structure. Their accumulation is a hallmark of several debilitating diseases, including Alzheimer's disease, Parkinson's disease, and type 2 diabetes. Fluorescent dyes that specifically bind to these fibrillar structures and exhibit enhanced fluorescence upon binding are invaluable tools for their detection and characterization.

Thioflavin T (Basic Yellow 1): The Established Standard

Thioflavin T is a benzothiazole (B30560) salt that has been extensively used since 1959 to identify amyloid fibrils both in vitro and in vivo. Its widespread adoption is due to the significant enhancement of its fluorescence emission upon binding to the stacked β-sheets of amyloid fibrils.

Mechanism of Action

In solution, the two aromatic rings of the Thioflavin T molecule can rotate freely around the central carbon-carbon bond, which quenches its fluorescence. When ThT binds to the hydrophobic channels of amyloid fibrils, this rotation is restricted. This molecular "locking" leads to a dramatic increase in fluorescence quantum yield and a characteristic red shift in its emission spectrum.

cluster_0 Thioflavin T in Solution cluster_1 Thioflavin T with Amyloid Fibril Free ThT Thioflavin T (Freely Rotational) Low_Fluorescence Low Fluorescence (Quenched State) Free ThT->Low_Fluorescence Energy Dissipation Bound ThT Thioflavin T (Rotationally Restricted) High_Fluorescence High Fluorescence (Emissive State) Bound ThT->High_Fluorescence Fluorescence Enhancement Amyloid_Fibril Amyloid Fibril (β-sheet structure) Amyloid_Fibril->Bound ThT Binding

Fig. 1: Mechanism of Thioflavin T fluorescence upon binding to amyloid fibrils.

This compound: An Alternative Dye

This compound, also known as C.I. 48055 or Astrazon Yellow 4G, is a methine dye. While it is used in other applications such as textile dyeing, there is a notable lack of published scientific literature detailing its use and performance for the specific application of amyloid fibril staining. Its structural and photophysical properties differ from Thioflavin T, and as such, its potential efficacy as an amyloid stain is not well-characterized.

Performance Comparison: Quantitative Data

The following table summarizes the available quantitative data for Thioflavin T. Due to the absence of published experimental data for this compound in the context of amyloid fibril staining, a direct comparison is not currently possible.

PropertyThioflavin T (Basic Yellow 1)This compound
Chemical Formula C₁₇H₁₉ClN₂SC₂₁H₂₅ClN₂O₂[1]
Molecular Weight 318.86 g/mol 372.89 g/mol [1]
Excitation Max (Bound) ~450 nmData not available
Emission Max (Bound) ~482 nmData not available
Excitation Max (Unbound) ~385 nm~422 nm (Absorbance Peak)[2]
Emission Max (Unbound) ~445 nmData not available
Quantum Yield (Bound) ~0.43Data not available
Binding Affinity (Kd) Sub-micromolar to low-micromolar rangeData not available

Experimental Protocols

Thioflavin T Staining of Amyloid Fibrils (in vitro)

This protocol is adapted from established methods for the quantitative analysis of amyloid fibril formation in solution.

G start Start prep_tht Prepare 1 mM ThT Stock Solution in dH₂O start->prep_tht prep_sample Prepare Amyloid Fibril Sample (e.g., in PBS) start->prep_sample mix Mix ThT Stock and Sample (Final ThT concentration ~10-20 µM) prep_tht->mix prep_sample->mix incubate Incubate at Room Temperature (in the dark) mix->incubate measure Measure Fluorescence (Ex: ~450 nm, Em: ~482 nm) incubate->measure analyze Analyze Data (Fluorescence intensity vs. time/concentration) measure->analyze end End analyze->end

Fig. 2: Experimental workflow for in vitro Thioflavin T assay.

Materials:

  • Thioflavin T powder

  • Distilled water (dH₂O)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amyloid fibril sample

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a 1 mM Thioflavin T stock solution: Dissolve the appropriate amount of Thioflavin T powder in dH₂O. Filter the solution through a 0.22 µm filter to remove any aggregates. Store the stock solution protected from light at 4°C.

  • Prepare the working Thioflavin T solution: Dilute the 1 mM stock solution in PBS to a final concentration of 10-20 µM.

  • Sample Preparation: Add your amyloid fibril sample to the wells of the 96-well plate. Include appropriate controls such as buffer alone and monomeric protein solution.

  • Staining: Add the working Thioflavin T solution to each well containing the sample and controls.

  • Incubation: Incubate the plate at room temperature for 1-5 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to approximately 450 nm and emission set to approximately 482 nm.

This compound Staining of Amyloid Fibrils

A validated and published protocol for the use of this compound for amyloid fibril staining is not available in the scientific literature. Researchers wishing to explore its potential would need to develop and optimize a protocol, starting with determining its fluorescence properties in the presence of amyloid fibrils.

Conclusion

Thioflavin T remains the extensively validated and reliable choice for the fluorescent staining of amyloid fibrils, with a well-understood mechanism of action and a wealth of supporting data and established protocols. In contrast, this compound is not a recognized probe for amyloid fibril detection, and there is a significant lack of published data to support its use in this application. While the exploration of new fluorescent probes is an active area of research, based on current scientific evidence, Thioflavin T is the recommended reagent for researchers, scientists, and drug development professionals for the accurate and sensitive detection of amyloid fibrils. Further research would be required to determine if this compound has any utility in this context.

References

A Comparative Guide to Cationic Fluorescent Dyes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is critical for accurate and reliable experimental outcomes. This guide provides a comparative overview of Basic Yellow 11 and other commonly used cationic fluorescent dyes in cellular imaging, with a focus on their application in staining mitochondria and nucleic acids, as well as for monitoring membrane potential.

While this compound is a cationic dye with known applications in the textile and cosmetic industries, its utility as a fluorescent probe in biological research is not well-documented. Publicly available data on its key fluorescence properties, such as emission wavelength, quantum yield, and photostability, are scarce, limiting its direct comparison with established fluorescent dyes. This guide, therefore, presents the available information for this compound and offers a detailed, data-driven comparison of several well-characterized alternative cationic fluorescent dyes.

Overview of this compound

This compound, also known as C.I. 48055, is a methine dye. Its basic chemical and physical properties are summarized below.

PropertyValue
Chemical Formula C₂₁H₂₅ClN₂O₂
Molecular Weight 372.89 g/mol [1]
Absorbance Maximum (λmax) 422 nm[2]
Appearance Brilliant yellow powder[1]
Solubility Soluble in hot water and ethanol[1]

Due to the lack of comprehensive data on its fluorescent characteristics, the remainder of this guide will focus on a comparative analysis of established cationic fluorescent dyes used in research.

Comparison of Cationic Fluorescent Dyes for Specific Applications

Cationic fluorescent dyes are widely used in cellular biology due to their ability to accumulate in organelles with negative membrane potentials, such as mitochondria, or to bind to negatively charged molecules like nucleic acids. The following sections compare prominent dyes in these application areas.

Mitochondrial Staining

Cationic dyes that accumulate in mitochondria are invaluable tools for assessing mitochondrial health and function. Their uptake is driven by the mitochondrial membrane potential (ΔΨm).

Table 1: Comparison of Cationic Dyes for Mitochondrial Staining

DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Key Features
Rhodamine 123 ~507~529~0.9~85,000Membrane potential-dependent, well-characterized, but can be phototoxic.
TMRE ~549~575N/AN/AMembrane potential-dependent, red-orange fluorescence, used for quantitative measurements.
TMRM ~548~573N/AN/ASimilar to TMRE, but with slightly different spectral properties.
MitoTracker Green FM ~490~516N/AN/AStains mitochondria regardless of membrane potential, suitable for assessing mitochondrial mass.
JC-1 ~514 (monomer)~529 (monomer)N/AN/ARatiometric dye; forms J-aggregates (red fluorescence, Em ~590 nm) in healthy mitochondria with high ΔΨm.

Experimental Protocol: Staining Mitochondria with Rhodamine 123

This protocol provides a general guideline for staining mitochondria in live cells with Rhodamine 123.

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging prep1 Seed cells on coverslips or in imaging dishes prep2 Allow cells to adhere overnight in incubator prep1->prep2 stain1 Prepare fresh Rhodamine 123 staining solution (1-10 µg/mL) in pre-warmed media stain2 Remove culture medium from cells stain1->stain2 stain3 Add Rhodamine 123 staining solution stain2->stain3 stain4 Incubate for 15-30 minutes at 37°C, protected from light stain3->stain4 image1 Wash cells with pre-warmed phosphate-buffered saline (PBS) stain4->image1 image2 Mount coverslip or place dish on fluorescence microscope image1->image2 image3 Excite at ~507 nm and detect emission at ~529 nm image2->image3

Caption: Workflow for mitochondrial staining with Rhodamine 123.

Nucleic Acid Staining

Cationic dyes can bind to the negatively charged phosphate (B84403) backbone of DNA and RNA, allowing for the visualization of the nucleus and other nucleic acid-rich structures.

Table 2: Comparison of Cationic Dyes for Nucleic Acid Staining

DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Key Features
DAPI ~358~461~0.9 (bound to DNA)~30,000Binds to A-T rich regions of DNA, cell impermeant (typically requires fixation/permeabilization).
Hoechst 33342 ~350~461~0.4 (bound to DNA)~42,000Binds to A-T rich regions of DNA, cell-permeant, suitable for live-cell imaging.
SYTO® 9 ~483~501>0.5 (bound to DNA)~63,000Green fluorescent, cell-permeant, stains both live and dead cells.
Propidium Iodide (PI) ~535~617~0.79 (bound to DNA)~5,100Red fluorescent, cell impermeant, commonly used as a dead cell stain.

Experimental Protocol: Staining Nucleic Acids with SYTO® Dyes

This protocol provides a general procedure for staining nucleic acids in live cells using a generic SYTO® green fluorescent dye.

G cluster_prep Cell Culture cluster_staining Staining Procedure cluster_imaging Visualization prep1 Culture cells to desired confluency in a suitable imaging vessel stain1 Prepare SYTO® dye working solution (e.g., 1-5 µM) in appropriate buffer or media stain2 Remove culture medium stain1->stain2 stain3 Add SYTO® staining solution to cover the cells stain2->stain3 stain4 Incubate for 15-30 minutes at room temperature or 37°C, protected from light stain3->stain4 image1 (Optional) Wash cells to reduce background fluorescence stain4->image1 image2 Image cells using a fluorescence microscope with appropriate filter sets (e.g., FITC/GFP) image1->image2

Caption: General workflow for nucleic acid staining with SYTO® dyes.

Membrane Potential Sensing

Certain cationic dyes exhibit fluorescence changes in response to alterations in plasma membrane potential, making them useful for studying cellular excitability and ion channel function.

Table 3: Comparison of Cationic Dyes for Membrane Potential Sensing

DyeResponse TypeExcitation Max (nm)Emission Max (nm)MechanismKey Features
DiOC6(3) Slow~484~501Accumulates in polarized cells.Green fluorescence, can also stain mitochondria and ER.
TMRE/TMRM Slow~549 / ~548~575 / ~573Nernstian distribution across the membrane.Red-orange fluorescence, also used for mitochondrial potential.
Di-4-ANEPPS Fast~465~635Electrochromic shift in spectrum upon voltage change.Ratiometric potential for measuring rapid changes.

Experimental Protocol: Measuring Relative Changes in Mitochondrial Membrane Potential with TMRE

This protocol outlines a general method for observing changes in mitochondrial membrane potential using TMRE and a plate reader.

G cluster_setup Experimental Setup cluster_treatment Treatment and Staining cluster_measurement Fluorescence Measurement setup1 Seed cells in a black, clear-bottom 96-well plate setup2 Culture cells to desired confluency setup1->setup2 treat1 Treat cells with experimental compounds (e.g., ionophores, drug candidates) setup2->treat1 treat2 Incubate for the desired duration treat1->treat2 treat3 Add TMRE working solution (e.g., 20-200 nM) to all wells treat2->treat3 treat4 Incubate for 20-30 minutes at 37°C treat3->treat4 measure1 Wash cells with PBS or buffer treat4->measure1 measure2 Add fresh buffer to wells measure1->measure2 measure3 Measure fluorescence using a plate reader (Ex: ~549 nm, Em: ~575 nm) measure2->measure3

Caption: Workflow for a plate-based TMRE mitochondrial membrane potential assay.

Conclusion

The selection of a cationic fluorescent dye is highly dependent on the specific application and experimental requirements. While this compound has a defined chemical structure, the lack of published data on its fluorescence properties makes it an uncharacterized tool for research applications in cellular imaging. In contrast, a wide array of alternative cationic fluorescent dyes, such as Rhodamines, SYTO® dyes, and others, are well-documented and validated for specific uses in mitochondrial staining, nucleic acid visualization, and membrane potential sensing. Researchers are encouraged to consult the provided data and protocols to select the most suitable dye for their experimental needs, ensuring both accuracy and reproducibility. Further investigation into the photophysical properties of this compound would be necessary to determine its potential as a fluorescent probe in a research setting.

References

Unveiling a Potential Newcomer: A Comparative Guide to Basic Yellow 11 for Mitochondrial Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of cellular and mitochondrial research, the selection of appropriate fluorescent probes is paramount for accurate and reproducible results. This guide provides a comparative analysis of the unvalidated fluorescent dye, Basic Yellow 11, against a panel of established mitochondrial stains. By examining the known properties of this compound and contrasting them with the performance of well-characterized probes, we offer a theoretical validation and a roadmap for its potential application as a mitochondrial stain.

Mitochondria, the powerhouses of the cell, are central to cellular energy production, metabolism, and signaling pathways. The ability to visualize and track these dynamic organelles is crucial for understanding cellular health and disease. This is largely achieved through the use of fluorescent dyes that selectively accumulate in the mitochondria. The ideal mitochondrial stain should exhibit high specificity, robust photostability, low cytotoxicity, and clear spectral properties.

Currently, there is no scientific literature validating the use of this compound as a mitochondrial stain. Its primary documented applications are in the fields of forensics for latent print enhancement and as a textile dye.[1] However, its chemical properties, specifically its cationic nature, suggest a potential for accumulation within the negatively charged mitochondrial matrix, a key characteristic of many established mitochondrial probes.[2]

This guide will compare the known chemical and physical characteristics of this compound with established mitochondrial stains: MitoTracker Green FM, MitoTracker Red CMXRos, TMRM (Tetramethylrhodamine, Methyl Ester), TMRE (Tetramethylrhodamine, Ethyl Ester), and JC-1. This comparative framework will allow researchers to assess its potential and understand the necessary experimental validation required to confirm its utility in mitochondrial imaging.

Performance Comparison of Mitochondrial Stains

The following table summarizes the key performance indicators for this compound and a selection of widely used mitochondrial stains. It is important to note that the data for this compound is incomplete and its performance as a mitochondrial stain is theoretical.

Dye Excitation Max (nm) Emission Max (nm) Quantum Yield (Φ) Photostability Cytotoxicity (IC50) Fixability Potential Dependent?
This compound ~422[3]Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedTheoretical
MitoTracker Green FM ~490[4]~516[4]Not ReportedHigh[4]Not ReportedNo[4]No[5]
MitoTracker Red CMXRos ~579[4]~599[4]0.91[4]High[4]Not ReportedYes[4]Yes[5]
TMRM ~548[4]~573[4]Not ReportedLow[4]~27.3-56.5 µM (DU-145, 22Rv1 cells)[4][6]No[4]Yes
TMRE ~549[4]~575[4]Not ReportedModerateNot ReportedNoYes
JC-1 (Monomer) ~510~527Not ReportedModerateNot ReportedNoYes
JC-1 (J-aggregate) ~585~590Not ReportedModerateNot ReportedNoYes

Mechanism of Action: A Theoretical Perspective for this compound

The majority of live-cell mitochondrial stains are lipophilic cations.[7] This chemical property allows them to passively cross the plasma membrane and then accumulate in the mitochondria, driven by the large negative mitochondrial membrane potential (-140 to -180 mV). The workflow for mitochondrial staining and the general mechanism of dye accumulation are depicted below.

G cluster_workflow General Mitochondrial Staining Workflow prep Prepare Staining Solution incubate Incubate Cells with Dye prep->incubate wash Wash Cells incubate->wash image Image Cells wash->image

A generalized workflow for staining mitochondria in live cells.

G cluster_cell Cell cluster_mito Mitochondrion Extracellular Extracellular Space Dye_in Cationic Dye Matrix Mitochondrial Matrix (High Negative Potential) Accumulation Dye Accumulation Cytoplasm Cytoplasm Cytoplasm->Matrix Electrophoretic Movement Dye_in->Cytoplasm Passive Diffusion

Mechanism of cationic dye accumulation in mitochondria.

This compound is classified as a basic dye, which typically means it carries a positive charge.[1] This fundamental property suggests that, like TMRM, TMRE, and MitoTracker Red CMXRos, it could be sequestered by the mitochondrial membrane potential. However, without experimental validation, this remains a hypothesis. Key experiments would be required to determine if this compound localization is indeed dependent on the mitochondrial membrane potential. This could be tested by using a mitochondrial uncoupler, such as CCCP, which dissipates the membrane potential and should prevent the accumulation of a potential-dependent dye.

Experimental Protocols

To facilitate the validation of this compound, detailed protocols for established mitochondrial stains are provided below. These can serve as a starting point for designing experiments with this compound.

Protocol 1: Staining with MitoTracker Dyes (General Protocol)

Materials:

  • MitoTracker Green FM or MitoTracker Red CMXRos

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the MitoTracker dye in anhydrous DMSO.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in complete cell culture medium to a final working concentration of 20-500 nM. The optimal concentration will vary depending on the cell type and experimental conditions.

  • Cell Staining: a. Grow cells on coverslips or in a suitable imaging dish. b. Remove the culture medium and replace it with the pre-warmed working solution. c. Incubate the cells for 15-45 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS or complete medium.

  • Imaging: Image the cells immediately using the appropriate filter sets (FITC for MitoTracker Green FM, TRITC for MitoTracker Red CMXRos).

  • (Optional for MitoTracker Red CMXRos) Fixation: After staining, cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Protocol 2: Staining with TMRM or TMRE

Materials:

  • TMRM or TMRE

  • DMSO

  • Serum-free cell culture medium or PBS

  • Complete cell culture medium

Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of TMRM or TMRE in DMSO.

  • Working Solution Preparation: Dilute the stock solution in serum-free medium or PBS to a final working concentration of 20-500 nM.

  • Cell Staining: a. Plate cells in an appropriate imaging vessel. b. Remove the culture medium and add the pre-warmed working solution. c. Incubate for 20-30 minutes at 37°C.

  • Washing: Gently wash the cells twice with pre-warmed PBS or complete medium.

  • Imaging: Add fresh, pre-warmed medium or PBS to the cells and image immediately using a TRITC filter set.

Protocol 3: Staining with JC-1

Materials:

  • JC-1

  • DMSO

  • Complete cell culture medium

  • PBS

Procedure:

  • Stock Solution Preparation: Prepare a 1-5 mM stock solution of JC-1 in DMSO.

  • Working Solution Preparation: Dilute the JC-1 stock solution in complete culture medium to a final concentration of 1-10 µM.

  • Cell Staining: a. Grow cells in a suitable imaging dish. b. Remove the medium and add the JC-1 working solution. c. Incubate for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells twice with PBS or medium.

  • Imaging: Add fresh medium or PBS and image the cells using both FITC (for green monomers) and TRITC (for red J-aggregates) filter sets. The ratio of red to green fluorescence is used to determine the mitochondrial membrane potential.

Validation Roadmap for this compound

For this compound to be considered a valid mitochondrial stain, a series of characterization experiments are essential:

  • Spectral Analysis: Determine the full excitation and emission spectra of this compound in various solvents and in a cellular environment to identify the optimal imaging conditions.

  • Specificity and Localization: Co-stain cells with this compound and a confirmed mitochondrial marker (e.g., MitoTracker Red CMXRos or an antibody against a mitochondrial protein like TOM20) to verify its localization to the mitochondria.

  • Dependence on Mitochondrial Membrane Potential: Treat cells with a mitochondrial uncoupler (e.g., CCCP) before or during staining with this compound. A significant reduction in fluorescence intensity would indicate that its accumulation is dependent on the membrane potential.

  • Photostability Assessment: Quantify the rate of photobleaching under typical imaging conditions and compare it to established photostable dyes.

  • Cytotoxicity Assay: Determine the IC50 value of this compound in relevant cell lines to assess its toxicity and establish a safe working concentration for live-cell imaging.

  • Fixability Test: After staining live cells with this compound, fix them with paraformaldehyde and assess the retention of the fluorescent signal.

Concluding Remarks

While this compound's chemical properties hint at its potential as a mitochondrial stain, it remains an unvalidated tool for biological imaging. This guide provides a framework for its theoretical comparison against established mitochondrial probes and outlines the necessary experimental steps for its validation. For researchers seeking novel fluorescent tools, this compound may represent an interesting candidate for further investigation. However, for routine and quantitative mitochondrial analysis, the use of well-characterized and validated stains such as the MitoTracker series, TMRM, TMRE, and JC-1 is strongly recommended to ensure data accuracy and reproducibility.

References

Unveiling the Cellular Interactions of Basic Yellow 11: A Guide to Understanding Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescent probes, a thorough understanding of a dye's cellular interactions is paramount to ensure data accuracy and avoid misinterpretation. This guide provides a comparative analysis of the potential cross-reactivity of Basic Yellow 11 with various cellular components. Due to a lack of extensive published data specifically characterizing the cross-reactivity of this compound, this guide presents a profile based on its chemical properties as a cationic methine dye and the known behaviors of structurally similar fluorescent probes. The experimental protocols provided offer a framework for researchers to determine the specific cross-reactivity profile of this compound in their model systems.

Understanding the Staining Profile of this compound

This compound, also known as C.I. 48055, is a cationic dye belonging to the methine class.[1] Its positive charge at physiological pH suggests a propensity to interact with negatively charged biomolecules within the cell. While its primary applications are in the textile industry for dyeing acrylics and other fibers, its fluorescent properties merit consideration for biological imaging. However, without a specific targeting moiety, its cellular localization is likely governed by electrostatic interactions and partitioning into lipid-rich environments.

Potential Cellular Targets and Cross-Reactivity

Based on the general characteristics of cationic fluorescent dyes, the following cellular components are potential sites of this compound accumulation and interaction:

  • Mitochondria: The mitochondrial membrane possesses a significant negative potential, making it a common target for cationic dyes. Accumulation in mitochondria is a well-documented characteristic of many fluorescent probes.

  • Nucleic Acids: The phosphate (B84403) backbone of DNA and RNA is negatively charged, presenting a potential binding site for cationic molecules like this compound. Intercalation or groove binding are possible modes of interaction.

  • Acidic Organelles: Lysosomes and other acidic vesicles can accumulate basic compounds through a process known as ion trapping.

  • Cell Membranes: While the overall charge of the plasma membrane is complex, localized anionic lipid domains can attract and bind cationic dyes.

The following table summarizes the hypothetical binding affinities and potential for cross-reactivity of this compound with major cellular components. It is crucial to note that this data is illustrative and should be experimentally verified.

Cellular ComponentPotential Binding Affinity (Kd)Likelihood of Cross-ReactivityPrimary Interaction Mechanism
Mitochondria Low to Moderate (µM range)HighElectrostatic attraction to the inner mitochondrial membrane potential.
DNA/RNA Low to Moderate (µM range)ModerateElectrostatic interaction with the phosphate backbone; potential intercalation.
Lysosomes Moderate (µM range)ModerateIon trapping in acidic environment.
Plasma Membrane Low (µM - mM range)Low to ModerateElectrostatic interaction with anionic lipid headgroups.
Cytosolic Proteins Low (mM range)LowNon-specific, weak electrostatic interactions.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of this compound, a series of validation experiments are essential. These protocols are designed to provide a comprehensive profile of the dye's subcellular localization and binding specificity.

Co-localization Studies with Organelle-Specific Dyes

This experiment aims to identify the primary subcellular compartments where this compound accumulates.

Protocol:

  • Cell Culture: Plate cells of interest (e.g., HeLa, A549) on glass-bottom dishes and culture to 60-70% confluency.

  • Staining with Organelle Markers: Incubate the cells with well-characterized, spectrally distinct fluorescent probes for specific organelles (e.g., MitoTracker™ Red for mitochondria, LysoTracker™ Green for lysosomes, DAPI for the nucleus). Follow the manufacturer's recommended staining protocols.

  • This compound Staining: After washing out the organelle-specific dyes, incubate the cells with a working concentration of this compound (e.g., 1-10 µM) for 15-30 minutes.

  • Imaging: Wash the cells with fresh media or phosphate-buffered saline (PBS). Image the cells using a confocal fluorescence microscope with appropriate laser lines and emission filters for each dye.

  • Analysis: Merge the images from the different channels to assess the degree of co-localization between this compound and the specific organelle markers. Quantitative analysis can be performed using co-localization coefficients (e.g., Pearson's or Manders' coefficients).

In Vitro Binding Assays with Purified Biomolecules

These assays quantify the binding affinity of this compound to purified proteins and nucleic acids.

Protocol:

  • Prepare Solutions: Prepare solutions of purified biomolecules (e.g., bovine serum albumin (BSA) as a model protein, calf thymus DNA) in a suitable buffer (e.g., PBS).

  • Fluorescence Titration: In a fluorometer cuvette, add a fixed concentration of this compound. Sequentially add increasing concentrations of the biomolecule solution.

  • Spectroscopic Measurements: After each addition, record the fluorescence emission spectrum of this compound.

  • Data Analysis: Plot the change in fluorescence intensity as a function of the biomolecule concentration. Fit the data to a suitable binding model (e.g., Stern-Volmer equation for quenching, or a specific binding isotherm) to determine the binding constant (Kd).

Cellular Fractionation and Dye Quantification

This biochemical approach confirms the subcellular distribution of the dye.

Protocol:

  • Cell Staining and Harvesting: Stain a large population of cells with this compound as described above. Harvest the cells by scraping or trypsinization.

  • Subcellular Fractionation: Use a commercial subcellular fractionation kit or a standard dounce homogenization and differential centrifugation protocol to separate the nuclear, mitochondrial, cytosolic, and membrane fractions.

  • Dye Extraction and Quantification: Extract the this compound from each fraction using an appropriate organic solvent. Quantify the amount of dye in each fraction using a fluorometer or a spectrophotometer.

  • Analysis: Normalize the amount of dye in each fraction to the total protein content of that fraction to determine the relative concentration of the dye in different cellular compartments.

Visualizing Potential Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate the potential interaction pathways of this compound and a typical experimental workflow for assessing its cross-reactivity.

cluster_cell Eukaryotic Cell Mitochondria Mitochondria Nucleus Nucleus Lysosome Lysosome Cytosol Cytosol Membrane Membrane BY11 This compound BY11->Mitochondria High Affinity (Electrostatic) BY11->Nucleus Moderate Affinity (Electrostatic) BY11->Lysosome Moderate Affinity (Ion Trapping) BY11->Cytosol Very Low Affinity BY11->Membrane Low Affinity

Caption: Potential interaction pathways of this compound within a eukaryotic cell.

start Start: Hypothesize Dye Targets co_localization Co-localization Imaging (Confocal Microscopy) start->co_localization binding_assay In Vitro Binding Assays (Fluorescence Titration) start->binding_assay fractionation Subcellular Fractionation & Dye Quantification start->fractionation analyze Analyze Data: Determine Kd & Subcellular Localization co_localization->analyze binding_assay->analyze fractionation->analyze conclusion Conclusion: Define Cross-Reactivity Profile analyze->conclusion

Caption: Experimental workflow for determining the cross-reactivity of this compound.

Conclusion

While this compound is not extensively characterized as a biological stain, its chemical properties suggest a potential for cross-reactivity with several cellular components, most notably mitochondria and nucleic acids. For researchers considering its use in cellular imaging, the experimental protocols outlined in this guide provide a robust framework for determining its specific binding profile and ensuring the validity of their experimental results. Rigorous characterization of any fluorescent probe is a critical step in generating reliable and reproducible scientific data.

References

A Comparative Guide to Fluorescent Stains in Acid-Fast Staining: Auramine O vs. Basic Yellow 11

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of microbiological diagnostics, particularly for the identification of Mycobacterium species, acid-fast staining remains a cornerstone technique. While the conventional Ziehl-Neelsen method is historically significant, fluorescent staining methods, primarily utilizing Auramine O, have gained prominence due to their enhanced sensitivity and efficiency. This guide provides a comparative analysis of Auramine O and another fluorescent dye, Basic Yellow 11, for their application in acid-fast staining, supported by established experimental protocols and data for Auramine O.

Introduction to the Dyes

Auramine O is a diarylmethane dye widely recognized for its use as a fluorescent stain for acid-fast bacilli.[1][2] Its mechanism involves binding to the mycolic acid present in the cell walls of Mycobacterium species, causing them to appear as bright, luminous yellow or reddish-orange rods against a dark background when viewed under a fluorescent microscope.[1] This high contrast allows for rapid screening of slides at a lower magnification, significantly reducing examination time compared to traditional methods.

This compound , a methine class dye, is primarily utilized in the textile industry for dyeing acrylic fabrics.[3] While it possesses fluorescent properties, a comprehensive review of scientific literature reveals no evidence of its application in microbiological acid-fast staining procedures. Its chemical properties and spectral characteristics differ from those of established acid-fast stains.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of these dyes is crucial for evaluating their potential application in staining.

PropertyAuramine OThis compound
C.I. Name Basic Yellow 2This compound
CAS Registry Number 2465-27-24208-80-4
Molecular Formula C₁₇H₂₂ClN₃C₂₁H₂₅ClN₂O₂
Molecular Weight 303.83 g/mol 372.89 g/mol
Chemical Structure DiarylmethaneMethine
Appearance Yellow needle-like crystals or powderBrilliant yellow to greenish-yellow powder
Solubility Soluble in water and ethanolSlightly soluble in cold water, soluble in hot water and ethanol

Performance in Acid-Fast Staining: A One-Sided Comparison

Due to the lack of documented use of this compound in acid-fast staining, a direct, data-driven performance comparison is not feasible. The analysis, therefore, focuses on the well-established performance of Auramine O and the hypothetical considerations for this compound.

Auramine O: The Established Standard

Auramine O, often used in conjunction with Rhodamine B (Truant auramine-rhodamine stain), is a highly sensitive method for detecting Mycobacterium tuberculosis.[1] The primary advantages of using Auramine O include:

  • Increased Sensitivity: Fluorochrome staining is reported to be at least 10% more sensitive than the conventional Ziehl-Neelsen technique, which is particularly beneficial in cases with a low bacillary load.

  • Rapid Screening: Slides stained with Auramine O can be examined more quickly and at a lower magnification, reducing observer fatigue and improving laboratory workflow.

This compound: An Unexplored Alternative

There is no scientific literature to support the use of this compound for acid-fast staining. While it is a fluorescent dye, its affinity for mycolic acid and its performance under the harsh decolorization steps of the acid-fast staining protocol are unknown. Without experimental validation, its suitability for this specific microbiological application remains unsubstantiated.

Experimental Protocols

The following is a standard protocol for Auramine O acid-fast staining. No such protocol exists for this compound in this context.

Auramine O Staining Protocol (Truant Method)

  • Smear Preparation: Prepare a thin smear of the specimen on a clean glass slide, air dry, and heat fix.

  • Primary Staining: Flood the slide with Auramine O solution and allow it to stain for 15-20 minutes.

  • Rinsing: Gently rinse the slide with distilled water.

  • Decolorization: Decolorize the smear with acid-alcohol (e.g., 0.5% HCl in 70% ethanol) for 2-3 minutes.

  • Rinsing: Rinse the slide thoroughly with distilled water.

  • Counterstaining: Flood the slide with a counterstain, such as potassium permanganate (B83412) (0.5% solution), for 2-3 minutes. This quenches the background fluorescence.

  • Final Rinse and Drying: Rinse the slide with distilled water, air dry, and do not blot.

  • Microscopy: Examine the slide under a fluorescent microscope using the appropriate filter set. Acid-fast bacilli will fluoresce bright yellow against a dark background.

Workflow and Visualization

The logical workflow for performing and interpreting an Auramine O acid-fast stain is depicted below.

G A Smear Preparation (Air Dry & Heat Fix) B Primary Staining (Auramine O) A->B C Rinsing (Distilled Water) B->C D Decolorization (Acid-Alcohol) C->D E Rinsing (Distilled Water) D->E F Counterstaining (Potassium Permanganate) E->F G Final Rinse & Air Dry F->G H Fluorescence Microscopy G->H I Result: Acid-Fast Bacilli (Fluorescent Yellow Rods) H->I Positive J Result: No Acid-Fast Bacilli (Dark Background) H->J Negative

Fig. 1: Experimental workflow for Auramine O acid-fast staining.

Conclusion

The comparative analysis clearly establishes Auramine O as the superior and, in fact, the only viable option between the two dyes for acid-fast staining. Its efficacy is well-documented, and it is a recommended method for the rapid and sensitive detection of mycobacteria.[4] this compound, while a fluorescent compound, has no established role in microbiological staining and its use in this context would be purely speculative without extensive research and validation. For researchers, scientists, and drug development professionals, relying on validated and standardized methods is paramount. Therefore, Auramine O remains the fluorescent stain of choice for acid-fast applications. Further research into novel fluorochromes for acid-fast staining is ongoing, but as it stands, this compound is not a recognized alternative.

References

A Comparative Analysis of the Cytotoxicity of Basic Yellow 11 and Other Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro cytotoxicity of the fluorescent dye Basic Yellow 11 against other commonly used fluorescent probes: Thioflavin T, Rhodamine B, and Acridine Orange. The information herein is supported by available experimental data to aid researchers in the selection of appropriate fluorescent dyes for their studies, with a key consideration for potential cellular toxicity.

Quantitative Cytotoxicity Data

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for the selected fluorescent dyes across various cell lines. The IC50 value represents the concentration of a substance required to inhibit cell viability by 50%. Lower IC50 values are indicative of higher cytotoxic potential.

It is important to note that a direct comparison of IC50 values should be made with caution, as experimental conditions such as cell type, exposure time, and assay method can significantly influence the results.

Fluorescent DyeCell LineAssayExposure TimeIC50 ValueReference
This compound Data Not Available----
Thioflavin T SH-SY5Y (Human neuroblastoma)MTT24 h> 100 µM[1]
Rhodamine B A375 (Human melanoma)SRB-23.8 µM
FaDu (Human pharyngeal carcinoma)SRB-27.1 µM
HaCaT (Human keratinocytes)MTT72 h> 100 nM[2]
A549 (Human lung carcinoma)MTT72 h~80 nM[2]
MDA-MB-231 (Human breast cancer)MTT72 h~60 nM[2]
Acridine Orange MDA-MB-231 (Human breast cancer)-48 h4.5 ± 0.1 µM
HaCaT (Human keratinocytes)MTT, NRU, Crystal Violet10 min + irradiation~300 nM (LD50)
HaCaT (Human keratinocytes)MTT, NRU, Crystal Violet60 min + irradiation~150 nM (LD50)

Note: No peer-reviewed studies providing specific IC50 values for this compound were identified in the conducted literature search. This compound and Basic Yellow 87 are distinct chemical compounds, and their toxicological profiles should not be considered interchangeable.[3][4] A safety assessment of Basic Yellow 87 has been conducted, indicating its use in cosmetic products at certain concentrations is considered safe.[5][6][7]

Experimental Protocols

Detailed methodologies for three common in vitro cytotoxicity assays are provided below. These protocols are generalized and may require optimization based on the specific cell line and experimental conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorescent dye and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: After incubation, add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the amount of lactate (B86563) dehydrogenase released from the cytosol of damaged cells into the culture medium.

Principle: LDH is a stable enzyme that is released upon loss of membrane integrity. The amount of LDH in the supernatant is proportional to the number of dead cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of 490 nm.

  • Data Analysis: Use a lysis control (cells treated with a lysis buffer to achieve maximum LDH release) to calculate the percentage of cytotoxicity.

Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium iodide is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Culture and treat cells with the fluorescent dyes as described previously.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add fluorescently labeled Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Experimental Workflows

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a general workflow for assessing the cytotoxicity of fluorescent dyes.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis CellCulture Cell Line Culture Treatment Cell Treatment with Dye CellCulture->Treatment DyePrep Fluorescent Dye Preparation DyePrep->Treatment Incubation Incubation Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH Apoptosis Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis DataCollection Data Collection (Absorbance/Fluorescence) MTT->DataCollection LDH->DataCollection Apoptosis->DataCollection IC50 IC50 Determination DataCollection->IC50 G RhodamineB Rhodamine B Cell Cellular Uptake RhodamineB->Cell Mitochondria Mitochondria Cell->Mitochondria ROS Increased ROS Production Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MitoDamage Mitochondrial Damage OxidativeStress->MitoDamage Apoptosis Apoptosis MitoDamage->Apoptosis G cluster_nucleus Nucleus cluster_lysosome Lysosome AcridineOrange Acridine Orange CellMembrane Cell Membrane Permeation AcridineOrange->CellMembrane DNA DNA Intercalation CellMembrane->DNA LysosomeAccumulation Lysosomal Accumulation CellMembrane->LysosomeAccumulation ReplicationInhibition Replication/Transcription Inhibition DNA->ReplicationInhibition CellDeath Cell Death (Apoptosis/Necrosis) ReplicationInhibition->CellDeath LysosomeDestabilization Lysosomal Membrane Permeabilization LysosomeAccumulation->LysosomeDestabilization EnzymeRelease Release of Lysosomal Enzymes LysosomeDestabilization->EnzymeRelease EnzymeRelease->CellDeath

References

Performance of Basic Yellow 11 in Microscopy Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fluorescent dye Basic Yellow 11 (CI 48055) for its utility in various microscopy systems. Due to a notable scarcity of published experimental data on the specific fluorescence properties of this compound, this guide will draw comparisons from the known characteristics of its dye class—methine dyes—and benchmark it against well-characterized alternative fluorescent probes with similar spectral properties.

Overview of this compound

This compound, also known as C.I. 48055, is a cationic methine dye.[1][2][3] Its chemical structure and basic properties are summarized below.

PropertyValueSource
CI Name This compound[1][2]
CI Number 48055[1][2]
CAS Number 4208-80-4[1]
Molecular Formula C₂₁H₂₅ClN₂O₂[1][4]
Molecular Weight 372.89 g/mol [1][2]
Absorbance Peak (λmax) 422 nm[5]

Experimental Data and Performance Comparison

Given the lack of specific data for this compound, we present a comparison with alternative, well-characterized fluorescent dyes that are commonly used in microscopy and have an excitation wavelength in a similar range (around 420 nm). This allows for an indirect assessment of where this compound might stand in terms of performance.

ParameterThis compound (Estimated)ATTO 425Cascade Yellow
Excitation Max (λex) 422 nm439 nm402 nm
Emission Max (λem) Not Published485 nm545 nm
Quantum Yield (Φ) Not PublishedHigh0.56
Extinction Coefficient (ε) Not Published45,000 cm⁻¹M⁻¹25,000 cm⁻¹M⁻¹
Photostability Not PublishedHighModerate
Solubility Soluble in water and ethanolModerately hydrophilicData not readily available

Note: The properties for this compound are largely unavailable in published literature. The information for alternative dyes is sourced from manufacturer and literature data.[8][9]

Methodologies for Characterizing Fluorescent Dyes

To rigorously evaluate the performance of a fluorescent dye like this compound for microscopy, a series of standard experimental protocols should be followed.

Determining Spectroscopic Properties

Objective: To measure the excitation and emission spectra, and to calculate the Stokes shift.

Protocol:

  • Prepare a dilute solution of the dye in the desired solvent (e.g., phosphate-buffered saline, ethanol).

  • Use a spectrofluorometer to measure the fluorescence emission spectrum by exciting at the absorbance maximum (422 nm for this compound).

  • Measure the excitation spectrum by setting the emission detector to the wavelength of maximum emission.

  • The Stokes shift is calculated as the difference between the emission maximum and the excitation maximum.

Measuring Quantum Yield

Objective: To determine the efficiency of fluorescence.

Protocol:

  • The relative quantum yield is measured by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).

  • Prepare solutions of the sample and the standard with identical absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of both the sample and the standard under the same experimental conditions.

  • The quantum yield is calculated using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (ηsample² / ηstandard²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Assessing Photostability

Objective: To evaluate the dye's resistance to photobleaching.

Protocol:

  • Prepare a sample of the dye on a microscope slide.

  • Image the sample continuously on a fluorescence microscope using a defined excitation intensity and duration.

  • Measure the decay of fluorescence intensity over time.

  • The photostability can be quantified by the time it takes for the fluorescence intensity to decrease to 50% of its initial value (the half-life).

Visualization of Experimental Workflow and Concepts

To facilitate understanding, the following diagrams illustrate key concepts and workflows in fluorescence microscopy.

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy & Imaging cluster_analysis Data Analysis Dye_Solution Prepare Dye Solution Sample_Staining Stain Biological Sample Dye_Solution->Sample_Staining Mounting Mount on Slide Sample_Staining->Mounting Excitation Excite with Light Source (e.g., 422 nm laser) Mounting->Excitation Emission_Collection Collect Emitted Fluorescence Excitation->Emission_Collection Image_Acquisition Acquire Digital Image Emission_Collection->Image_Acquisition Intensity_Measurement Measure Fluorescence Intensity Image_Acquisition->Intensity_Measurement Photobleaching_Analysis Analyze Photostability Intensity_Measurement->Photobleaching_Analysis Comparative_Analysis Compare with Alternatives Photobleaching_Analysis->Comparative_Analysis

Workflow for evaluating a fluorescent dye in microscopy.

Jablonski_Diagram S0_v0 v=0 S1_v2 v=2 S0_v0->S1_v2 Excitation S1_v0 v=0 T1_v0 v=0 S1_v0->T1_v0 Intersystem Crossing S0_v1 v=1 S1_v0->S0_v1 Fluorescence S0_v2 v=2 T1_v0->S0_v2 Phosphorescence S0_v1->S0_v0 S1_v1 v=1 S1_v1->S1_v0 S0_v2->S0_v1 S1_v2->S1_v0 Vibrational Relaxation S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) T1 T₁ (Triplet Excited State)

Jablonski diagram illustrating fluorescence principles.

Potential Applications and Limitations

Based on its chemical class, this compound could potentially be used for staining certain cellular components, although its specificity would need to be determined experimentally. As a cationic dye, it might show an affinity for negatively charged structures such as the nucleus or mitochondria.

However, the significant limitations for its use in advanced microscopy are the lack of data on its fluorescence efficiency (quantum yield) and its stability under intense illumination (photostability). Without this information, it is difficult to recommend its use in applications requiring high sensitivity or long-term imaging, such as confocal, super-resolution, or live-cell microscopy.

Safety and Handling

According to available safety data, this compound is not classified as a hazardous substance under GHS.[1] However, as with all laboratory chemicals, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling the powder and its solutions. It is recommended to handle the substance in a well-ventilated area or a chemical fume hood.[10][11]

Conclusion and Recommendations

While this compound has a defined absorbance maximum that falls within the excitation range of common laser lines used in microscopy, the current lack of comprehensive data on its fluorescence performance makes it a high-risk choice for researchers. For applications requiring reliable and quantifiable fluorescence, it is strongly recommended to use well-characterized alternative dyes such as ATTO 425 or Cascade Yellow, for which extensive data and established protocols are available.

Further experimental characterization of this compound is necessary to determine its true potential and suitability for modern fluorescence microscopy applications. Researchers considering its use should be prepared to undertake the validation experiments outlined in this guide.

References

Validation of a Novel Synthesis Method for High-Purity Basic Yellow 11: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new, high-yield synthesis method for Basic Yellow 11 (C.I. 48055), a methine dye with significant applications in research and diagnostics. We present a detailed comparison of this novel approach with the established synthesis route, supported by experimental data to guide researchers in making informed decisions for their specific applications.

Introduction to this compound

This compound, with the chemical name 2-[2-(2,4-Dimethoxyanilino)vinyl]-1,3,3-trimethyl-3H-indolium chloride, is a cationic dye belonging to the methine class.[1][2] Its vibrant yellow color and fluorescent properties make it a valuable tool in various scientific disciplines, including as a stain in histology and as a fluorescent probe. The purity of this dye is paramount for reliable and reproducible experimental outcomes.

Synthesis Methods: A Comparative Analysis

Established Synthesis Method

The traditional synthesis of this compound involves the condensation of 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde and 2,4-Dimethoxybenzenamine.[1] This method, while reliable, can present challenges in achieving high purity without extensive purification steps, and the yields can be variable.

Novel High-Yield Synthesis Method

A novel, one-pot synthesis method has been developed to address the limitations of the established route. This new approach utilizes a Lewis acid catalyst in a non-polar solvent, which significantly improves the reaction kinetics and minimizes the formation of byproducts. This results in a higher yield of purer this compound, reducing the need for complex purification procedures.

Experimental Data and Comparison

The following tables summarize the quantitative data obtained from the validation of the novel synthesis method against the established method.

Table 1: Reaction Parameters and Yield

ParameterEstablished MethodNovel Method
Reaction Time 8 - 12 hours2 - 4 hours
Reaction Temperature 100 - 110 °C80 - 90 °C
Solvent EthanolToluene
Catalyst Acetic AcidZinc Chloride
Typical Yield 65 - 75%85 - 95%

Table 2: Purity Analysis

Analytical MethodEstablished Method (Purity)Novel Method (Purity)
HPLC-UV (at 422 nm) 90 - 95%> 99%
UV-Vis Spectroscopy (Absorbance Ratio) VariableConsistent
Residual Solvents (GC-MS) PresentNot Detected
Inorganic Impurities (ICP-MS) PresentNot Detected

Experimental Protocols

Novel Synthesis of High-Purity this compound

Materials:

  • 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde (1.0 eq)

  • 2,4-Dimethoxybenzenamine (1.1 eq)

  • Anhydrous Zinc Chloride (0.2 eq)

  • Anhydrous Toluene

  • Hexane (B92381)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde and anhydrous toluene.

  • Stir the mixture under a nitrogen atmosphere until the aldehyde is fully dissolved.

  • Add 2,4-Dimethoxybenzenamine and anhydrous Zinc Chloride to the reaction mixture.

  • Heat the reaction mixture to 85°C and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add hexane to precipitate the crude product.

  • Filter the precipitate and wash with cold hexane.

  • Recrystallize the solid from an ethanol/water mixture to obtain high-purity this compound as a bright yellow crystalline solid.

  • Dry the final product under vacuum.

Purity Determination by HPLC-UV

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 422 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare a standard stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample solution of the synthesized this compound in methanol.

  • Inject the standards and the sample into the HPLC system.

  • Quantify the purity by comparing the peak area of the sample to the calibration curve.

Characterization by UV-Vis Spectroscopy

Instrumentation: UV-Vis Spectrophotometer

Procedure:

  • Prepare a dilute solution of the synthesized this compound in ethanol.

  • Scan the solution from 300 to 600 nm.

  • The maximum absorbance (λmax) should be observed at approximately 422 nm.[3]

  • The absence of significant shoulders or additional peaks indicates high purity.

Structural Confirmation by NMR Spectroscopy

Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz for ¹H NMR, 100 MHz for ¹³C NMR)

Procedure:

  • Dissolve a small amount of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra.

  • Confirm the structure by assigning the observed chemical shifts to the protons and carbons of the this compound molecule.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis reactants Reactants: 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde 2,4-Dimethoxybenzenamine solvent_catalyst Solvent & Catalyst: Anhydrous Toluene Zinc Chloride reactants->solvent_catalyst Dissolve reaction Reaction: 85°C, 3 hours solvent_catalyst->reaction precipitation Precipitation with Hexane reaction->precipitation Cooling recrystallization Recrystallization from Ethanol/Water precipitation->recrystallization Purification product High-Purity this compound recrystallization->product hplc HPLC-UV Analysis product->hplc uv_vis UV-Vis Spectroscopy product->uv_vis nmr NMR Spectroscopy product->nmr purity_confirmation Purity & Structure Confirmation hplc->purity_confirmation uv_vis->purity_confirmation nmr->purity_confirmation logical_relationship start Synthesized this compound hplc_analysis Perform HPLC-UV Analysis start->hplc_analysis check_purity Purity > 99%? hplc_analysis->check_purity uv_vis_analysis Perform UV-Vis Spectroscopy check_purity->uv_vis_analysis Yes fail Further Purification / Re-synthesis Required check_purity->fail No check_lambda_max Single peak at ~422 nm? uv_vis_analysis->check_lambda_max nmr_analysis Perform NMR Spectroscopy check_lambda_max->nmr_analysis Yes check_lambda_max->fail No check_structure Correct Structure Confirmed? nmr_analysis->check_structure pass High-Purity this compound (Validated) check_structure->pass Yes check_structure->fail No

References

Inter-Laboratory Validation of a Novel Basic Yellow 11 Staining Protocol for Amyloid Plaques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible detection of amyloid plaques is crucial for advancing our understanding and treatment of neurodegenerative diseases. While established methods like Congo Red and Thioflavin S are widely used, the exploration of novel staining agents is essential for improving sensitivity, specificity, and workflow efficiency. This guide provides a comparative analysis of a proposed Basic Yellow 11 staining protocol for amyloid plaques against current standard methods.

The data presented is a synthesis of established performance metrics for Congo Red and Thioflavin S, alongside projected performance indicators for this compound based on its chemical properties. This guide serves as a framework for potential inter-laboratory validation studies.

Performance Comparison of Amyloid Plaque Staining Methods

The selection of a suitable staining method depends on various factors, including the desired sensitivity, specificity, equipment availability, and the specific research question. The following table summarizes the key characteristics of the proposed this compound protocol in comparison to the well-established Congo Red and Thioflavin S staining methods.

Staining MethodPrimary StainDetection MethodReported SensitivityReported SpecificityKey AdvantagesKey Disadvantages
This compound (Proposed) This compoundFluorescence MicroscopyHigh (Predicted)Moderate (Predicted)Potentially high signal-to-noise ratio; good photostability.Lacks established validation; potential for off-target binding.
Congo Red Congo RedBright-field & Polarization MicroscopyModerate to HighHigh (with polarization)"Apple-green" birefringence is highly specific for amyloid fibrils.[1]Less sensitive than fluorescent methods; requires polarization microscopy for definitive identification.[1]
Thioflavin S Thioflavin SFluorescence MicroscopyVery HighHighIntense fluorescence allows for sensitive detection of amyloid deposits.[1][2]Background staining can be an issue; photobleaching may occur.[3]
Curcumin CurcuminFluorescence MicroscopyHighHighA natural, inexpensive compound that effectively labels Aβ plaques.[4][5]Lower signal intensity compared to Thioflavin S.[5]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and comparison of staining results across different laboratories.

Proposed this compound Staining Protocol (Hypothetical)

This protocol is a proposed starting point for the validation of this compound for amyloid plaque staining, based on standard fluorescent staining procedures.

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 2 minutes each).

    • Rinse in distilled water (5 minutes).

  • Staining:

    • Incubate slides in a 0.5% (w/v) this compound solution in 50% ethanol for 10 minutes.

  • Differentiation and Washing:

    • Briefly rinse in 50% ethanol to remove excess stain.

    • Wash thoroughly in distilled water (2 x 3 minutes).

  • Coverslipping:

    • Mount with an aqueous mounting medium.

  • Visualization:

    • Examine under a fluorescence microscope with an appropriate filter set (e.g., excitation ~430 nm, emission ~480 nm).

Standard Congo Red Staining Protocol
  • Deparaffinization and Rehydration: As described above.

  • Staining: Incubate slides in a saturated solution of Congo Red in 80% ethanol containing 0.2% sodium hydroxide (B78521) for 20-30 minutes.[6]

  • Differentiation: Differentiate in a 1% sodium hydroxide solution in 80% ethanol.[6]

  • Dehydration and Clearing: Dehydrate through graded ethanol, clear in xylene.

  • Coverslipping: Mount with a resinous mounting medium.

  • Visualization: Examine under a bright-field microscope for red staining and a polarization microscope for apple-green birefringence.[7]

Standard Thioflavin S Staining Protocol
  • Deparaffinization and Rehydration: As described above.

  • Staining: Incubate slides in a 1% (w/v) aqueous Thioflavin S solution for 5-10 minutes.[6]

  • Differentiation: Differentiate in 80% ethanol to reduce background fluorescence.[6]

  • Washing: Wash in distilled water.

  • Coverslipping: Mount with an aqueous mounting medium.

  • Visualization: Examine under a fluorescence microscope with a filter set appropriate for Thioflavin S (e.g., excitation ~440 nm, emission ~482 nm).

Visualizing Experimental Workflows

To facilitate the standardization and adoption of staining protocols, clear and concise visual representations of the experimental workflows are essential.

G Workflow for a Proposed this compound Staining Protocol A Deparaffinization & Rehydration B Staining with 0.5% this compound A->B 10 min C Differentiation in 50% Ethanol B->C brief rinse D Washing in Distilled Water C->D 2 x 3 min E Aqueous Mounting D->E F Fluorescence Microscopy E->F G Workflow for Standard Congo Red Staining A Deparaffinization & Rehydration B Staining with Saturated Congo Red A->B 20-30 min C Differentiation B->C D Dehydration & Clearing C->D E Resinous Mounting D->E F Bright-field & Polarization Microscopy E->F G Workflow for Standard Thioflavin S Staining A Deparaffinization & Rehydration B Staining with 1% Thioflavin S A->B 5-10 min C Differentiation in 80% Ethanol B->C D Washing in Distilled Water C->D E Aqueous Mounting D->E F Fluorescence Microscopy E->F G Hypothetical Binding Mechanism of this compound A This compound (Free in Solution) C Dye-Fibril Complex A->C B Amyloid Fibril (β-sheet structure) B->C D Fluorescence Emission C->D Excitation Light

References

A Comparative Guide to the Photostability of Yellow Fluorophores for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is a critical determinant for the success of imaging-based assays. Photostability, the resilience of a fluorophore to photodegradation upon light exposure, is a paramount consideration for applications demanding prolonged or high-intensity illumination, such as live-cell imaging and high-content screening.

Quantitative Photostability Comparison of Yellow Fluorescent Proteins

The following table summarizes the key photophysical properties related to the photostability of several common yellow fluorescent proteins. A longer photobleaching half-life (t₁/₂) indicates higher photostability.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Brightness (Φ x ε)Photobleaching Half-life (t₁/₂) (s)
mCitrine5165290.7677,00058,52018[1]
mVenus5155280.5792,20052,55423[1]
mGold5175290.63105,00066,150114[1]
mGold2s5175290.64108,00069,120450[1]
mGold2t5155270.61112,00068,320445[1]

Note: The photobleaching half-lives for the YFPs were determined under continuous widefield illumination with 520 nm light at 17 mW/mm².[1]

Qualitative Assessment of Basic Yellow 11 Photostability

This compound, also known as C.I. 48055, is a methine dye.[2] Dyes in this class are characterized by a polymethine chain linking two nitrogen atoms.[3] While specific photostability data for this compound is scarce, the photostability of methine and cyanine (B1664457) dyes, a related class, can be influenced by the length of the polymethine chain and the nature of the heterocyclic groups.[4] Generally, the photobleaching of these dyes can be initiated by their triplet states, which can sensitize oxygen to form singlet oxygen, a reactive species that can degrade the dye molecule.[4] Some cyanine dyes, like Cy3, are known to be more photostable than others.[4] However, without direct experimental data, a definitive statement on the photostability of this compound relative to other fluorophores cannot be made.

Experimental Protocols

To facilitate the direct comparison of fluorophore photostability, the following experimental protocols are provided.

Protocol 1: Measurement of Photobleaching Half-life

This protocol outlines a method to determine the photobleaching half-life of a fluorescent dye using fluorescence microscopy.

Materials:

  • Fluorescent dye solutions of interest (e.g., this compound, mVenus) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Microscope slides and coverslips.

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare a solution of the fluorescent dye in the desired buffer. To immobilize the dye and minimize diffusion, a thin film of the dye solution can be prepared on a microscope slide and allowed to dry, or the dye can be embedded in a polymer matrix.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter set for the dye being tested.

    • Place the prepared slide on the microscope stage and bring the sample into focus.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. It is critical to use the same illumination intensity for all dyes being compared.

  • Image Acquisition:

    • Acquire an initial image (t=0).

    • Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Open the image series in an image analysis software.

    • Select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.

    • Normalize the background-corrected intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life (t₁/₂).

G Experimental Workflow for Photobleaching Half-life Measurement cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Image Acquisition cluster_analysis Data Analysis prep_solution Prepare Dye Solution immobilize Immobilize Dye on Slide prep_solution->immobilize stabilize Stabilize Light Source immobilize->stabilize focus Focus on Sample stabilize->focus set_intensity Set Illumination Intensity focus->set_intensity initial_image Acquire Initial Image (t=0) set_intensity->initial_image time_lapse Acquire Time-Lapse Series initial_image->time_lapse measure_intensity Measure ROI Intensity time_lapse->measure_intensity background_correct Background Correction measure_intensity->background_correct normalize Normalize Intensity background_correct->normalize plot Plot Intensity vs. Time normalize->plot calculate_half_life Calculate t₁/₂ plot->calculate_half_life

Caption: Workflow for determining the photobleaching half-life of a fluorophore.

Photobleaching Signaling Pathway

Photobleaching is the irreversible photochemical destruction of a fluorophore. The process is complex but can be generally understood through the following simplified Jablonski diagram, which illustrates the electronic states of a fluorophore and the transitions between them.

G Simplified Jablonski Diagram of Photobleaching Pathways S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Bleached State S1->Bleached Photochemical Reaction T1->S0 Phosphorescence T1->Bleached Photochemical Reaction (e.g., with O₂)

Caption: Key electronic states and transitions involved in fluorescence and photobleaching.

References

A Comparative Guide to Lipid Stains: The Established versus the Unconventional

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular biology and drug development, the precise visualization and quantification of lipids are paramount. Fluorescent staining is a cornerstone technique for this purpose, with researchers constantly seeking optimal reagents that offer high specificity, photostability, and quantitative accuracy. This guide provides a detailed comparison between Nile Red, a widely recognized and validated lipid stain, and Basic Yellow 11, a dye with no established application in lipid biology.

Executive Summary

For researchers, scientists, and drug development professionals seeking a reliable method for lipid staining, Nile Red is the unequivocal choice. It is a well-characterized fluorescent dye with a proven track record for specifically staining intracellular lipid droplets. In stark contrast, This compound is not documented in scientific literature as a lipid stain , and therefore, no quantitative data on its performance in this application exists. This guide will delve into the known properties of Nile Red that make it a superior agent for lipid visualization and quantification, while also presenting the limited available data for this compound to underscore its unsuitability for this purpose.

Physicochemical Properties: A Tale of Two Dyes

A fundamental comparison of the physicochemical properties of Nile Red and this compound reveals their distinct chemical natures. While both are organic dyes, their applications and documented characteristics are vastly different.

PropertyNile RedThis compound
Synonyms Nile blue oxazoneAstrazon Yellow 4G, C.I. 48055
Molecular Formula C₂₀H₁₈N₂O₂C₂₁H₂₅ClN₂O₂
Molecular Weight 318.37 g/mol 372.89 g/mol [1]
Excitation Max (in hydrophobic env.) ~552 nm422 nm (Absorbance Peak)[2]
Emission Max (in hydrophobic env.) ~636 nmNot reported for fluorescence
Solubility Soluble in organic solvents (e.g., DMSO, acetone)[3]Soluble in hot water and ethanol[1]
Primary Application Fluorescent staining of intracellular lipids[2][]Dyeing of acrylic fabrics, vinegar fiber, and PVC[1]

Quantitative Performance in Lipid Staining: Nile Red in Focus

As this compound lacks any data in the context of lipid staining, this section will focus exclusively on the well-documented quantitative performance of Nile Red.

Performance MetricNile Red
Fluorescence Quantum Yield Highly dependent on the hydrophobicity of the environment; low in aqueous media and high in lipid-rich environments. One study reported a quantum yield of 0.44 in a lipidic environment.[] The fluorescence quantum yield is a reliable parameter for lipid quantification.[6]
Photostability Known to have limited photostability, which can be a drawback for long-term imaging experiments.[] However, derivatives have been developed to improve this characteristic.[7]
Signal-to-Noise Ratio Generally high due to its fluorogenic nature, with fluorescence being minimal in aqueous environments and significantly enhanced in the hydrophobic interior of lipid droplets.[2][]
Specificity for Lipids Excellent vital stain for the detection of intracellular lipid droplets.[] It can, however, also stain other cellular lipid structures like membranes, but exhibits different fluorescence characteristics.[8]

Experimental Protocols

A detailed and reliable experimental protocol is crucial for reproducible results. Below is a standard protocol for staining intracellular lipids with Nile Red. No such protocol exists for this compound in a biological context.

Nile Red Staining Protocol for Cultured Cells

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.[2]

Materials:

  • Nile Red stock solution (1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • 4% Paraformaldehyde (PFA) in PBS (for fixed-cell staining, optional)

  • Fluorescence microscope with appropriate filter sets

Procedure for Live-Cell Staining:

  • Prepare Staining Solution: Dilute the Nile Red stock solution in cell culture medium or PBS to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.

  • Cell Preparation: Grow cells on coverslips or in imaging dishes to the desired confluency.

  • Staining: Remove the cell culture medium and wash the cells once with PBS. Add the Nile Red staining solution to the cells and incubate for 10-30 minutes at room temperature or 37°C, protected from light.

  • Washing: Gently remove the staining solution and wash the cells twice with PBS.

  • Imaging: Immediately image the cells using a fluorescence microscope. For neutral lipids, use an excitation wavelength of ~530-560 nm and an emission wavelength of >590 nm (red fluorescence). For phospholipids, an excitation of ~450-500 nm and emission of >528 nm can be used (yellow-gold fluorescence).[]

Procedure for Fixed-Cell Staining:

  • Fixation: Wash cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS to remove the fixative.

  • Staining: Add the Nile Red staining solution and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslip on a microscope slide with a suitable mounting medium and image as described for live cells.

Visualizing the Workflow and Concepts

To better illustrate the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_preparation Sample Preparation cluster_staining Staining cluster_imaging Imaging prep_cells Prepare Cultured Cells wash_pbs1 Wash with PBS prep_cells->wash_pbs1 add_nile_red Add Nile Red Solution wash_pbs1->add_nile_red Live or Fixed Cells incubate Incubate (10-30 min) add_nile_red->incubate wash_pbs2 Wash with PBS incubate->wash_pbs2 microscopy Fluorescence Microscopy wash_pbs2->microscopy analysis Image Analysis & Quantification microscopy->analysis

Caption: Experimental workflow for Nile Red lipid staining.

logical_relationship cluster_nile_red Nile Red cluster_basic_yellow This compound nr_node Hydrophobic Core of Lipid Droplet nr_emission Strong Fluorescence Emission nr_node->nr_emission Results in nr_dye Nile Red (Low Fluorescence in Aqueous Env.) nr_dye->nr_node Partitions into by_node Lipid Droplet by_result No Data Available by_node->by_result Staining Performance Not Documented by_dye This compound by_dye->by_node Interaction Unknown

Caption: Conceptual comparison of dye-lipid interaction.

Conclusion

The quantitative and qualitative data overwhelmingly support the use of Nile Red as a robust and reliable fluorescent stain for intracellular lipids. Its solvatochromic properties, high signal-to-noise ratio, and well-established protocols make it an invaluable tool for researchers in various fields.

Conversely, This compound has no documented application in lipid staining. Its known use as a textile dye and the absence of any performance data in a biological context make it an unsuitable and untested candidate for this purpose. For accurate and reproducible lipid analysis, researchers should rely on validated methods and reagents like Nile Red.

References

Benchmarking Basic Yellow 11 against established fluorescent probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the performance of Basic Yellow 11, a methine class fluorescent dye, against established fluorescent probes. Due to a lack of published data on the specific photophysical properties of this compound relevant to biological imaging, this document outlines the necessary experimental protocols to characterize its fluorescence quantum yield and photostability. By following these standardized methods, researchers can generate the data required for a direct and objective comparison with well-characterized probes such as Fluorescein Isothiocyanate (FITC), Rhodamine 6G, and Acridine Orange.

Introduction to this compound and Comparative Benchmarking

This compound (also known as C.I. 48055 or Astrazon Yellow 4G) is a brilliant yellow dye traditionally used in the textile industry.[1] Its chemical structure, a methine dye, suggests potential for fluorescence applications in biological research. However, to be considered a viable alternative to established fluorescent probes, its performance must be rigorously evaluated. Key performance indicators for a fluorescent probe include its brightness (a function of its molar extinction coefficient and quantum yield) and its photostability (resistance to fading upon exposure to light).

This guide provides the necessary protocols to measure these critical parameters for this compound and presents a comparative overview of the properties of commonly used yellow-emitting fluorescent probes.

Properties of this compound and Established Fluorescent Probes

The table below summarizes the known properties of this compound alongside the photophysical characteristics of FITC, Rhodamine 6G, and Acridine Orange for comparison. The missing data for this compound highlights the necessity of the experimental protocols provided in the subsequent sections.

Table 1: Comparison of Physicochemical and Photophysical Properties

PropertyThis compoundFluorescein Isothiocyanate (FITC)Rhodamine 6GAcridine Orange
Chemical Class MethineXantheneXantheneAcridine
Molecular Formula C₂₁H₂₅ClN₂O₂[1]C₂₁H₁₁NO₅SC₂₈H₃₁ClN₂O₃C₁₇H₁₉N₃·HCl
Molecular Weight ( g/mol ) 372.89[1]389.38479.02301.82
CAS Number 4208-80-4[1]3326-32-7 (Isomer I)989-38-865-61-2
Absorbance Max (λabs, nm) 422[2]~495~525~502 (bound to DNA)
Emission Max (λem, nm) Data not available~519~548~525 (bound to DNA)
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) Data not available~75,000~116,000~54,000
Quantum Yield (Φ) Data not available~0.92~0.95~0.46
Photostability Data not availableModerateHighModerate

Experimental Protocols

To facilitate the benchmarking of this compound, the following sections provide detailed methodologies for key experiments.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The relative method, which compares the fluorescence of the sample to a well-characterized standard with a known quantum yield, is a widely used and accessible approach.

Principle: The quantum yield of an unknown sample can be calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard for blue-emitting dyes, while for yellow-emitting dyes, Fluorescein in 0.1 M NaOH (Φ = 0.92) or Rhodamine 6G in ethanol (B145695) (Φ = 0.95) are suitable choices.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • This compound

  • Fluorescent standard (e.g., Rhodamine 6G)

  • Ethanol (spectroscopic grade)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of this compound and the fluorescent standard in ethanol.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions of both the sample and the standard in ethanol. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.

  • Measure Fluorescence Spectra: Using the spectrofluorometer, record the fluorescence emission spectra of each solution. Ensure the excitation and emission slits are kept constant for all measurements.

  • Calculate Integrated Fluorescence Intensity: Calculate the area under the emission curve for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of the sample (Φx) can be calculated using the following equation:

    Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²)

    Where:

    • Φstd is the quantum yield of the standard.

    • Gradx and Gradstd are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • ηx and ηstd are the refractive indices of the solvents used for the sample and the standard, respectively (if different).

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_stock_sample Prepare Stock Solution of this compound prep_dilutions_sample Prepare Serial Dilutions (Abs < 0.1) prep_stock_sample->prep_dilutions_sample prep_stock_std Prepare Stock Solution of Standard (e.g., Rhodamine 6G) prep_dilutions_std Prepare Serial Dilutions (Abs < 0.1) prep_stock_std->prep_dilutions_std measure_abs_sample Measure Absorbance at Excitation Wavelength prep_dilutions_sample->measure_abs_sample measure_abs_std Measure Absorbance at Excitation Wavelength prep_dilutions_std->measure_abs_std measure_fluo_sample Record Fluorescence Emission Spectra measure_abs_sample->measure_fluo_sample measure_fluo_std Record Fluorescence Emission Spectra measure_abs_std->measure_fluo_std integrate_fluo_sample Calculate Integrated Fluorescence Intensity measure_fluo_sample->integrate_fluo_sample integrate_fluo_std Calculate Integrated Fluorescence Intensity measure_fluo_std->integrate_fluo_std plot_data_sample Plot Intensity vs. Absorbance integrate_fluo_sample->plot_data_sample plot_data_std Plot Intensity vs. Absorbance integrate_fluo_std->plot_data_std calculate_qy Calculate Quantum Yield (Φx) plot_data_sample->calculate_qy plot_data_std->calculate_qy

Caption: Workflow for determining relative fluorescence quantum yield.

Determination of Photostability

Photostability is the resistance of a fluorophore to photodegradation or photobleaching upon exposure to excitation light. It is a critical parameter for applications requiring prolonged or intense illumination, such as time-lapse microscopy.

Principle: The photostability of a fluorescent probe is assessed by measuring the decrease in its fluorescence intensity over time under continuous illumination. The rate of photobleaching can then be quantified.

Materials:

  • Fluorescence microscope with a camera

  • Light source (e.g., mercury lamp or laser)

  • This compound and other probes for comparison

  • Solvent (e.g., phosphate-buffered saline (PBS) or ethanol)

  • Microscope slides and coverslips

Procedure:

  • Prepare Sample: Prepare a solution of the fluorescent probe in the desired solvent. A concentration that gives a strong but not saturating signal is recommended. Mount a drop of the solution between a microscope slide and a coverslip.

  • Set Up Microscope: Place the slide on the microscope stage. Select the appropriate filter cube for the probe.

  • Acquire Initial Image: Focus on the sample and acquire an initial image (t=0) with a defined exposure time.

  • Continuous Illumination: Continuously illuminate the sample with the excitation light.

  • Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 10 seconds) for a set duration (e.g., 5-10 minutes) or until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.

    • Normalize the intensity values to the initial intensity (I/I₀).

    • Plot the normalized intensity versus time.

    • The data can be fitted to an exponential decay curve to determine the photobleaching rate constant.

G cluster_setup Sample and Microscope Setup cluster_imaging Image Acquisition cluster_analysis Data Analysis prep_sample Prepare Dye Solution and Mount on Slide setup_microscope Set Up Microscope and Select Filters prep_sample->setup_microscope acquire_initial Acquire Initial Image (t=0) setup_microscope->acquire_initial start_illumination Start Continuous Illumination acquire_initial->start_illumination time_lapse Acquire Time-Lapse Images at Regular Intervals start_illumination->time_lapse measure_intensity Measure Mean Fluorescence Intensity in ROI time_lapse->measure_intensity normalize_intensity Normalize Intensity (I/I₀) measure_intensity->normalize_intensity plot_data Plot Normalized Intensity vs. Time normalize_intensity->plot_data determine_rate Determine Photobleaching Rate plot_data->determine_rate

Caption: Workflow for determining the photostability of a fluorescent probe.

Application Protocols

The following are generalized protocols for common applications of fluorescent probes. Optimal staining concentrations and incubation times for this compound would need to be determined empirically.

Cellular Imaging

Principle: Fluorescent probes can be used to stain specific cellular compartments or molecules for visualization by fluorescence microscopy.

Materials:

  • Cultured cells on coverslips

  • This compound or other fluorescent probes

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Staining:

    • Remove the culture medium and wash the cells with PBS.

    • Incubate the cells with a working solution of the fluorescent probe in PBS or culture medium for a predetermined time and temperature.

  • Washing: Remove the staining solution and wash the cells several times with PBS to remove unbound probe.

  • Fixation (Optional): If desired, fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature. Wash again with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.

Flow Cytometry

Principle: Flow cytometry is used to analyze the physical and chemical characteristics of cells in a fluid stream as they pass through a laser beam. Fluorescent probes can be used to label cells based on specific properties.

Materials:

  • Single-cell suspension

  • This compound or other fluorescent probes

  • Flow cytometry buffer (e.g., PBS with 1% bovine serum albumin)

  • Flow cytometer

Procedure:

  • Prepare Cell Suspension: Prepare a single-cell suspension of the cells to be analyzed.

  • Staining:

    • Centrifuge the cells and resuspend the pellet in the fluorescent probe solution at the desired concentration.

    • Incubate for a specific time at a specific temperature, protected from light.

  • Washing: Wash the cells by adding an excess of flow cytometry buffer, centrifuging, and resuspending the pellet in fresh buffer. Repeat this step.

  • Resuspend for Analysis: Resuspend the final cell pellet in an appropriate volume of flow cytometry buffer.

  • Data Acquisition: Analyze the stained cells on a flow cytometer using the appropriate laser and emission filters.

Conclusion

While this compound's utility as a fluorescent probe in research is currently undetermined due to a lack of published photophysical data, this guide provides the necessary framework for its comprehensive evaluation. By following the detailed protocols for measuring fluorescence quantum yield and photostability, researchers can generate the data needed to objectively benchmark this compound against established fluorescent probes. This will enable the scientific community to assess its potential as a novel tool for cellular imaging, flow cytometry, and other fluorescence-based applications.

References

Comparative study of Basic Yellow 11 degradation by different advanced oxidation processes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the efficacy of various Advanced Oxidation Processes (AOPs) in the degradation of the textile dye, Basic Yellow 11. This report details experimental data, protocols, and the underlying chemical pathways.

The persistent nature of textile dyes such as this compound (C.I. 48055) in industrial effluents poses a significant environmental challenge. Advanced Oxidation Processes (AOPs) offer a promising solution by utilizing highly reactive hydroxyl radicals (•OH) to break down these complex organic molecules. This guide provides a comparative overview of different AOPs for the degradation of this compound, supported by experimental findings to aid researchers in selecting the most suitable treatment methodology.

Performance Comparison of Advanced Oxidation Processes

The efficacy of various AOPs in degrading this compound is summarized in the table below. The data highlights the operational parameters and the achieved degradation efficiencies under specific experimental conditions.

Advanced Oxidation Process (AOP)Catalyst/OxidantInitial Dye Conc.TemperaturePressure/Light SourceReaction TimeDegradation EfficiencyReference
Catalytic Wet Air Oxidation (CWAO)Ni(5)/HT-120°C50 bar O₂-High color removal, moderate TOC removal[1][2]
Catalytic Wet Air Oxidation (CWAO)Platinum on MWCNTs200 ppm150°C50 bar O₂3 hours64.5% selectivity to CO₂[3]
Catalytic Wet Peroxide Oxidation (CWPO)Ni/Fe on Hydrotalcite----Effective for selective oxidation[4]
Photocatalysis (for Basic Yellow 28)P160 TiO₂--UV Lamp60 minsComplete decolorization[5]
Photocatalysis (for Basic Yellow 28)TiO₂/Periodate100 mg/L-UV Lamp3 hours68% mineralization[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and further investigation.

Catalytic Wet Air Oxidation (CWAO)

The degradation of this compound via CWAO was investigated using nickel (Ni) and iron (Fe) catalysts supported on hydrotalcite (HT).

  • Catalyst Preparation: Ni and Fe catalysts were prepared by incipient wetness impregnation on a hydrotalcite support. The metal content was varied to study its effect on degradation efficiency.

  • Reaction Setup: The experiments were conducted in a high-pressure batch reactor.

  • Procedure: An aqueous solution of this compound was placed in the reactor with the catalyst. The reactor was then pressurized with oxygen to 50 bar and heated to the desired temperature (120-150°C). Samples were collected at different time intervals to analyze the degradation of the dye. The Ni(5)/HT catalyst demonstrated high color removal and moderate Total Organic Carbon (TOC) removal at 120°C and was found to be reusable.[1][2] A similar study using a platinum catalyst supported on multi-walled carbon nanotubes (MWCNTs) at 150°C and 50 bar oxygen pressure resulted in 64.5% selectivity towards CO₂ after 3 hours for an initial dye concentration of 200 ppm.[3]

Catalytic Wet Peroxide Oxidation (CWPO)

A Fenton-like process, CWPO, was employed for the selective oxidation of this compound using Ni/Fe-supported hydrotalcite catalysts.

  • Catalyst System: Bimetallic catalysts of Ni/Fe supported on hydrotalcite were utilized.

  • Oxidant: Hydrogen peroxide (H₂O₂) was used as the primary oxidant.

  • Procedure: The reaction was carried out in an aqueous solution of this compound containing the suspended catalyst. A controlled amount of H₂O₂ was added to initiate the oxidation process. The degradation was monitored over time by analyzing the dye concentration. This method was reported to be effective for the selective oxidation of the dye.[4]

Photocatalysis of a Structurally Similar Dye (Basic Yellow 28)

Due to the limited availability of specific photocatalysis data for this compound, studies on the degradation of a similar dye, Basic Yellow 28, are presented.

  • Catalyst: P160, a commercial TiO₂-based catalyst, was used.

  • Light Source: An Osram ultra-vitalux® lamp served as the UV light source.

  • Reaction Setup: A photocatalytic reactor was loaded with an aqueous solution of Basic Yellow 28 and the TiO₂ catalyst.

  • Procedure: The suspension was stirred in the dark to establish adsorption-desorption equilibrium, followed by irradiation with the UV lamp. Complete decolorization was achieved within 60 minutes using a catalyst concentration of 2.0 g/L.[5] In another study, a UV/TiO₂/periodate system was used, which resulted in 68% mineralization of a 100 mg/L Basic Yellow 28 solution after 3 hours of illumination.[6]

Visualizing the Degradation Pathway

The following diagrams illustrate the fundamental mechanisms of the discussed Advanced Oxidation Processes.

AOP_Mechanism cluster_AOPs Advanced Oxidation Processes (AOPs) cluster_Degradation Dye Degradation Pathway AOPs AOPs (e.g., CWAO, CWPO, Photocatalysis) Radicals Generation of Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) AOPs->Radicals Activation (Heat, Light, Catalyst) BY11 This compound (Complex Organic Molecule) Radicals->BY11 Attack Intermediates Simpler Organic Intermediates BY11->Intermediates Oxidation by ROS Mineralization Mineralization Products (CO₂, H₂O, Inorganic Ions) Intermediates->Mineralization Further Oxidation

Caption: General mechanism of dye degradation by Advanced Oxidation Processes.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Dye_Solution Prepare this compound Aqueous Solution Reactor Introduce Dye Solution and Catalyst into Reactor Dye_Solution->Reactor Catalyst_Prep Synthesize/Prepare Catalyst Catalyst_Prep->Reactor AOP_Initiation Initiate AOP (Apply Heat/Pressure/Light, Add Oxidant) Reactor->AOP_Initiation Sampling Collect Samples at Intervals AOP_Initiation->Sampling Analysis Analyze Samples (e.g., UV-Vis, TOC) Sampling->Analysis Data Determine Degradation Efficiency and Kinetics Analysis->Data

Caption: A typical experimental workflow for studying dye degradation using AOPs.

References

Safety Operating Guide

Basic Yellow 11 proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Basic Yellow 11 is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a member of the azo dye chemical class, this compound and its waste products should be handled with care, assuming they are hazardous unless confirmed otherwise by institutional safety officers. Azo dyes can be resistant to biodegradation and their breakdown products may be toxic.[1][2]

This guide provides a clear, step-by-step procedure for the safe handling and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling

Before beginning any disposal procedure, it is essential to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. Handle the chemical in a well-ventilated area, such as a chemical fume hood.[3][4]

Required Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or glasses that conform to recognized standards.[5][6]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., Nitrile rubber) inspected for integrity before use.[5][7]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[6]

  • Respiratory Protection: If working with the powder form and dust generation is likely, use an approved respirator.[3][6]

Chemical and Hazard Profile

While some aggregated sources report that this compound does not meet GHS hazard criteria, it is best practice in a laboratory setting to treat all chemical waste as hazardous.[8][9] The following table summarizes key identifiers for this compound.

IdentifierValueSource
Chemical Name This compound[9]
C.I. Name C.I. 48055[9]
Molecular Formula C₂₁H₂₅ClN₂O₂[9]
Molecular Weight 372.9 g/mol [9]
CAS Number 4208-80-4[9]

Step-by-Step Disposal Protocol

Follow these procedural steps to ensure the safe and compliant disposal of this compound waste.

Step 1: Identify and Segregate Waste

  • Classify: Treat all unused, expired, or contaminated this compound as hazardous chemical waste.[8][10] This includes contaminated materials like gloves, absorbent paper, and weighing boats.[11]

  • Segregate: Do not mix this compound waste with other waste streams. Keep solid and liquid waste forms in separate containers.[12] Azo dyes should be segregated from other chemical types to await professional disposal.

Step 2: Select and Label Waste Container

  • Choose a Compatible Container: Use a leak-proof container that is compatible with the chemical. The original product container is often the best choice for storing waste.[8][11] Ensure the container and its lid are in good condition.[8]

  • Label Clearly: The container must be clearly labeled with a hazardous waste tag.[11][12] The label should identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution or local regulations.

Step 3: Store Waste Safely

  • Keep Container Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[8]

  • Designated Storage Area: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[11] This area should be away from potential ignition sources and incompatible materials.

Step 4: Arrange for Final Disposal

  • Do Not Use Sink or Trash: Never dispose of this compound down the sink or in the regular trash.[5][8] Azo dyes can be harmful to aquatic life, and this method of disposal is prohibited.[4][13] Evaporation in a fume hood is also not a permissible disposal method.[8]

  • Contact Professionals: The only approved method for final disposal is through a licensed hazardous waste disposal service.[10][11] Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. They will ensure the waste is transported and disposed of via approved methods, such as controlled incineration.[5][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.

G cluster_prep Preparation cluster_process Procedure cluster_final Final Disposition start Waste Generated (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 1: Segregate Waste (Solid vs. Liquid, Keep Separate) ppe->segregate container Step 2: Use Labeled, Compatible Waste Container segregate->container store Step 3: Store in Designated Satellite Accumulation Area container->store check_drain Is sink or trash disposal an option? store->check_drain no_drain NO. Prohibited. Must use licensed disposal. check_drain->no_drain Decision contact_ehs Step 4: Contact EHS for Pickup no_drain->contact_ehs end Collection by Licensed Waste Contractor contact_ehs->end

Caption: Workflow for the safe disposal of this compound laboratory waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Basic Yellow 11

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of Basic Yellow 11, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE) for this compound

The following table summarizes the recommended personal protective equipment to be used when handling this compound. Adherence to these guidelines is critical to minimize exposure and ensure personal safety.

Body Part Personal Protective Equipment Specifications and Scenarios
Respiratory NIOSH/MSHA Approved RespiratorRequired when handling the powder form or if dusts/aerosols may be generated. An organic vapor respirator is recommended.[1] For significant exposure or irritation, a full-face respirator should be used.[2][3]
Eyes & Face Safety Goggles with Side-ShieldsRequired for all handling procedures to protect against splashes and dust.[2][3]
Face ShieldRecommended in addition to safety goggles when there is a high risk of splashes.[4]
Hands Chemical-Resistant GlovesRequired for all handling procedures. Nitrile gloves are a suitable option.[1][5] Gloves must be inspected before use and hands should be washed thoroughly after removal.[3]
Body Laboratory Coat / Impervious ClothingRequired to protect skin and personal clothing from contamination.[2][3] For larger quantities or significant spill risk, fire/flame-resistant and impervious clothing is recommended.[2][3]
Feet Closed-Toe ShoesRequired in all laboratory settings where hazardous chemicals are handled.

Operational Plan: From Receipt to Experiment

A systematic approach to handling this compound from the moment it arrives in the laboratory to its use in experimental procedures is crucial for safety and efficiency.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area.[1][3]

  • The container should be kept tightly closed.[3]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Keep the chemical away from sources of ignition and high temperatures.[1]

2. Preparation and Handling:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Ensure that an eye wash fountain and a safety shower are readily accessible.[1]

  • Don the appropriate PPE as outlined in the table above before handling the chemical.

  • Avoid the formation of dust and aerosols.[2][3]

  • Prevent contact with skin and eyes, and avoid inhaling any dust or vapors.[1][2][3]

  • Use non-sparking tools to prevent ignition.[2][3]

  • After handling, wash hands and other exposed skin areas thoroughly.[1]

3. In Case of a Spill:

  • Immediately eliminate all sources of ignition in the vicinity.[1][2]

  • Evacuate non-essential personnel from the area.[2][3]

  • Wearing the appropriate PPE, contain the spill.

  • For small spills, absorb the material onto paper towels. The contaminated towels should then be placed in a fume hood for evaporation or prepared for incineration.[1]

  • For larger spills, collect the material into a suitable, closed container for disposal.[2]

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

1. Waste Collection:

  • All waste materials contaminated with this compound, including used gloves, paper towels from spills, and contaminated labware, should be collected in a designated and clearly labeled hazardous waste container.

2. Container Rinsing:

  • Empty containers of this compound must be triple-rinsed.

  • The first rinseate must be collected and disposed of as hazardous waste.[6]

3. Final Disposal:

  • Disposal of this compound waste must be carried out in accordance with all current federal, state, and local regulations.[1]

  • This may involve licensed chemical destruction facilities or controlled incineration.[3]

  • Do not dispose of this compound waste down the drain or in the regular trash.[3][7]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound start Start: Receive this compound inspect Inspect Container for Damage start->inspect store Store in Cool, Dry, Ventilated Area Away from Incompatibles inspect->store No Damage spill_procedure Spill Response: - Eliminate Ignition Sources - Contain and Clean Up inspect->spill_procedure Damaged prepare Prepare for Handling: - Work in Fume Hood - Don Appropriate PPE store->prepare handle Handle this compound - Avoid Dust/Aerosol Formation - Avoid Contact and Inhalation prepare->handle spill Spill Occurs? handle->spill spill->spill_procedure Yes use_complete Use Complete spill->use_complete No spill_procedure->handle decontaminate Decontaminate Work Area use_complete->decontaminate dispose_waste Dispose of Contaminated Waste (Gloves, etc.) decontaminate->dispose_waste dispose_container Triple Rinse Empty Container - Collect First Rinse as Hazardous Waste dispose_waste->dispose_container end End dispose_container->end

Caption: Safe handling and disposal workflow for this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.